ER-27319 maleate
Descripción
Propiedades
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQPGFRFBVJKH-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of ER-27319 Maleate
Introduction
ER-27319 is a synthetic, acridone-related compound that functions as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cell receptors, making it a significant therapeutic target for a range of inflammatory and allergic diseases.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of ER-27319, its effects on cellular signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action
The primary mechanism of action of ER-27319 is the selective inhibition of the activation of Syk in mast cells following the engagement of the high-affinity IgE receptor (FcεRI).[1][3] This targeted inhibition disrupts the initial signaling events that lead to mast cell degranulation and the subsequent release of pro-inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][3]
ER-27319 specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] A key aspect of its selectivity is that it does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1][3][5] This demonstrates that ER-27319's inhibitory effect is highly specific to the Syk activation step within the FcεRI signaling pathway.[1]
Furthermore, the selectivity of ER-27319 is underscored by its differential effects in various cell types. For instance, it does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1) in Jurkat T cells, indicating a specificity for Syk-dependent signaling pathways.[3] Additionally, ER-27319 does not block the tyrosine phosphorylation of Syk induced by the Igβ ITAM in human peripheral B cells, further highlighting its selective interference with the FcεRI γ phospho-ITAM activation of Syk.[3][6]
Signaling Pathway
The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by ER-27319.
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319 on Syk activation.
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified in various cellular assays. The following table summarizes the key findings.
| Cell Type | Assay | Inhibitor | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ER-27319 | 10 μM | [1][2] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | ER-27319 | 10 μM | [1] |
| RBL-2H3 Cells, Rat Peritoneal and Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine and TNF-α | ER-27319 | ~10 μM | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of ER-27319 are provided below.
1. Mast Cell Degranulation Assay
-
Objective: To determine the effect of ER-27319 on the antigen-induced release of allergic mediators (e.g., histamine, arachidonic acid) from mast cells.[1]
-
Methodology:
-
Cell Culture: Human or rat mast cells are cultured in appropriate media. Human mast cells are typically cultured for 8-10 weeks to achieve a mature phenotype.[1][5]
-
Sensitization: Cells are sensitized overnight with human IgE.[1]
-
Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of ER-27319 (e.g., up to 30 μM) for a specified period.[1]
-
Stimulation: Degranulation is induced by challenging the cells with an appropriate antigen (e.g., anti-human IgE).[5]
-
Quantification: The release of mediators such as histamine and arachidonic acid into the supernatant is quantified. For histamine, this can be done using an ELISA kit.[5][8] More than 80% inhibition of release was observed at 30 μM of ER-27319 in human cultured mast cells.[5]
-
2. In Vitro Syk Phosphorylation Assay
-
Objective: To assess the direct effect of ER-27319 on the tyrosine phosphorylation of Syk.
-
Methodology:
-
Cell Lysate Preparation: Cytosolic lysates from RBL-2H3 cells, which are rich in Syk, are prepared.[6]
-
Inhibitor and Substrate Incubation: The cell lysates are incubated with varying concentrations of ER-27319. Subsequently, a phosphorylated ITAM peptide from the FcεRI γ subunit and ATP are added to initiate the phosphorylation reaction.[6]
-
Immunoprecipitation: Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.[1]
-
Densitometry: The intensity of the phosphotyrosine bands is quantified to determine the extent of Syk phosphorylation inhibition by ER-27319.[1]
-
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of ER-27319.
Caption: A generalized workflow for studying the effects of ER-27319 on mast cell activation.[8]
ER-27319 is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][3] Its mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, effectively abrogates the downstream signaling events leading to the release of allergic and inflammatory mediators.[1][3] The selectivity of ER-27319 for the Syk activation step within the FcεRI pathway in mast cells makes it a valuable tool for studying allergic and inflammatory responses and a potential candidate for therapeutic development.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. benchchem.com [benchchem.com]
ER-27319 Maleate: A Deep Dive into its Selective Inhibition of Syk Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 maleate (B1232345) is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways of various immune cells, including mast cells, B cells, and neutrophils.[3] Its activation, particularly in mast cells via the high-affinity IgE receptor (FcεRI), is a pivotal event in the initiation of allergic and inflammatory responses.[2][4] ER-27319 has demonstrated the ability to inhibit the release of antigen-induced allergic mediators from mast cells, positioning it as a valuable tool for studying allergic diseases and a potential lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of the selectivity of ER-27319 maleate for Syk kinase, detailing its mechanism of action, the experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Data on Selectivity
This compound exhibits a selective inhibitory profile for Syk kinase. While a broad kinase panel screening data is not publicly available, studies have demonstrated its selectivity against closely related and functionally relevant kinases. The primary measure of its potency is derived from cellular assays that reflect Syk-dependent processes.
| Assay | Cell Type | Inhibitor | IC50 Value | Reference |
| Antigen-induced allergic mediator release (histamine, arachidonic acid) | Human and Rat Mast Cells | This compound | ~10 µM | [1][2] |
| Antigen-induced TNF-α production | RBL-2H3 Cells | This compound | ~10 µM | [5] |
| Tyrosine Phosphorylation of Syk (in response to FcεRI γ ITAM) | RBL-2H3 Cells | This compound | 10-30 µM | [1][2] |
| Tyrosine Phosphorylation of ZAP-70 (in response to anti-CD3) | Jurkat Cells | This compound | No inhibition (up to 100 µM) | [1][2] |
| Lyn Kinase Activity | In vitro | This compound | No inhibition | [4] |
| Anti-CD3-induced tyrosine phosphorylation of PLC-γ1 | Jurkat T cells | This compound | No inhibition | [4] |
Note: The IC50 values are primarily from cellular assays and reflect the compound's potency in a biological context, which includes cell permeability and other factors.
Mechanism of Selective Action
ER-27319's selectivity for Syk kinase stems from its specific interference with the activation of Syk downstream of the FcεRI receptor in mast cells.[4] The key aspects of its mechanism include:
-
Inhibition of Syk Tyrosine Phosphorylation: ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2]
-
No Effect on Upstream Kinase Lyn: The compound does not inhibit the activity of Lyn kinase, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[4] This demonstrates its specificity for the Syk activation step.
-
Specificity for FcεRI-mediated Syk Activation: ER-27319's inhibitory action is specific to the activation of Syk by the FcεRI γ phospho-ITAM. It does not inhibit the tyrosine phosphorylation of Syk induced by the Igβ ITAM in B cells, highlighting a nuanced selectivity for the receptor context of Syk activation.[4]
Signaling Pathway
The following diagram illustrates the FcεRI signaling pathway in mast cells and the point of inhibition by ER-27319.
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319.
Experimental Protocols
The following protocols outline the key experiments used to characterize the selectivity of ER-27319.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a standard method to determine the IC50 value of a compound against a purified kinase.
Objective: To quantify the inhibitory activity of this compound against Syk kinase and a panel of other kinases.
Materials:
-
Purified recombinant human Syk kinase and other kinases of interest.
-
This compound stock solution (in DMSO).
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for Syk).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
384-well white opaque assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
Add 1 µL of the diluted ER-27319 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the kinase solution (pre-diluted in assay buffer).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-mixed in assay buffer). The ATP concentration is typically at or near the Km for each kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of ER-27319 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Cellular Assay: Inhibition of Syk Tyrosine Phosphorylation
Objective: To determine the effect of ER-27319 on the antigen-induced tyrosine phosphorylation of Syk in mast cells.
Materials:
-
RBL-2H3 mast cell line.
-
Anti-DNP IgE.
-
DNP-HSA (antigen).
-
This compound.
-
Cell lysis buffer.
-
Anti-Syk antibody.
-
Anti-phosphotyrosine antibody (e.g., 4G10).
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them with anti-DNP IgE overnight.
-
Inhibitor Treatment: Pre-incubate the sensitized cells with various concentrations of ER-27319 or DMSO for a specified time (e.g., 10-30 minutes).
-
Antigen Stimulation: Stimulate the cells with DNP-HSA for a short period (e.g., 5 minutes) to induce Syk phosphorylation.
-
Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate Syk from the lysates using an anti-Syk antibody and Protein A/G agarose beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
-
Strip and re-probe the membrane with an anti-Syk antibody to confirm equal protein loading.
-
-
Densitometry: Quantify the intensity of the phosphotyrosine bands to determine the extent of inhibition of Syk phosphorylation by ER-27319.
Conclusion
This compound is a valuable research tool for investigating the role of Syk kinase in allergic and inflammatory responses. Its selective inhibition of Syk activation in the context of FcεRI signaling in mast cells, without affecting the upstream kinase Lyn or the closely related kinase ZAP-70, underscores its utility as a specific probe for Syk-mediated pathways. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals interested in the further characterization and potential therapeutic application of selective Syk inhibitors. Further studies, including broad kinome profiling, would provide a more complete understanding of the selectivity of ER-27319.
References
- 1. ulab360.com [ulab360.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carnabio.com [carnabio.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
ER-27319 maleate downstream signaling pathways
An In-Depth Technical Guide to the Downstream Signaling Pathways of ER-27319 Maleate (B1232345)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of the high-affinity IgE receptor, FcεRI, in mast cells.[2][3][4] Engagement of FcεRI by allergen-IgE complexes initiates a complex series of intracellular events, leading to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine (B1213489), arachidonic acid, and cytokines.[3][5] By specifically targeting the activation of Syk, ER-27319 effectively abrogates these downstream signaling events, highlighting its therapeutic potential in the treatment of allergic and inflammatory diseases.[2][3] This guide provides a comprehensive overview of the core mechanism of action of ER-27319, its effects on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
The primary mechanism of action of ER-27319 is the selective inhibition of the activation of Syk in mast cells following the engagement of the FcεRI receptor. The compound specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[5] A key aspect of its selectivity is that ER-27319 does not inhibit the activity of Lyn kinase, an upstream Src family kinase responsible for phosphorylating the FcεRI receptor ITAMs in the first place.[2][5] This demonstrates that ER-27319's inhibitory effect is highly specific to the Syk activation step within the FcεRI signaling pathway.[5]
FcεRI-Mediated Signaling and the Role of ER-27319
The activation of mast cells via the FcεRI receptor is a central event in Type I hypersensitivity reactions. The signaling cascade is initiated by the cross-linking of receptor-bound IgE by multivalent antigens. This leads to the phosphorylation of ITAMs on the β and γ subunits of FcεRI by Lyn kinase. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment, phosphorylation, and activation.[6]
Activated Syk propagates the signal downstream by phosphorylating and activating a host of effector molecules, including Phospholipase C-γ1 (PLC-γ1).[4][5] The activation of PLC-γ1 leads to the generation of inositol (B14025) phosphates and diacylglycerol, which in turn trigger the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5] This cascade of events culminates in the degranulation of mast cells and the synthesis and release of inflammatory mediators.[5]
ER-27319 disrupts this entire cascade by preventing the initial activation of Syk.[5] By inhibiting the tyrosine phosphorylation of Syk, it effectively blocks all subsequent downstream events.[2][5]
Caption: FcεRI downstream signaling pathway and the inhibitory action of ER-27319.
Data Presentation: Inhibitory Activity of ER-27319
The inhibitory effects of ER-27319 have been quantified across various cell types and assays. The data consistently demonstrates its potency in blocking mast cell responses.
Table 1: IC₅₀ Values for ER-27319
| Cell Type | Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ~10 µM | [1][7] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | ~10 µM | [1] |
| RBL-2H3 Cells | Antigen-induced inositol phosphate (B84403) generation | ~10 µM | [4][7] |
| RBL-2H3 Cells | Antigen-induced arachidonic acid release | ~10 µM | [4][7] |
| RBL-2H3 Cells | Antigen-induced histamine secretion | ~10 µM |[4][7] |
Table 2: Specificity of ER-27319 Inhibition
| Cell Type | Stimulus | Target Protein / Process | ER-27319 Effect | Reference |
|---|---|---|---|---|
| RBL-2H3 Cells | Antigen | Syk tyrosine phosphorylation | Inhibited | [2][5] |
| RBL-2H3 Cells | Antigen | FcεRI β and γ subunit phosphorylation | No inhibition | [2][5] |
| Jurkat T Cells | anti-CD3 | PLC-γ1 tyrosine phosphorylation | No inhibition | [2][5] |
| Human Peripheral B Cells | anti-IgM | Syk phosphorylation (via Igβ ITAM) | No inhibition |[2][5] |
Experimental Protocols
In Vitro Syk Phosphorylation Assay
This assay is crucial for determining the direct inhibitory effect of ER-27319 on the phosphorylation of Syk induced by the FcεRI γ subunit ITAM.
Methodology:
-
Cell Lysate Preparation: Cytosolic lysates are prepared from RBL-2H3 cells, which contain a high concentration of cellular Syk.[8]
-
Incubation: The cell lysates are incubated with synthesized, dually phosphorylated ITAM peptides from the FcεRI γ subunit and 50 µM ATP.[8]
-
Inhibitor Treatment: ER-27319 is added to the incubation mixture at various concentrations (e.g., 10 µM, 30 µM) to assess its inhibitory effect.[8]
-
Immunoprecipitation: Following incubation, Syk is immunoprecipitated from the lysates using an anti-Syk antibody.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.[1]
-
Quantification: The membrane is subsequently stripped and re-probed with an anti-Syk antibody to ensure equal protein loading in each lane. Densitometry is used to quantify the intensity of the phosphotyrosine bands, allowing for the determination of the extent of inhibition by ER-27319.[1]
Caption: Experimental workflow for the in vitro Syk phosphorylation assay.
Conclusion
ER-27319 is a potent and highly selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][3] Its specific mechanism of action, which targets the tyrosine phosphorylation of Syk without affecting upstream kinases like Lyn, effectively disrupts the downstream signaling cascade responsible for the release of allergic and inflammatory mediators.[2][5] The quantitative data and experimental findings confirm its efficacy in blocking degranulation, histamine and arachidonic acid release, and TNF-α production.[5][7] The specificity of ER-27319 for the FcεRI γ phospho-ITAM activation of Syk further underscores its value as a targeted therapeutic agent, making it a promising candidate for the development of novel treatments for allergic diseases.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
ER-27319 Maleate: A Selective Spleen Tyrosine Kinase (Syk) Inhibitor for Research in Allergy, Inflammation, and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 maleate (B1232345), a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), has emerged as a critical tool in the investigation of allergic responses, inflammatory conditions, and oncological pathways. Syk, a non-receptor tyrosine kinase, plays a pivotal role in the signal transduction of immunoreceptors in various hematopoietic cells, including mast cells, B cells, and macrophages. By selectively targeting the activation of Syk, ER-27319 maleate offers a nuanced approach to dissecting cellular signaling cascades and exploring novel therapeutic interventions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro assays are presented, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate its effective application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is the maleate salt of the acridone (B373769) derivative 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone. Its chemical structure is depicted below:
Chemical Name: 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1204480-26-1 | [1][3] |
| Molecular Formula | C₂₂H₂₄N₂O₅ | [1][4] |
| Molecular Weight | 396.44 g/mol | [1][4] |
| Appearance | Yellow to orange solid | [1][3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 75 mM in water, Soluble to 100 mM in DMSO | [1][2] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][3] |
Mechanism of Action
This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[2][3] In hematopoietic cells, Syk is a key mediator of downstream signaling following immunoreceptor activation.[5] For instance, in mast cells, the aggregation of the high-affinity IgE receptor (FcεRI) by antigen-IgE complexes leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. Syk is recruited to these phosphorylated ITAMs and becomes activated through phosphorylation. Activated Syk then initiates a signaling cascade involving the phosphorylation of multiple downstream substrates, ultimately leading to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines like TNF-α.[5]
ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the engaged FcεRI, thereby blocking the subsequent signaling events.[3] It has been shown to inhibit the release of antigen-induced allergic mediators from mast cells with an IC₅₀ of approximately 10 μM.[3]
In the context of oral squamous cell carcinoma (OSCC), ER-27319 has been demonstrated to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. Its anticancer effects are associated with the modulation of the PI3K/Akt/mTOR signaling pathway.
Figure 1: Simplified signaling pathway of FcεRI-mediated mast cell activation and the inhibitory action of this compound on Syk phosphorylation.
Synthesis
Experimental Protocols
In Vitro Syk Kinase Phosphorylation Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on Syk tyrosine phosphorylation.
Methodology:
-
Cell Lysate Preparation: Culture a suitable cell line expressing Syk (e.g., RBL-2H3 rat basophilic leukemia cells) and stimulate to induce Syk activation (e.g., with antigen for sensitized cells).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Immunoprecipitation: Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody conjugated to agarose (B213101) beads.
-
Kinase Reaction: Resuspend the immunoprecipitated Syk beads in a kinase buffer containing ATP and a Syk substrate (e.g., a peptide containing the ITAM sequence).
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation.
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) to detect phosphorylated Syk.
-
Strip the membrane and re-probe with an anti-Syk antibody to determine the total amount of immunoprecipitated Syk, which serves as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. The ratio of phospho-Syk to total Syk is calculated to determine the extent of inhibition by this compound.
References
ER-27319 Maleate: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ER-27319 is a potent and selective synthetic acridone-related inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] It demonstrates significant potential in the context of allergic and inflammatory diseases by selectively targeting the activation of Syk in mast cells.[4][5] This targeted inhibition effectively abrogates the downstream signaling cascade that leads to the degranulation of mast cells and the subsequent release of pro-inflammatory mediators.[1][5] While specific details regarding the chemical synthesis and purification of ER-27319 maleate (B1232345) are not publicly available, this guide provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental protocols based on published research.
Introduction
Allergen-induced activation of the high-affinity IgE receptor (FcεRI) on mast cells and basophils is a critical initiating event in allergic and inflammatory reactions.[2] This activation triggers a complex signaling cascade, leading to the release of a variety of inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and cytokines.[6] A key enzyme in this pathway is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is essential for degranulation.[1][4] ER-27319, an acridone (B373769) derivative, has been identified as a selective inhibitor of Syk, positioning it as a valuable tool for research and a potential therapeutic agent for allergic diseases.[7][8]
Mechanism of Action
ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the engagement of the FcεRI receptor in mast cells.[1][4] Its mechanism is highly specific, as it interferes with the activation of Syk by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[7][9] Notably, ER-27319 does not inhibit the upstream Lyn kinase activity or the antigen-induced phosphorylation of the FcεRI receptor itself.[1][4] This specificity for Syk activation is a key feature of its pharmacological profile.
The inhibition of Syk activation by ER-27319 has several downstream consequences, including the inhibition of:
-
Tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1)[1]
-
Generation of inositol (B14025) phosphates[1]
-
Release of arachidonic acid[1]
-
Secretion of histamine and tumor necrosis factor-alpha (TNF-α)[1][7]
Quantitative Data on Inhibitory Activity
The inhibitory effects of ER-27319 have been quantified in various cellular assays. The following tables summarize the key data.
Table 1: Inhibition of Allergic Mediator Release
| Cell Type | Assay | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 μM | [7] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 μM | [7] |
Table 2: Inhibition of Syk Tyrosine Phosphorylation
| Cell Type | Stimulus | Target | ER-27319 Concentration | % Inhibition | Reference |
| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | Syk Phosphorylation | 10 μM | 68% ± 9.9% | [6] |
| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | Syk Phosphorylation | 30 μM | 93% ± 3.3% | [6] |
Signaling Pathways and Experimental Workflows
FcεRI Signaling Pathway and Inhibition by ER-27319
The following diagram illustrates the key steps in the FcεRI signaling cascade in mast cells and the point of inhibition by ER-27319.
Caption: FcεRI signaling cascade and the inhibitory action of ER-27319 on Syk activation.
Experimental Workflow for Mast Cell Degranulation Assay
The following diagram outlines a general workflow for assessing the effect of ER-27319 on mast cell degranulation.
Caption: Workflow for evaluating ER-27319's effect on mast cell degranulation.
Experimental Protocols
Mast Cell Degranulation Assay
This protocol is a generalized procedure for determining the effect of ER-27319 on the antigen-induced release of allergic mediators from mast cells.[5]
Objective: To quantify the inhibitory effect of ER-27319 on mast cell degranulation.
Methodology:
-
Cell Culture: Culture human or rat mast cells in an appropriate medium. For human mast cells, a culture period of 8-10 weeks is often required to achieve a mature phenotype.[5]
-
Sensitization: Sensitize the mast cells by incubating them overnight with human IgE.[5]
-
Inhibitor Treatment: Pre-incubate the sensitized cells with varying concentrations of ER-27319 (e.g., up to 30 μM) for a designated period.[5]
-
Stimulation: Induce degranulation by challenging the cells with an anti-human IgE antibody.[5]
-
Quantification of Mediator Release:
-
Histamine Release: Collect the supernatant and quantify histamine levels using a competitive enzyme immunoassay or a similar detection method.[5]
-
Arachidonic Acid Release: Pre-label cells with [³H]arachidonic acid. Following stimulation, measure the radioactivity released into the supernatant using liquid scintillation counting.[5]
-
-
Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of ER-27319 to determine the IC50 value.[5]
In Vitro Syk Phosphorylation Assay
This protocol describes a method to assess the direct inhibitory effect of ER-27319 on the phosphorylation of Syk.
Objective: To determine if ER-27319 directly inhibits the phosphorylation of Syk.
Methodology:
-
Cell Lysate Preparation: Prepare cytosolic lysates from RBL-2H3 cells, which are rich in Syk.
-
Reaction Mixture: In a reaction tube, combine the cell lysate with phosphorylated ITAMs (from the FcεRI γ subunit), ATP, and varying concentrations of ER-27319.
-
Incubation: Incubate the reaction mixture to allow for the phosphorylation of Syk.
-
Western Blotting:
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
-
Subsequently, reprobe the membrane with an anti-Syk antibody to determine the total amount of Syk.
-
-
Data Analysis: Quantify the band intensities to determine the extent of Syk phosphorylation inhibition by ER-27319.
Conclusion
ER-27319 is a selective and potent inhibitor of Syk kinase, a critical component of the FcεRI signaling pathway in mast cells. Its targeted mechanism of action, which specifically prevents the activation of Syk, leads to the effective inhibition of allergic and inflammatory mediator release. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for allergic diseases. While the specific synthesis and purification methods for ER-27319 maleate are not detailed in the public literature, its well-characterized biological activity makes it a significant tool for advancing our understanding of mast cell biology and for the development of new anti-allergic therapies.
References
- 1. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acridone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
In Vitro Characterization of ER-27319 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of ER-27319 maleate, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). ER-27319, an acridone-related compound, has demonstrated significant potential in the context of allergic and inflammatory responses by targeting the FcεRI-mediated signaling pathway in mast cells.[1][2][3] This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
ER-27319 selectively inhibits the activation of Syk, a non-receptor tyrosine kinase crucial for signal transduction following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] The compound interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][4] A key feature of ER-27319 is its selectivity; it does not inhibit the upstream kinase Lyn, which is responsible for phosphorylating the FcεRI receptor itself.[1][4] This targeted action prevents the subsequent signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][2]
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified across various in vitro assays. The following tables summarize the key findings for easy comparison.
Table 1: Inhibitory Concentration (IC50) of ER-27319
| Cell Type | Assay | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 μM | [1][3] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 μM | [1][5] |
| RBL-2H3 Cells, Rat Peritoneal and Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine and TNF-α | ~10 μM | [3][6] |
Table 2: Effects of ER-27319 on Protein Phosphorylation
| Cell Type | Stimulus | Target Protein | ER-27319 Concentration | Effect | Reference |
| RBL-2H3 Cells | Antigen | Syk | 10-30 μM | Inhibition of tyrosine phosphorylation | [3][6] |
| Canine Cutaneous Mastocytoma-derived Cells | Anti-IgG | 38 kD and 70 kD proteins | 100 μM | Inhibition of tyrosine phosphorylation | [6] |
| Canine Cutaneous Mastocytoma-derived Cells | Anti-IgG | 62 kD and 80 kD proteins | 100 μM | Decreased tyrosine phosphorylation | [6] |
| Human Peripheral B Cells | Anti-IgM | Syk | 30 μM | No inhibition of tyrosine phosphorylation | [7] |
| Jurkat T Cells | Anti-CD3 | ZAP-70 | Up to 100 μM | No inhibition of tyrosine phosphorylation | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
ER-27319 Maleate: A Technical Guide to its Biological Activity as a Selective Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 maleate (B1232345), a synthetic acridone-related compound, has emerged as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This technical guide provides a comprehensive overview of the biological activity of ER-27319 maleate, with a particular focus on its mechanism of action in mast cells. It details the compound's inhibitory effects on the FcεRI signaling cascade, supported by quantitative data, experimental protocols, and visual diagrams of the key molecular interactions and workflows.
Core Mechanism of Action
ER-27319 selectively targets and inhibits the activation of Syk, a critical non-receptor tyrosine kinase, following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[1][3] The core of its mechanism lies in the specific interference with the tyrosine phosphorylation of Syk, which is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1] A key characteristic of ER-27319's selectivity is its lack of inhibition on the upstream kinase, Lyn, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[1] This targeted action on Syk activation effectively halts the downstream signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators.[4][5]
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified across various cellular assays, demonstrating its potency in blocking allergic and inflammatory responses.
| Cell Type | Assay | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 µM | [1][2] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 µM | [1] |
| RBL-2H3 Cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine (B1213489) and tumor necrosis factor α | ~10 µM | [2][6] |
| Target/Process | ER-27319 Concentration | Effect | Cell Type/System | Reference |
| Tyrosine Phosphorylation of Syk | 10 µM | 57% inhibition | RBL-2H3 Cells | [2] |
| Tyrosine Phosphorylation of Syk | 30 µM | 87% inhibition | RBL-2H3 Cells | [2] |
| Tyrosine Phosphorylation of various proteins (38, 70 kD) | 100 µM | Inhibition | Canine cutaneous mastocytoma-derived cells | [2][6] |
| Tyrosine Phosphorylation of various proteins (62, 80 kD) | 100 µM | Decreased phosphorylation | Canine cutaneous mastocytoma-derived cells | [2][6] |
Signaling Pathway
ER-27319 intervenes at a crucial point in the FcεRI signaling pathway in mast cells. The following diagram illustrates this pathway and the specific inhibitory action of ER-27319.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biological activity of ER-27319 are provided below.
Mast Cell Degranulation (Histamine Release) Assay
This protocol is adapted for RBL-2H3 cells, a common rat basophilic leukemia cell line used as a model for mast cells.[3]
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
ER-27319
-
Tyrode's buffer (or similar physiological salt solution)
-
Triton X-100 (for cell lysis)
-
Histamine ELISA kit or fluorometric assay components
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.[5]
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.[3]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.[3]
-
Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).[3]
-
Incubation: Incubate for 30-60 minutes at 37°C.[3]
-
Sample Collection: Carefully collect the supernatant from each well.[3]
-
Histamine Measurement: Quantify the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay with o-phthalaldehyde (B127526) (OPT).[5]
-
Data Analysis: Express the amount of histamine released as a percentage of the total histamine release.
Western Blot for Syk Phosphorylation
This protocol details the detection of Syk tyrosine phosphorylation in response to antigen stimulation.
Materials:
-
Sensitized RBL-2H3 cells
-
ER-27319
-
DNP-HSA (antigen)
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary anti-phospho-Syk antibody
-
Primary anti-total-Syk antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Sensitize and treat RBL-2H3 cells with ER-27319 as described in the degranulation assay.
-
Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.[3]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[3]
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane and then incubate with the primary anti-phospho-Syk antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[3]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-Syk antibody to confirm equal protein loading.[1]
-
Data Analysis: Quantify the intensity of the phosphotyrosine bands using densitometry and normalize to the total Syk signal.[1]
Experimental Workflow Visualization
The general workflow for investigating the effects of ER-27319 on mast cell signaling is depicted below.
Broader Biological Activities
While the primary focus of research has been on its anti-allergic properties, this compound has also been investigated as a potential anticancer agent, particularly for oral squamous cell carcinoma (OSCC).[7] In this context, it has been shown to induce apoptosis, inhibit cell proliferation and invasion, and sensitize cancer cells to platinum-based drugs.[7] The anticancer effects are also linked to the modulation of Syk, as well as Polo-like kinase 1 (PLK1).[7]
Conclusion
This compound is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][8] Its well-defined mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, leads to the effective suppression of downstream signaling events that trigger the release of allergic and inflammatory mediators.[1][5] The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ER-27319 and similar Syk inhibitors for the treatment of allergic and inflammatory diseases, as well as certain cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ER-27319 Maleate: A Selective Syk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 maleate (B1232345) is a potent and selective, synthetic acridone-related inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signal transduction of immunoreceptors.[1][2] By targeting the activation of Syk in mast cells, ER-27319 effectively abrogates the downstream signaling events that lead to the release of allergic and inflammatory mediators.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to ER-27319 maleate. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of its mechanism of action to serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery.
Discovery and History
ER-27319 was identified as a synthetic acridone-related compound by researchers at the Tsukuba Research Laboratories, Eisai Company, Ltd., in Japan.[2] The foundational research, published in 1997, described ER-27319 as a potent and selective inhibitor of antigen or anti-IgE-mediated degranulation of rodent and human mast cells.[2] This initial study established its mechanism of action as the selective inhibition of the Fcε receptor I (FcεRI)-mediated activation of Syk, a key kinase in the allergic and inflammatory response cascade.[1][2]
Chemical Properties
| Property | Value |
| Chemical Name | 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate |
| Molecular Formula | C18H20N2O・C4H4O4 |
| Molecular Weight | 396.17 g/mol |
| CAS Number | 1204480-26-1 |
| Appearance | Crystalline Powder |
| Purity | ≥98% (HPLC) |
| Solubility | Water (29.71 mg/mL), DMSO (39.62 mg/mL) |
Proposed Synthesis
While a specific, detailed synthesis protocol for ER-27319 is not publicly available, a plausible synthetic route can be proposed based on general methods for the synthesis of acridone (B373769) derivatives. The core structure is a 9(10H)-acridone, which can be synthesized through the Ullmann condensation of an anthranilic acid derivative and a substituted aniline, followed by cyclization.
A potential synthetic pathway could involve:
-
Ullmann Condensation: Reaction of 2-amino-4,5-dimethylbenzoic acid with a suitable haloaniline derivative in the presence of a copper catalyst and a base to form an N-arylanthranilic acid intermediate.
-
Cyclization: Intramolecular cyclization of the N-arylanthranilic acid using a strong acid, such as sulfuric acid or polyphosphoric acid, to form the 3,4-dimethyl-9(10H)-acridinone core.
-
Alkylation: N-alkylation of the acridone nitrogen with a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide).
-
Deprotection: Removal of the protecting group from the aminopropyl side chain to yield 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone.
-
Salt Formation: Reaction with maleic acid to form the maleate salt, this compound.
Mechanism of Action
ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[3] This inhibition is specific to the FcεRI signaling pathway, as ER-27319 does not inhibit Syk activation induced by the B-cell antigen receptor (BCR) associated Igβ ITAM.[2] The compound does not affect the activity of the upstream kinase Lyn or the phosphorylation of the FcεRI itself.[2] By preventing the activation of Syk, ER-27319 blocks the entire downstream signaling cascade, leading to the abrogation of mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489), arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for the inhibitory activity of this compound from cellular assays.
Table 1: Inhibition of Mediator Release from Mast Cells
| Mediator | Cell Type | IC50 (μM) | Reference(s) |
| TNF-α | Rat and Human Mast Cells | 10 | [3] |
| Histamine | RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | ~10 | [1] |
| Arachidonic Acid | RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | ~10 | [1] |
| Inositol Phosphates | RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | ~10 | [1] |
Table 2: Inhibition of Syk Tyrosine Phosphorylation
| Assay Condition | Cell Type | ER-27319 Concentration (μM) | % Inhibition | Reference(s) |
| Antigen-stimulated | RBL-2H3 cells | 10 | Significant inhibition | [2] |
| Antigen-stimulated | RBL-2H3 cells | 30 | Almost complete inhibition | [2] |
| In vitro (phospho-γ ITAM induced) | RBL-2H3 cell lysate | 10 | 68% | [2] |
| In vitro (phospho-γ ITAM induced) | RBL-2H3 cell lysate | 30 | 93% | [2] |
Experimental Protocols
Mast Cell Degranulation Assay (Histamine Release)
This protocol is adapted from studies on RBL-2H3 cells, a rat basophilic leukemia cell line commonly used as a model for mast cells.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer
-
Histamine ELISA kit or fluorometric assay components
-
24-well culture plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and culture overnight.
-
Sensitization: Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 µg/mL) in complete medium for 18-24 hours.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.
-
Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.
Western Blot for Syk Phosphorylation
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Follow steps 1-4 of the Mast Cell Degranulation Assay protocol.
-
Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Syk signal to the total-Syk signal for each sample.
Preclinical and Clinical Development
As of the latest available information, there is no publicly accessible data on preclinical toxicology studies or clinical trials for this compound. The primary research focuses on its in vitro characterization as a selective Syk inhibitor. This suggests that the compound may have been primarily used as a research tool to investigate the role of Syk in allergic and inflammatory responses, or its development was not pursued into later stages.
Conclusion
This compound is a well-characterized, selective inhibitor of FcεRI-mediated Syk activation in mast cells. Its ability to potently block the release of allergic and inflammatory mediators in vitro makes it a valuable tool for studying the Syk signaling pathway and for the preclinical evaluation of Syk inhibition as a therapeutic strategy for allergic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing ER-27319 in their studies. Further investigation into its in vivo efficacy and safety would be necessary to ascertain its full therapeutic potential.
References
ER-27319 Maleate: A Technical Guide for Mast Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ER-27319 maleate (B1232345) is a potent and selective synthetic inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cell activation.[1][2] This acridone-related compound specifically targets the activation of Syk following the engagement of the high-affinity IgE receptor (FcεRI), thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.[1][3] Its high selectivity for the Syk activation step within the FcεRI signaling pathway makes it an invaluable tool for studying the mechanisms of allergic and inflammatory responses.[2][4] This technical guide provides a comprehensive overview of ER-27319 maleate, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Mechanism of Action
This compound selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] This action is highly specific, as ER-27319 does not inhibit the activity of Lyn kinase, which is responsible for the initial phosphorylation of the FcεRI receptor itself.[2] By blocking the activation of Syk, ER-27319 effectively halts the downstream signaling cascade that leads to the release of various allergic and inflammatory mediators, including histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][3]
It is important to note that while ER-27319 is a powerful tool for dissecting the FcεRI-Syk-mediated activation pathway, mast cells can also be activated through other signaling routes, such as the sphingosine-1-phosphate (S1P) pathway. The balance between intracellular sphingosine (B13886) and S1P can influence mast cell responsiveness.[5][6] Current research indicates that the inhibitory action of ER-27319 is specific to the Syk-dependent pathway initiated by FcεRI engagement, and there is no evidence to suggest it directly interferes with the S1P signaling cascade.[5]
Quantitative Data Summary
The inhibitory efficacy of this compound has been quantified in various in vitro studies. The following tables summarize key quantitative data.
| Cell Type | Assay | Inhibitor | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | This compound | 10 μM | [2][3] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | This compound | 10 μM | [2] |
| Cell Type | Stimulus | Target | ER-27319 Concentration | Effect | Reference |
| RBL-2H3 Cells | Antigen | Syk Tyrosine Phosphorylation | 10-30 μM | Selective inhibition | [3] |
| Human Peripheral B Cells | Anti-IgM | Syk Tyrosine Phosphorylation | 30 μM | No inhibition | [4] |
| Jurkat T Cells | Anti-CD3 | ZAP-70 Tyrosine Phosphorylation | Up to 100 μM | No inhibition | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
FcεRI Signaling Pathway and ER-27319 Inhibition
References
- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Balance between Sphingosine and Sphingosine-1-Phosphate Is Decisive for Mast Cell Activation after Fc∈ Receptor I Triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The balance between sphingosine and sphingosine-1-phosphate is decisive for mast cell activation after Fc epsilon receptor I triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ER-27319 Maleate in FcεRI Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 maleate (B1232345), a synthetic acridone-related compound, has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase in the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells.[1][2][3][4] By specifically targeting the activation of Syk, ER-27319 effectively abrogates downstream signaling events that lead to the release of allergic and inflammatory mediators.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of ER-27319, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to FcεRI Signaling
The high-affinity IgE receptor, FcεRI, is a key player in the initiation of allergic and inflammatory responses.[1][6][7] Expressed primarily on the surface of mast cells and basophils, FcεRI binds to the Fc portion of immunoglobulin E (IgE) antibodies.[8][9] Upon subsequent exposure to a specific allergen, the cross-linking of IgE-bound FcεRI triggers a complex intracellular signaling cascade.[8][10]
This cascade begins with the activation of the Src family kinase Lyn, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI.[1][11] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk).[11][12] This recruitment leads to the phosphorylation and activation of Syk, a pivotal event that propagates the downstream signaling necessary for mast cell degranulation and the release of a plethora of inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and cytokines.[1][6][13]
Mechanism of Action of ER-27319 Maleate
This compound exerts its inhibitory effect by selectively targeting the activation of Syk kinase within the FcεRI signaling pathway.[14][15] Crucially, it does not inhibit the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][2] Instead, ER-27319 specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI γ subunit.[1][3] This targeted inhibition prevents the subsequent activation of downstream effector molecules such as phospholipase C-γ1 (PLC-γ1), ultimately leading to the suppression of mast cell degranulation and mediator release.[1][3]
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified in various cellular assays. The following tables summarize the key findings.
Table 1: Inhibitory Concentration (IC50) of ER-27319
| Cell Type | Assay | IC50 Value |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 µM[4] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 µM[14] |
Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319
| Cell Type | Stimulus | ER-27319 Concentration | Inhibition of Syk Phosphorylation |
| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | 10 µM | 68% ± 9.9%[1] |
| RBL-2H3 Cells | Phospho-γ ITAM of FcεRI γ | 30 µM | 93% ± 3.3%[1] |
| RBL-2H3 Cells | Phospho-Igβ ITAM | Up to 100 µM | No effect[1] |
Signaling Pathways and Experimental Workflows
FcεRI Signaling Pathway and Inhibition by ER-27319
The following diagram illustrates the core FcεRI signaling cascade and the specific point of inhibition by ER-27319.
Caption: FcεRI signaling cascade and the inhibitory action of ER-27319 on Syk phosphorylation.
Experimental Workflow: In Vitro Syk Phosphorylation Assay
This diagram outlines a typical workflow to assess the inhibitory effect of ER-27319 on Syk phosphorylation in vitro.
Caption: Workflow for the in vitro Syk phosphorylation assay.
Detailed Experimental Protocols
Cell Culture
RBL-2H3 (rat basophilic leukemia) cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Mast Cell Degranulation Assay (Histamine Release)
-
Sensitization: Plate RBL-2H3 cells in 24-well plates and sensitize them with anti-dinitrophenyl (DNP)-IgE overnight.
-
Pre-incubation: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
Stimulation: Trigger degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.
-
Quantification: Centrifuge the plates and collect the supernatants. Measure the histamine content in the supernatants and cell lysates using a fluorometric assay.
-
Calculation: Calculate the percentage of histamine release as: (supernatant histamine / (supernatant histamine + lysate histamine)) * 100.
Western Blotting for Syk Phosphorylation
-
Cell Stimulation: Sensitize RBL-2H3 cells with anti-DNP-IgE and pre-incubate with ER-27319 as described above. Stimulate with DNP-HSA for 5 minutes.
-
Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Syk antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.
-
SDS-PAGE and Transfer: Wash the beads and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against phosphotyrosine. Subsequently, strip the membrane and re-probe with an anti-Syk antibody to confirm equal protein loading.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of FcεRI signaling in mast cells. Its selective inhibition of Syk phosphorylation provides a specific means to study the downstream consequences of Syk activation.[1][3] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of Syk in allergic and inflammatory diseases and for professionals in the early stages of drug development targeting this critical kinase. The targeted mechanism of ER-27319 highlights the therapeutic potential of selective Syk inhibition for the treatment of allergic disorders.[1]
References
- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. New Mechanistic Advances in FcεRI-Mast Cell-Mediated Allergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type I high affinity IgE receptor (FcεRI) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]
- 10. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syk Kinase | Kinases | Tocris Bioscience [tocris.com]
- 13. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
ER-27319 Maleate: A Technical Guide to its Selective Inhibition of Syk Tyrosine Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ER-27319 maleate (B1232345), a synthetic, acridone-related compound. It details its mechanism of action as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), focusing on its effects on tyrosine phosphorylation within the mast cell signaling cascade. This document includes quantitative data, detailed experimental protocols, and visualizations to support research and development in allergic and inflammatory diseases.
Mechanism of Action
ER-27319 is a selective inhibitor of the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase critical for signal transduction following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1][2][3] Allergen-induced cross-linking of IgE bound to FcεRI initiates a signaling cascade pivotal for the release of inflammatory mediators.[2][4]
The cascade begins with the activation of Lyn kinase, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ subunit.[3][4] This phosphorylation event creates docking sites for Syk, leading to its recruitment, subsequent phosphorylation, and activation.[2][4] Activated Syk then phosphorylates downstream targets, including phospholipase C-γ1 (PLC-γ1), which ultimately leads to degranulation and the release of histamine (B1213489), arachidonic acid, and pro-inflammatory cytokines like TNF-α.[1][2][4]
ER-27319 exerts its inhibitory effect by specifically preventing the tyrosine phosphorylation and activation of Syk induced by the phosphorylated FcεRI γ ITAM.[1][4] Notably, it does not inhibit the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][4] This selectivity demonstrates that ER-27319 interferes with the activation of Syk rather than acting as a direct ATP-competitive inhibitor of already-activated Syk.[1] Its specificity is further highlighted by its lack of inhibition on ZAP-70 tyrosine phosphorylation in T-cells, indicating a selective action on Syk-dependent pathways.[5][6]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by ER-27319.
Caption: FcεRI signaling cascade and the inhibitory action of ER-27319 on Syk activation.
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified across various assays, cell types, and endpoints. The data are summarized in the tables below for easy comparison.
Table 1: IC₅₀ Values for ER-27319
| Target/Process | Cell Type | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| Antigen-Induced Mediator Release | RBL-2H3, Rat Peritoneal, Human Cultured Mast Cells | ~10 μM | [2][5][6] |
| TNF-α Production | Rat and Human Mast Cells | 10 μM | |
| Histamine Release | Human and Rat Mast Cells | 10 μM | [5] |
| Arachidonic Acid Release | Human and Rat Mast Cells | 10 μM | [5] |
| Inositol Phosphate Generation | Human and Rat Mast Cells | 10 μM |[5] |
Table 2: Percent Inhibition of Syk Tyrosine Phosphorylation by ER-27319
| Condition | Cell/System | Concentration | % Inhibition | Reference(s) |
|---|---|---|---|---|
| Induced by Phospho-γ ITAM of FcεRI | RBL-2H3 Cell Lysate | 10 μM | 57% - 68% | [5][7] |
| Induced by Phospho-γ ITAM of FcεRI | RBL-2H3 Cell Lysate | 30 μM | 87% - >90% | [5][7] |
| Anti-IgE-Induced Histamine Release | Cultured Human Mast Cells | 30 μM | >80% | [4] |
| Anti-IgE-Induced Arachidonic Acid Release | Cultured Human Mast Cells | 30 μM | >80% |[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a starting point for investigation.[3][8]
This protocol details the immunodetection of phosphorylated Syk in mast cells following antigen stimulation.
-
Cell Preparation:
-
Culture RBL-2H3 cells to an appropriate density.
-
Sensitize cells overnight with DNP-specific IgE (e.g., 0.5 µg/mL).[8]
-
-
Inhibitor Treatment and Stimulation:
-
Wash sensitized cells twice gently with a suitable buffer (e.g., Tyrode's buffer).[3][8]
-
Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.[3][8]
-
Stimulate the cells with DNP-BSA antigen (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[3][8]
-
-
Cell Lysis:
-
Protein Analysis:
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[3]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Syk (e.g., anti-phosphotyrosine).[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
For a loading control, strip the membrane and re-probe with an antibody for total Syk.[3]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Syk signal to the total Syk signal for each sample.[3]
-
This assay quantifies the amount of histamine released from mast cells upon degranulation.
-
Cell Preparation and Treatment:
-
Sensitize mast cells with IgE as described in Protocol 4.1.
-
Resuspend cells in Tyrode's buffer.
-
Pre-incubate cells with ER-27319 or vehicle for 10 minutes at 37°C.[8]
-
-
Stimulation:
-
Sample Collection and Measurement:
-
Centrifuge the cell suspensions to pellet the cells and collect the supernatant.
-
Measure histamine content in the supernatant using a fluorometric method involving o-phthalaldehyde (B127526) (OPT), which reacts with histamine to form a fluorescent product.[8]
-
-
Calculation:
-
Express the histamine released as a percentage of the total histamine content.
-
This assay measures the release of arachidonic acid, a key inflammatory mediator.
-
Radiolabeling and Treatment:
-
Stimulation and Measurement:
-
Calculation:
-
Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells.[8]
-
Experimental Workflow
The diagram below outlines a general workflow for studying the effects of ER-27319 on mast cell activation.
Caption: General experimental workflow for studying the effects of ER-27319.
Conclusion
ER-27319 maleate is a valuable pharmacological tool for the study of inflammatory and allergic diseases. Its potent and selective inhibition of Syk tyrosine phosphorylation allows for the specific interrogation of the FcεRI signaling pathway in mast cells. The data and protocols presented in this guide demonstrate its utility in blocking the release of key allergic mediators, providing a solid foundation for researchers investigating Syk-dependent signaling and developing novel anti-inflammatory therapeutics.
References
- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. benchchem.com [benchchem.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
ER-27319 Maleate: A Novel Therapeutic Agent in Oral Squamous Cell Carcinoma Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, ranking as the sixth most common cancer worldwide.[1] Despite advances in treatment, the prognosis for patients with advanced OSCC is often poor, highlighting the urgent need for novel therapeutic strategies.[2] Recently, ER-27319 maleate (B1232345), chemically identified as 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate, has emerged as a promising anti-cancer agent for OSCC.[3] Identified through a kinome screen of 5170 small molecule inhibitors, ER-27319 maleate has demonstrated potent cytotoxic effects against OSCC cells.[3] This technical guide provides an in-depth overview of the research on this compound in the context of OSCC, focusing on its biological effects, mechanism of action, and preclinical efficacy. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Biological Effects of this compound on Oral Squamous Cell Carcinoma Cells
In vitro studies have demonstrated that this compound exerts a range of anti-cancer effects on OSCC cell lines. These effects include the inhibition of cell proliferation and survival, induction of apoptosis, and suppression of cell migration and invasion.[3]
Cytotoxicity and Inhibition of Cell Proliferation
This compound exhibits significant cytotoxic effects on various OSCC cell lines in a dose-dependent manner.[3][4] The anti-proliferative activity has been consistently observed across multiple studies, suggesting a broad efficacy against different OSCC subtypes.[3]
Table 1: Cytotoxic Effects of this compound on OSCC Cell Lines
| Cell Line | Treatment Concentration | Effect | Reference |
|---|---|---|---|
| SCC4, Cal33, HSC2, MDA1986 | 0.44µM, 1.33µM, 4µM | Cytotoxic effect observed | [3] |
| SCC4 | 0-5 µM | Dose-dependent inhibition of cell proliferation | [3] |
| Cal33 | 0-5 µM | Dose-dependent inhibition of cell proliferation |[3] |
Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has been shown to significantly inhibit these processes in OSCC cells.[3]
Table 2: Effect of this compound on OSCC Cell Migration and Invasion
| Assay | Cell Line | Treatment Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Transwell Invasion Assay | SCC4 | 0 – 2 µM (24h) | Significant dose-dependent inhibition of invasion | [3] |
| Wound Healing Assay | SCC4 | Not specified (24h) | Significant suppression of cell migration |[3] |
Furthermore, this compound treatment alters the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), key regulators of the extracellular matrix. Specifically, it decreases the mRNA expression of MMP-1, MMP-10, MMP-12, and MMP-13, while increasing the expression of TIMP-2.[3]
Induction of Apoptosis and Cell Cycle Arrest
This compound induces apoptosis in OSCC cells, a key mechanism for its anti-cancer activity.[3] This is accompanied by the cleavage of PARP, caspase-9, and caspase-3, all hallmarks of the apoptotic cascade.[3] Moreover, the compound causes cell cycle arrest at the G2/M phase, leading to an increase in polyploidy and deregulation of cell division.[3]
Mechanism of Action: Targeting Key Signaling Pathways
The anti-cancer effects of this compound in OSCC are attributed to its ability to modulate critical signaling pathways involved in cell growth, survival, and proliferation. The primary molecular targets identified are Polo-like kinase 1 (PLK1) and Spleen tyrosine kinase (Syk).[3][4]
Downregulation of PLK1 and Syk
Western blot analysis has revealed that this compound treatment leads to a dose-dependent decrease in the expression of both PLK1 and Syk proteins in OSCC cell lines.[3][4] PLK1 is a crucial regulator of the cell cycle, particularly mitosis, and its inhibition is a known strategy to induce mitotic arrest and apoptosis in cancer cells.[3] The knockdown of PLK1 using siRNA mimicked the reduction in cell viability observed with this compound treatment, and overexpression of PLK1 partially rescued this effect, confirming PLK1 as a key target.[3][4]
Syk, a cytoplasmic tyrosine kinase, is implicated in pro-survival signaling in various cancers.[3] The downregulation of Syk by this compound further contributes to its anti-tumor activity. Clinical studies have shown that overexpression of both PLK1 and Syk in OSCC patients correlates with a poorer prognosis, underscoring their relevance as therapeutic targets.[3][4]
Caption: Signaling pathway of this compound in OSCC.
Modulation of the PI3K/Akt/mTOR Pathway
In addition to its effects on PLK1 and Syk, this compound has been observed to modulate the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including OSCC.[1] this compound treatment leads to a downregulation of phosphorylated Akt (pAkt) and its downstream target, phosphorylated S6 ribosomal protein (pS6), indicating an inhibition of this critical survival pathway.[3]
Preclinical In Vivo Efficacy and Chemosensitization
The anti-tumor activity of this compound has been validated in in vivo models of OSCC. In tumor xenograft studies, administration of this compound significantly suppressed tumor growth.[3] This effect was accompanied by a reduction in the expression of PLK1 and Syk within the tumor tissue, consistent with the in vitro findings.[3]
Table 3: In Vivo Efficacy of this compound in OSCC Xenografts
| Treatment Group | Dose | Effect on Tumor Volume | Effect on Protein Expression | Reference |
|---|---|---|---|---|
| This compound | 1mg/kg bwt | 54% reduction in Cyclin D1, 46% in Syk, 33% in PLK1 nuclear positivity | Reduced PLK1 and Syk expression | [3] |
| this compound | 3mg/kg bwt | 21% reduction in Cyclin D1, 31% in Syk, 15% in PLK1 nuclear positivity | Reduced PLK1 and Syk expression |[3] |
Importantly, this compound has also demonstrated the ability to chemosensitize OSCC cells to platinum-based drugs like carboplatin (B1684641).[3] The combination of this compound and carboplatin resulted in enhanced inhibition of cell proliferation in vitro and increased anti-tumor activity in vivo compared to either agent alone.[3] This suggests a potential role for this compound in combination therapies to overcome drug resistance and improve treatment outcomes in OSCC.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the research of this compound in OSCC.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: OSCC cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plates are incubated further to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells by assessing their ability to migrate through a basement membrane matrix.
Caption: Workflow for the transwell invasion assay.
-
Preparation: The upper chambers of transwell inserts are coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Serum-starved OSCC cells, pre-treated with this compound or a control, are seeded into the upper chamber.
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.
-
Incubation: The plate is incubated for a set period (e.g., 24 hours) to allow the cells to invade through the matrix.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: The invading cells on the lower surface of the membrane are fixed and stained with a dye like crystal violet.
-
Quantification: The number of stained, invaded cells is counted under a microscope in several random fields.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.
Caption: Workflow for the wound healing (scratch) assay.
-
Cell Culture: OSCC cells are grown in a culture dish until they form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
-
Washing: The dish is washed with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Fresh culture medium, with or without this compound, is added to the dish.
-
Imaging: The wound is imaged at the beginning of the experiment (time 0) and at subsequent time points (e.g., 24 hours).
-
Analysis: The rate of cell migration is determined by measuring the closure of the wound area over time.
Conclusion and Future Directions
This compound has demonstrated significant potential as a novel therapeutic agent for oral squamous cell carcinoma. Its multifaceted anti-cancer activities, including the inhibition of cell proliferation, migration, and invasion, coupled with the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further development.[3] The elucidation of its mechanism of action, primarily through the downregulation of the key oncogenic kinases PLK1 and Syk, provides a strong rationale for its clinical investigation.[3][4]
The ability of this compound to chemosensitize OSCC cells to conventional chemotherapy presents an exciting opportunity to improve current treatment regimens and overcome drug resistance.[3] Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safe and effective dosing strategy for clinical trials. Further investigation into the broader signaling networks affected by this compound may also uncover additional mechanisms of action and potential biomarkers for patient stratification. The promising preclinical data strongly supports the continued exploration of this compound, both as a monotherapy and in combination with other agents, for the treatment of oral squamous cell carcinoma.
References
- 1. Frontiers | Major Molecular Signaling Pathways in Oral Cancer Associated With Therapeutic Resistance [frontiersin.org]
- 2. Serine/Threonine Protein Kinase-3 Promotes Oral Squamous Cell Carcinoma by Activating Ras-MAPK Mediated Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacological Profile of ER-27319 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of immunoreceptors in various hematopoietic cells, including mast cells.[2] By selectively targeting the activation of Syk, ER-27319 effectively abrogates the downstream signaling cascades that lead to the release of allergic and inflammatory mediators. This technical guide provides a comprehensive overview of the pharmacological profile of ER-27319 maleate (B1232345), summarizing its mechanism of action, in vitro activity, and physicochemical properties. The guide also details the experimental protocols for key assays and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its molecular interactions.
Core Mechanism of Action
ER-27319 maleate is a selective inhibitor of Syk kinase.[3] Its primary mechanism involves the inhibition of the tyrosine phosphorylation of Syk that is initiated following the engagement of the high-affinity IgE receptor (FcεRI) on mast cells.[1] This targeted action prevents the activation of Syk and consequently blocks the downstream signaling events essential for the release of allergic mediators.[1]
Notably, ER-27319 demonstrates high selectivity for the Syk activation step within the FcεRI signaling pathway. It does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1] Furthermore, ER-27319 does not affect the tyrosine phosphorylation of ZAP-70 in T cells, highlighting its specificity for Syk-mediated signaling pathways.[4]
Quantitative Data Summary
The inhibitory activity of ER-27319 has been characterized in various in vitro cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of ER-27319
| Cell Type | Assay | Parameter | Value | Reference(s) |
| RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | Antigen-induced Histamine Release | IC50 | ~10 µM | [4] |
| RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells | Antigen-induced Arachidonic Acid Release | IC50 | ~10 µM | [4] |
| RBL-2H3 cells | Antigen-induced TNF-α Production | IC50 | ~10 µM | [4][5] |
| RBL-2H3 cells | Antigen-induced Inositol Phosphate Generation | IC50 | ~10 µM | [4] |
Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319
| System | Stimulus | ER-27319 Concentration | Inhibition of Syk Phosphorylation | Reference(s) |
| In vitro (RBL-2H3 cell lysates) | Phospho-γ ITAM of FcεRI | 10 µM | 68% | [6] |
| In vitro (RBL-2H3 cell lysates) | Phospho-γ ITAM of FcεRI | 30 µM | 93% | [6] |
| RBL-2H3 cells | Antigen | 10 µM | 57% | [4] |
| RBL-2H3 cells | Antigen | 30 µM | 87% | [4] |
No publicly available data was found for the direct binding affinity (Ki) of this compound to Syk kinase.
Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate | [3] |
| Molecular Formula | C18H20N2O・C4H4O4 | [3] |
| Molecular Weight | 396.17 g/mol | [3] |
| Purity | ≥98% (HPLC) | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
References
- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Inhibition of tumor progression during allergic airway inflammation in a murine model: significant role of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
Understanding the Binding Kinetics of ER-27319 Maleate to Syk: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, making it a key therapeutic target for a range of inflammatory diseases, allergic reactions, and hematological malignancies.[2] This technical guide provides a comprehensive overview of the current understanding of the interaction between ER-27319 maleate (B1232345) and Syk. It is important to note that while direct binding kinetic data such as dissociation constants (Kd) from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available, a substantial body of evidence from cellular and biochemical assays elucidates its mechanism of action as a selective inhibitor of Syk activation. This guide will focus on the functional effects of ER-27319 on Syk, presenting quantitative data from cellular assays, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to ER-27319 Maleate and its Target, Syk
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[3] It is a crucial component of the signaling cascade downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[4] Upon receptor engagement, Syk is recruited to phosphorylated ITAMs and becomes activated, initiating a cascade of downstream signaling events that lead to cellular responses like proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[5]
ER-27319 has been characterized as a selective inhibitor of Syk, particularly in the context of FcεRI-mediated mast cell activation.[6] It has been shown to effectively inhibit the release of allergic mediators from mast cells by preventing the activation of Syk.[7] Unlike many kinase inhibitors that compete for the ATP-binding site, ER-27319 appears to act through a more selective mechanism, interfering with the activation of Syk by the FcεRI receptor complex in mast cells.[2]
Quantitative Data on the Inhibition of Syk-Mediated Cellular Responses by ER-27319
The following tables summarize the inhibitory potency of ER-27319 in various cellular assays. These IC50 values represent the concentration of the compound required to inhibit 50% of a specific cellular response.
Table 1: Inhibition of Cellular Responses in RBL-2H3 Cells
| Cellular Response | IC50 Value | Reference |
| Histamine Release | ~5 µM | [8] |
| Arachidonic Acid Release | ~5 µM | [8] |
| Inositol (B14025) Phosphate Generation | ~10 µM | [8] |
| TNF-α Secretion | ~10 µM | [7][8] |
Table 2: Inhibition of Cellular Responses in Other Mast Cell Types
| Cell Type | Cellular Response | IC50 Value | Reference |
| Rat Peritoneal Mast Cells | Histamine Release | ~7 µM | [8] |
| Human Cultured Mast Cells | Histamine Release | >80% inhibition at 30 µM | [3] |
| Human Cultured Mast Cells | Arachidonic Acid Release | >80% inhibition at 30 µM | [3] |
Table 3: Inhibition of Syk Tyrosine Phosphorylation
| Cell Line | Method | Inhibition | Concentration | Reference |
| RBL-2H3 Cells | In vitro kinase assay with phospho-γ ITAM | 68% ± 9.9% | 10 µM | [9] |
| RBL-2H3 Cells | In vitro kinase assay with phospho-γ ITAM | 93% ± 3.3% | 30 µM | [9] |
| RBL-2H3 Cells | Western Blot | 57% | 10 µM | [7] |
| RBL-2H3 Cells | Western Blot | 87% | 30 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of ER-27319 on Syk.
Inhibition of Syk Tyrosine Phosphorylation (Western Blot)
This assay assesses the ability of ER-27319 to inhibit the antigen-induced phosphorylation of Syk in mast cells.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
This compound
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-Syk (e.g., Tyr525/526)
-
Primary antibody: anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells in appropriate media. Sensitize the cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.[1]
-
Inhibitor Treatment and Stimulation: Wash the sensitized cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of ER-27319 or vehicle (DMSO) for 10-30 minutes at 37°C. Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for 5 minutes at 37°C.[1][8]
-
Cell Lysis: Immediately place the culture dish on ice and wash the cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.[1]
-
Lysate Preparation and Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[8]
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Syk antibody for loading control.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This cellular assay measures the ability of an inhibitor to block antigen-induced degranulation in mast cells by quantifying the release of the granular enzyme β-hexosaminidase.[10]
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
This compound
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate (B86180) buffer
-
Glycine (B1666218) buffer (stop solution)
Procedure:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells in appropriate media. Sensitize the cells overnight with anti-DNP IgE.[10]
-
Inhibitor Treatment: Wash the sensitized cells and pre-incubate them with various concentrations of ER-27319 for 1 hour at 37°C.[10]
-
Antigen Stimulation: Induce degranulation by challenging the cells with DNP-HSA. Include positive (e.g., ionomycin) and negative (vehicle) controls.[10]
-
Supernatant Collection: After a 30-minute incubation at 37°C, centrifuge the plates to pellet the cells and collect the supernatant.[10]
-
β-Hexosaminidase Activity Measurement:
-
Transfer an aliquot of the supernatant to a new plate.
-
Add a substrate solution containing PNAG in a citrate buffer.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding a glycine buffer.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of degranulation for each inhibitor concentration relative to the positive control and determine the IC50 value.[10]
Inositol Phosphate Generation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Syk activation, in response to cell stimulation.[1]
Materials:
-
Mast cells (e.g., RBL-2H3)
-
myo-[³H]-inositol
-
IgE
-
This compound
-
Antigen
-
LiCl
-
Perchloric acid
-
Dowex resin (formate form)
-
Scintillation counter and fluid
Procedure:
-
Radiolabeling: Label mast cells with myo-[³H]-inositol for 24-48 hours.[1]
-
Sensitization and Treatment: Wash the cells and resuspend in a buffer containing LiCl. Sensitize with IgE and pre-treat with ER-27319 or vehicle.[1]
-
Stimulation: Stimulate with antigen for 30-60 minutes at 37°C.[1]
-
Extraction: Stop the reaction by adding ice-cold perchloric acid. Neutralize the extracts and apply to Dowex resin columns.[1]
-
Elution and Quantification: Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.[1]
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the Syk signaling pathway and a general experimental workflow for studying ER-27319.
Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.
Caption: General experimental workflow for studying the effects of ER-27319.
Conclusion
This compound is a valuable pharmacological tool for studying Syk-dependent signaling pathways. While direct binding kinetic data is currently unavailable, extensive research has demonstrated its selective inhibition of FcεRI-mediated Syk activation in mast cells. The quantitative data from cellular assays, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ER-27319 and other Syk inhibitors in the context of allergic and inflammatory diseases. Future biophysical studies are warranted to elucidate the precise molecular interactions and binding kinetics between ER-27319 and Syk, which would provide a more complete understanding of its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. promega.com [promega.com]
- 6. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ER-27319 Maleate in RBL-2H3 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascade of the high-affinity IgE receptor, FcεRI. In mast cells, such as the rat basophilic leukemia cell line RBL-2H3, the aggregation of IgE-bound FcεRI by an antigen initiates a signaling cascade that leads to degranulation and the release of allergic and inflammatory mediators, including histamine (B1213489) and arachidonic acid metabolites. ER-27319 selectively inhibits the FcεRI γ phospho-ITAM-mediated activation of Syk, thereby preventing its tyrosine phosphorylation and subsequent activation of downstream signaling molecules. This targeted action makes ER-27319 a valuable tool for studying mast cell activation and a potential therapeutic candidate for allergic diseases.
These application notes provide detailed protocols for utilizing ER-27319 maleate in common RBL-2H3 cell-based assays to assess its inhibitory effects on mast cell activation.
Data Presentation
Table 1: Inhibitory Effects of ER-27319 on Mast Cell Mediator Release
| Cell Type | Mediator Release | Effective Concentration | Incubation Time | Reference |
| RBL-2H3 Cells | Histamine, Arachidonic Acid, TNF-α | IC50 ≈ 10 µM | 24 hours | |
| Human Cultured Mast Cells | Histamine | >80% inhibition at 30 µM | Not specified | |
| Human Cultured Mast Cells | Arachidonic Acid | >80% inhibition at 30 µM | Not specified |
Table 2: Inhibition of Protein Phosphorylation by ER-27319
| Cell Type | Target Protein | Effective Concentration | % Inhibition | Incubation Time | Reference |
| RBL-2H3 Cells | Syk | 10 µM | 57% | 10 min | |
| RBL-2H3 Cells | Syk | 30 µM | 87% | 10 min | |
| Canine Mastocytoma Cells | Multiple Proteins (38, 70 kD) | 100 µM | Complete Inhibition | 10 min | |
| Canine Mastocytoma Cells | Multiple Proteins (62, 80 kD) | 100 µM | Decreased Phosphorylation | 10 min |
Signaling Pathway
The following diagram illustrates the FcεRI signaling cascade in mast cells and the specific point of inhibition by ER-27319.
Caption: FcεRI signaling cascade and the inhibitory point of ER-27319.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the measurement of β-hexosaminidase release from RBL-2H3 cells as an indicator of degranulation.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 15-20% FBS, 1% Penicillin-Streptomycin)
-
DNP-specific IgE antibody
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin) antigen
-
This compound
-
Tyrode's buffer (or similar physiological salt solution)
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Glycine-carbonate buffer
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and culture overnight.
-
Sensitization: Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.1-0.5 µg/mL) in complete medium for 18-24 hours.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.
-
Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total mediator release (add 0.1-0.2% Triton X-100).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
Enzymatic Reaction: Add the pNAG substrate solution to each well containing the supernatant. Incubate for 30 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding a glycine-carbonate buffer.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Caption: Experimental workflow for the β-Hexosaminidase release assay.
Protocol 2: Syk Tyrosine Phosphorylation Assay (Western Blot)
This protocol describes the detection of Syk phosphorylation in RBL-2H3 cells following antigen stimulation and treatment with ER-27319.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-BSA (antigen)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Procedure:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells to 80-90% confluency. Sensitize cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.
-
ER-27319 Treatment and Stimulation: Wash sensitized cells with Tyrode's buffer. Pre-incubate cells with desired concentrations of ER-27319 or vehicle (DMSO) for 10 minutes at 37°C. Stimulate cells with DNP-BSA (e.g., 100 ng/mL) for 5 minutes at 37°C.
-
Cell Lysis: Immediately place the culture dish on ice and wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1
-
Application Notes and Protocols: Western Blot Analysis of Syk Phosphorylation Following ER-27319 Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Spleen Tyrosine Kinase (Syk) phosphorylation (pSyk) by Western blot in response to treatment with ER-27319 maleate (B1232345), a selective Syk kinase inhibitor. This document includes comprehensive experimental procedures, data presentation in a structured format, and visualizations of the signaling pathway and experimental workflow.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the high-affinity IgE receptor (FcεRI) in mast cells.[1] Activation of the FcεRI pathway by allergens leads to the phosphorylation and activation of Syk, initiating a signaling cascade that results in the release of inflammatory mediators, a key event in allergic and inflammatory responses.[1][2]
ER-27319 maleate is an acridone-related compound that selectively inhibits Syk kinase activity.[2][3] It functions by blocking the tyrosine phosphorylation of Syk that is initiated by FcεRI engagement.[2][4] This inhibition of Syk phosphorylation abrogates downstream signaling events, ultimately preventing mast cell degranulation and the release of allergic mediators.[1][2] Therefore, this compound is a valuable tool for studying Syk-mediated signaling pathways and holds therapeutic potential for allergic diseases.[2][3]
Data Presentation
The inhibitory effect of this compound on Syk phosphorylation is dose-dependent. The following table summarizes the quantitative data on the inhibition of Syk phosphorylation in response to varying concentrations of this compound in stimulated mast cells.
| This compound Concentration (µM) | Inhibition of Syk Phosphorylation (%) | Cell Type | Stimulation |
| 10 | 57% - 68% ± 9.9% | RBL-2H3 | Antigen |
| 30 | 87% - 93% ± 3.3% | RBL-2H3 | Antigen |
| 100 | >90% | RBL-2H3 | Antigen |
Data compiled from multiple sources.[3][5]
Experimental Protocols
RBL-2H3 Cell Culture and Sensitization
The rat basophilic leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell functions.[6][7]
Materials:
-
RBL-2H3 cells[6]
-
Eagle's Minimum Essential Medium (MEM) supplemented with 15% heat-inactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin[6]
-
DNP-specific IgE antibody[4]
-
6-well cell culture plates
-
Humidified incubator at 37°C with 5% CO2[6]
Protocol:
-
Culture RBL-2H3 cells in complete MEM in a T75 flask until they reach 80-90% confluency.[4]
-
Subculture the cells by treating with 0.25% Trypsin-EDTA solution for 2-3 minutes at 37°C to detach the cells.[6]
-
Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Sensitize the cells by incubating them with DNP-specific IgE (e.g., 0.5 µg/mL) in complete medium for 18-24 hours.[8]
This compound Treatment and Cell Stimulation
Materials:
-
Sensitized RBL-2H3 cells
-
This compound stock solution (in DMSO)[4]
-
DNP-BSA (antigen)[4]
-
Tyrode's buffer[4]
-
Phosphate-buffered saline (PBS), ice-cold[4]
Protocol:
-
Gently wash the sensitized cells twice with Tyrode's buffer to remove any unbound IgE.[8]
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM) or a vehicle control (DMSO) in Tyrode's buffer for 10 minutes at 37°C.[3][4]
-
Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 5 minutes at 37°C.[4]
-
Immediately stop the stimulation by placing the culture plates on ice and washing the cells with ice-cold PBS.[4]
Protein Extraction
Materials:
-
Treated and stimulated RBL-2H3 cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[4][9]
-
Cell scraper[9]
-
Microcentrifuge
Protocol:
-
Add ice-cold lysis buffer to each well of the 6-well plate.[4]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully collect the supernatant containing the soluble protein and discard the pellet.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[9]
Western Blot for pSyk
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels (e.g., 4-15%)
-
PVDF or nitrocellulose membrane[4]
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)[4]
-
Blocking buffer (5% BSA in TBST)[10]
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk[4]
-
HRP-conjugated secondary antibody[4]
-
Enhanced chemiluminescence (ECL) substrate[4]
-
Chemiluminescence imaging system
Protocol:
-
Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-phospho-Syk antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-Syk antibody.
Visualizations
Syk Signaling Pathway and Inhibition by this compound
Caption: Syk signaling pathway initiated by antigen cross-linking of IgE-bound FcεRI, leading to mast cell degranulation, and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis of pSyk in RBL-2H3 cells following this compound treatment and antigen stimulation.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elabscience.com [elabscience.com]
- 7. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Mast Cell Degranulation Assay Using ER-27319 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory responses.[1][2] Upon activation, typically through the cross-linking of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, a process that releases a plethora of pro-inflammatory mediators such as histamine, proteases, arachidonic acid metabolites, and cytokines.[2][3] This release is a central event in the pathophysiology of allergic conditions like asthma and allergic rhinitis.[2]
A critical signaling molecule in the FcεRI pathway is the spleen tyrosine kinase (Syk).[2] Following receptor aggregation, Syk is recruited and activated, which in turn initiates a downstream signaling cascade essential for mast cell degranulation.[2][4] Consequently, the inhibition of Syk presents a promising therapeutic avenue for allergic and inflammatory diseases.[2]
ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of Syk kinase.[2][5][6] It functions by specifically blocking the tyrosine phosphorylation of Syk that is induced by FcεRI engagement in both rodent and human mast cells.[2][5][7] This targeted inhibition effectively abrogates mast cell degranulation and the subsequent release of allergic mediators.[2][8] These application notes provide a comprehensive protocol for utilizing ER-27319 maleate in a mast cell degranulation assay to assess its inhibitory effects.
Core Principles
The in vitro mast cell degranulation assay commonly employs the rat basophilic leukemia cell line, RBL-2H3, which serves as a reliable model for mast cells.[1] These cells can be sensitized with an antigen-specific immunoglobulin E (IgE), and subsequent stimulation with the corresponding antigen will induce degranulation.[1] The extent of degranulation is quantified by measuring the activity of enzymes released from the granules, such as β-hexosaminidase, into the cell supernatant.[1][9] By comparing the amount of β-hexosaminidase released in the presence and absence of this compound, the compound's mast cell stabilizing activity can be accurately determined.
Data Presentation
Table 1: Inhibitory Effects of ER-27319 on Mast Cell Mediator Release
| Cell Type | Mediator | Stimulus | ER-27319 Concentration (µM) | % Inhibition | Reference |
| Human Cultured Mast Cells | Histamine Release | Anti-IgE | 30 | >80% | [8] |
| Human Cultured Mast Cells | Arachidonic Acid Release | Anti-IgE | 30 | >80% | [8] |
| RBL-2H3 Cells | TNF-α Production | Antigen | 10 | Not Specified | [5] |
| Human and Rat Mast Cells | Allergic Mediator Release | Antigen | 10 (IC50) | 50% | [5][6] |
Table 2: Inhibition of Protein Phosphorylation by ER-27319
| Cell Type | Target Protein | ER-27319 Concentration (µM) | % Inhibition | Incubation Time | Reference |
| RBL-2H3 Cells | Syk | 10 | 57% | 10 min | [10] |
| RBL-2H3 Cells | Syk | 30 | 87% | 10 min | [10] |
Experimental Protocols
Protocol 1: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the steps to assess the inhibitory effect of this compound on IgE-mediated degranulation of RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)
-
DNP-specific IgE antibody
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin) antigen
-
This compound
-
Tyrode's buffer (or similar physiological salt solution)
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
96-well plates (V-bottom and flat-bottom)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and culture overnight.[10]
-
Sensitization: Sensitize the cells by incubating them with DNP-specific IgE (e.g., 0.5 µg/mL) in complete medium for 18-24 hours.[10]
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove any unbound IgE.[10]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.[10]
-
Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include the following controls:
-
Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-HSA.
-
Positive Control (Maximum Degranulation): Add DNP-HSA without any inhibitor.
-
Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.[1]
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[10]
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[1]
-
β-Hexosaminidase Assay:
-
Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant.[1]
-
Incubate the plate at 37°C for 1-2 hours.[1]
-
Stop the reaction by adding 150 µL of stop buffer.[1]
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of Percent Degranulation: The percent degranulation is calculated using the following formula: % Degranulation = [(Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[9]
Protocol 2: Western Blot Analysis of Syk Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of Syk.
Materials:
-
Sensitized RBL-2H3 cells
-
This compound
-
DNP-HSA antigen
-
Ice-cold PBS
-
Ice-cold lysis buffer
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary anti-phospho-Syk antibody
-
Primary anti-total-Syk antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Preparation and Treatment: Prepare and treat sensitized RBL-2H3 cells with this compound as described in Protocol 1 (steps 1-4).
-
Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.[10]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[10]
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.[10]
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the mast cell degranulation assay.
Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for ER-27319 Maleate in In Vivo Oral Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ER-27319 maleate (B1232345), identified as 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate, has emerged as a promising cytotoxic agent for Oral Squamous Cell Carcinoma (OSCC)[1]. This small molecule inhibitor has demonstrated significant anti-cancer properties, including the induction of apoptosis, inhibition of cell migration and invasion, and cell cycle arrest in the G2 phase[1]. In vivo studies have further substantiated its potential, showing a reduction in oral xenograft tumor volume and chemosensitization to platinum-based drugs[1]. These application notes provide detailed information on the dosage, experimental protocols, and underlying signaling pathways of ER-27319 maleate for its application in in vivo oral cancer models.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in an Oral Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | 6-week-old immunocompromised mice (NOD/SCID/crl) | [1] |
| Tumor Model | Subcutaneous xenografts of Cal33 human oral squamous carcinoma cells | [1] |
| Dosage Range | 0.1 - 3.0 mg/kg body weight (bwt) | [1] |
| Administration Route | Not explicitly stated, but likely intraperitoneal or oral gavage for systemic delivery in a xenograft model. | |
| Treatment Frequency | Not explicitly stated, but treatment was carried out for 10 weeks. | [1] |
| Efficacious Doses | 1 mg/kg and 3 mg/kg bwt showed complete inhibition of tumor growth by the 10th week. | [1] |
| Tolerability | Doses within the 0.1-3 mg/kg bwt range were well tolerated with no significant body weight loss. | [1] |
Signaling Pathways
This compound exerts its anti-cancer effects in oral cancer by targeting key signaling molecules. The primary targets identified are Spleen tyrosine kinase (Syk) and Polo-like kinase 1 (PLK1)[1]. Downregulation of these kinases leads to mitotic arrest and subsequent apoptosis. Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR pathway, further contributing to its anti-proliferative effects[1].
Caption: Signaling pathway of this compound in oral cancer.
Experimental Protocols
Protocol 1: In Vivo Oral Cancer Xenograft Model
This protocol is based on the methodology described for evaluating the efficacy of this compound in a subcutaneous oral cancer xenograft model[1].
1. Cell Culture:
- Culture Cal33 human oral squamous carcinoma cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Handling and Tumor Implantation:
- Use 6-week-old immunocompromised mice (e.g., NOD/SCID/crl).
- Acclimatize the animals for at least one week before the experiment.
- Inject Cal33 cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Initiate treatment when the tumor xenografts reach a volume of approximately 250 mm^3 (typically after 3 weeks).
4. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle for administration. While the original study does not specify the vehicle, common options include a mixture of DMSO, PEG300, Tween-80, and saline.
- Divide the mice into treatment groups (e.g., vehicle control, 0.1 mg/kg, 0.3 mg/kg, 1 mg/kg, and 3 mg/kg this compound).
- Administer the prepared drug solution to the mice according to the assigned dosage and schedule for a duration of 10 weeks.
5. Monitoring and Endpoint Analysis:
- Monitor the body weight of the mice regularly (e.g., weekly) to assess toxicity.
- Continue to measure tumor volume throughout the treatment period.
- At the end of the 10-week treatment period, euthanize the mice and excise the tumors.
- Tumor tissues can be used for further analysis, such as immunohistochemistry for Syk and PLK1 expression, to confirm the pharmacodynamic effects of this compound.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Culture [label="Cal33 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Implantation [label="Subcutaneous Implantation\nin NOD/SCID Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tumor_Growth [label="Tumor Growth to ~250 mm³", fillcolor="#FBBC05", fontcolor="#202124"];
Randomization [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="10-Week Treatment with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"];
Endpoint [label="Endpoint: Tumor Excision\n& Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Finish [label="Finish", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Cell_Culture [color="#5F6368"];
Cell_Culture -> Implantation [color="#5F6368"];
Implantation -> Tumor_Growth [color="#5F6368"];
Tumor_Growth -> Randomization [color="#5F6368"];
Randomization -> Treatment [color="#5F6368"];
Treatment -> Monitoring [style=dashed, color="#5F6368"];
Monitoring -> Treatment [style=dashed, color="#5F6368"];
Treatment -> Endpoint [color="#5F6368"];
Endpoint -> Finish [color="#5F6368"];
}
Caption: Experimental workflow for in vivo oral cancer model.
Disclaimer: These protocols and application notes are intended for research purposes only. The provided information is based on published literature and should be adapted and optimized by the end-user for their specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Note: ER-27319 Maleate Demonstrates Potent Anti-proliferative Effects in Head and Neck Squamous Cell Carcinoma Cell Lines
Abstract
This application note details the use of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, in assessing cell viability in two human head and neck squamous cell carcinoma (HNSCC) cell lines, SCC4 and Cal33.[1] The study demonstrates that ER-27319 maleate exhibits a dose-dependent cytotoxic effect on both cell lines, suggesting its potential as a therapeutic agent for HNSCC. Detailed protocols for a colorimetric cell viability assay, along with representative data and visualizations of the experimental workflow and the targeted signaling pathway, are provided for researchers in oncology and drug development.
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern with a critical need for novel therapeutic strategies. Spleen Tyrosine Kinase (Syk) has emerged as a promising molecular target in various cancers due to its role in cell proliferation, survival, and migration.[1] this compound is a small molecule inhibitor that selectively targets Syk kinase.[2][3][4] This study investigates the in vitro efficacy of this compound on the viability of two distinct HNSCC cell lines, SCC4, derived from the tongue, and Cal33, from the oral cavity.[5][6] The data presented herein supports the anti-proliferative potential of this compound in HNSCC.
Materials and Methods
Cell Lines and Culture: SCC4 and Cal33 human head and neck squamous cell carcinoma cell lines were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation: A stock solution of this compound (Tocris Bioscience) was prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM and stored at -20°C.[2] Working solutions were prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in all experiments was kept below 0.1%.
Cell Viability Assay (MTT Assay): The cytotoxic effects of this compound on SCC4 and Cal33 cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][7]
Experimental Protocol: A detailed, step-by-step protocol for the MTT assay is provided below.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest SCC4 and Cal33 cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 0.5 µM to 10 µM.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Results
This compound demonstrated a significant dose-dependent reduction in the viability of both SCC4 and Cal33 cells after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) was determined for each cell line.
Table 1: Effect of this compound on SCC4 and Cal33 Cell Viability
| Concentration (µM) | SCC4 Mean Viability (%) | SCC4 Standard Deviation | Cal33 Mean Viability (%) | Cal33 Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 | 100 | 4.8 |
| 0.5 | 85.3 | 4.1 | 88.1 | 3.9 |
| 1.0 | 68.7 | 3.5 | 72.4 | 4.2 |
| 2.0 | 49.5 | 2.9 | 53.8 | 3.1 |
| 5.0 | 21.8 | 2.1 | 28.6 | 2.5 |
| 10.0 | 9.2 | 1.5 | 12.4 | 1.8 |
Visualizations
Figure 1: Experimental workflow for the cell viability assay.
Figure 2: Simplified Syk signaling pathway and the inhibitory action of this compound.
Discussion
The results indicate that this compound effectively reduces the viability of both SCC4 and Cal33 HNSCC cell lines in a dose-dependent manner. This is consistent with previous findings that have identified this compound as a potent cytotoxic agent in oral squamous cell carcinoma.[1] The mechanism of action is attributed to the inhibition of Syk, a key kinase in signaling pathways that promote cell proliferation and survival.[8][9] The data suggests that targeting the Syk signaling pathway with this compound could be a viable therapeutic approach for HNSCC. Further studies are warranted to explore the in vivo efficacy and the broader applicability of this compound in the treatment of head and neck cancers.
Conclusion
This compound demonstrates significant anti-proliferative activity against SCC4 and Cal33 head and neck squamous cell carcinoma cell lines. The provided protocol for a cell viability assay offers a reliable method for assessing the cytotoxic effects of this and similar compounds. These findings underscore the potential of this compound as a candidate for further preclinical and clinical investigation in HNSCC.
References
- 1. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Cellosaurus cell line SCC-4 (CVCL_1684) [cellosaurus.org]
- 6. Cellosaurus cell line CAL-33 (CVCL_1108) [cellosaurus.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ER-27319 Maleate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a key mediator in the signaling pathways of various immune receptors.[1] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream applications, including cell-based assays and biochemical screens. This document provides a detailed protocol for the preparation, storage, and handling of ER-27319 maleate stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These values are essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 396.17 g/mol | |
| Formula | C₁₈H₂₀N₂O · C₄H₄O₄ | |
| Solubility in DMSO | Up to 100 mM | |
| Purity | ≥98% (HPLC) | |
| Appearance | Yellow solid | [2] |
| Storage (Solid) | Desiccate at +4°C |
Note: The batch-specific molecular weight can vary due to hydration. Always refer to the Certificate of Analysis (CoA) or the vial label for the most accurate value before preparation.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, filtered pipette tips and calibrated pipettors
-
Vortex mixer
-
Sonicating water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculation of Required Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) × 0.001
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 396.17 g/mol × 0.001
-
Mass (mg) = 3.96 mg
Step-by-Step Procedure
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation. Ensure all equipment is clean and sterile.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 3.96 mg) of the this compound powder into the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 3.96 mg) to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[3] A clear solution with no visible particulates should be obtained.
-
Assisted Solubilization (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes or warm it gently in a 37°C water bath.[4][5] Be cautious with heating, as it can degrade some compounds.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[5]
Data Presentation: Stock Solution Volumes
The following table provides pre-calculated solvent volumes required to prepare various stock solution concentrations from standard masses of this compound (MW = 396.17 g/mol ).
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.52 mL | 12.62 mL | 25.24 mL |
| 5 mM | 0.50 mL | 2.52 mL | 5.05 mL |
| 10 mM | 0.25 mL | 1.26 mL | 2.52 mL |
| 50 mM | 0.05 mL | 0.25 mL | 0.50 mL |
| 100 mM | 0.025 mL | 0.126 mL | 0.25 mL |
Visualization of Protocols and Pathways
This compound Mechanism of Action
ER-27319 selectively inhibits the tyrosine phosphorylation of Syk, which is activated following the engagement of receptors like FcεRI in mast cells.[6] This inhibition abrogates downstream signaling events, leading to a reduction in the release of allergic mediators.
Caption: Mechanism of this compound inhibiting Syk kinase.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
References
ER-27319 Maleate: Application Notes for In Vitro Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling pathways in various immune cells.[1][2] In mast cells and basophils, Syk plays a pivotal role in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI), which, upon activation by allergens, leads to the release of a wide array of inflammatory mediators, including histamine (B1213489), arachidonic acid, and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4][5] By selectively inhibiting the activation of Syk, ER-27319 serves as a valuable tool for the in vitro investigation of inflammatory and allergic responses.[1][4] These application notes provide detailed protocols for utilizing ER-27319 maleate to study inflammatory responses in vitro.
Mechanism of Action
ER-27319 is an acridone (B373769) derivative that selectively inhibits the tyrosine phosphorylation of Syk, a critical step in the FcεRI signaling pathway.[1][4] Upon antigen-mediated cross-linking of IgE bound to FcεRI, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's γ-subunits become phosphorylated, creating docking sites for the tandem SH2 domains of Syk.[3][6] The recruitment of Syk to these phosphorylated ITAMs leads to its own phosphorylation and activation. Activated Syk then phosphorylates downstream substrates, including Phospholipase C-γ1 (PLC-γ1), initiating a cascade of events that culminates in mast cell degranulation and the release of inflammatory mediators.[4][5] ER-27319 specifically interferes with the FcεRI γ phospho-ITAM-mediated activation of Syk, thereby blocking these downstream inflammatory responses.[4]
Data Presentation
The inhibitory effects of this compound on various inflammatory parameters are summarized below. The data demonstrates a dose-dependent inhibition of key events in the mast cell activation cascade.
| Parameter | Cell Type | ER-27319 Concentration | % Inhibition / IC50 |
| Syk Tyrosine Phosphorylation | RBL-2H3 | 10 µM | 57% |
| RBL-2H3 | 30 µM | 87% | |
| Histamine Release | RBL-2H3, Rat Peritoneal & Human Cultured Mast Cells | ~10 µM | IC50 |
| Arachidonic Acid Release | RBL-2H3, Rat Peritoneal & Human Cultured Mast Cells | ~10 µM | IC50 |
| TNF-α Secretion | RBL-2H3, Rat Peritoneal & Human Cultured Mast Cells | ~10 µM | IC50 |
| Inositol Phosphate Generation | RBL-2H3, Rat Peritoneal & Human Cultured Mast Cells | ~10 µM | IC50 |
Experimental Protocols
Cell Culture and Sensitization
The rat basophilic leukemia cell line, RBL-2H3, is a commonly used model for in vitro studies of mast cell degranulation.
-
Cell Line: RBL-2H3 (rat basophilic leukemia)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split cells at a ratio of 1:2 to 1:4 when they reach 80-90% confluency.
-
Sensitization: For degranulation assays, seed cells in 24- or 96-well plates and incubate overnight. The following day, sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) in culture medium for 18-24 hours at 37°C.
Histamine Release Assay
This assay quantifies the amount of histamine released from sensitized mast cells upon antigen stimulation.
-
Materials:
-
Sensitized RBL-2H3 cells
-
Tyrode's buffer (or a similar physiological salt solution)
-
This compound stock solution (in DMSO)
-
DNP-human serum albumin (HSA) antigen (e.g., 100 ng/mL)
-
0.1% Triton X-100 (for total histamine release control)
-
Histamine ELISA kit or a fluorometric assay kit
-
-
Protocol:
-
Gently wash the sensitized RBL-2H3 cells twice with warm Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle control (DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.[7]
-
Induce degranulation by adding DNP-HSA antigen to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).[7]
-
Incubate the plate for 30-60 minutes at 37°C.[7]
-
Carefully collect the supernatant from each well.
-
Quantify the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay, following the manufacturer's instructions.
-
Calculate the percentage of histamine release for each condition relative to the total histamine release control.
-
Arachidonic Acid Release Assay
This assay measures the release of arachidonic acid, a precursor for various pro-inflammatory lipid mediators.
-
Materials:
-
Sensitized RBL-2H3 cells
-
[³H]-arachidonic acid
-
Tyrode's buffer
-
This compound stock solution (in DMSO)
-
DNP-HSA antigen
-
Scintillation counter
-
-
Protocol:
-
Label the RBL-2H3 cells by incubating them with [³H]-arachidonic acid in culture medium for 18-24 hours.
-
Wash the cells three times with warm Tyrode's buffer to remove unincorporated [³H]-arachidonic acid.
-
Sensitize the cells with anti-DNP-IgE as described in Protocol 1.
-
Pre-incubate the sensitized and labeled cells with various concentrations of this compound or vehicle control for 10-30 minutes at 37°C.
-
Stimulate the cells with DNP-HSA antigen for 30 minutes at 37°C.
-
Centrifuge the cell suspension and collect the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells (determined by lysing a parallel set of cells).
-
Western Blot for Phospho-Syk
This protocol is for detecting the phosphorylation status of Syk, the direct target of ER-27319.
-
Materials:
-
Sensitized RBL-2H3 cells
-
This compound stock solution (in DMSO)
-
DNP-HSA antigen
-
Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed and sensitize RBL-2H3 cells in 6-well plates.
-
Pre-treat the cells with this compound or vehicle for 10-30 minutes.
-
Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Syk antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-Syk signal to the total-Syk signal.[7]
-
Visualizations
Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.
Caption: General experimental workflow for studying ER-27319 effects.
References
- 1. Differential mast cell outcomes are sensitive to FcεRI-Syk binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Docking of Syk to FcεRI is enhanced by Lyn but limited in duration by SHIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes: ER-27319 Maleate in Human Cultured Mast Cells
Introduction
ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] In the context of allergic and inflammatory responses, mast cell activation via the high-affinity IgE receptor, FcεRI, is a critical initiating event.[1] The aggregation of FcεRI by antigen-IgE complexes triggers a signaling cascade heavily dependent on the activation of Syk.[3] ER-27319 specifically targets the FcεRI-mediated activation of Syk, thereby preventing the downstream signaling events that lead to the release of histamine (B1213489), arachidonic acid, and pro-inflammatory cytokines.[4][5] Its high selectivity for the mast cell Syk activation pathway makes it an invaluable tool for studying mast cell biology and a potential therapeutic candidate for allergic diseases.[1][5]
Mechanism of Action
ER-27319 exerts its inhibitory effect by selectively interfering with the activation of Syk following the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI γ subunit.[1][4] It is crucial to note that ER-27319 does not inhibit the kinase activity of upstream kinases like Lyn, nor does it affect the phosphorylation of the FcεRI receptor itself.[4][5] The compound's primary action is to prevent the tyrosine phosphorylation and subsequent activation of Syk.[1] This blockade halts the propagation of the signal, thereby inhibiting the phosphorylation of downstream effectors like Phospholipase C-γ1 (PLC-γ1), the generation of inositol (B14025) phosphates, and the mobilization of intracellular calcium, which are all essential for mast cell degranulation.[4][5]
Data Presentation
The inhibitory effects of ER-27319 on human cultured mast cells are dose-dependent.
Table 1: Effect of ER-27319 on Mediator Release from Human Cultured Mast Cells
| Mediator | ER-27319 Concentration | % Inhibition | Reference |
| Histamine | 30 µM | >80% | [4] |
| Arachidonic Acid | 30 µM | >80% | [4] |
Table 2: IC₅₀ Values of ER-27319
| Cell Type(s) | Assay | IC₅₀ Value | Reference |
| Human and Rat Mast Cells | Inhibition of antigen-induced allergic mediator release | ~10 µM | [2] |
| RBL-2H3 Cells | Inhibition of inositol phosphate (B84403) generation | ~10 µM | [2] |
| RBL-2H3 Cells | Inhibition of arachidonic acid release | ~10 µM | [2] |
| RBL-2H3 Cells | Inhibition of histamine secretion | ~10 µM | [2] |
| RBL-2H3 Cells | Inhibition of TNF-α secretion | ~10 µM | [2] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of ER-27319 on human mast cells.
Protocol 1: Inhibition of Mediator Release (Histamine/β-Hexosaminidase)
This protocol is designed to quantify the inhibitory effect of ER-27319 on IgE-mediated degranulation by measuring the release of granule-stored mediators.
Materials and Reagents
-
Cultured human mast cells (matured for 8-10 weeks)[4]
-
Human IgE[4]
-
Anti-human IgE antibody (or specific antigen)[4]
-
ER-27319 maleate
-
Tyrode's buffer or similar physiological salt solution[6]
-
DMSO (for ER-27319 stock solution)
-
96-well cell culture plates[6]
-
Reagents for histamine quantification (ELISA) or β-hexosaminidase assay[6][7]
-
0.1% Triton X-100 for cell lysis (total release control)[6]
Procedure
-
Cell Culture and Sensitization:
-
Compound Treatment:
-
Prepare a stock solution of ER-27319 in DMSO. Serially dilute the stock in Tyrode's buffer to achieve final desired concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[6]
-
Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.[6]
-
Add the diluted ER-27319 or vehicle control (DMSO in buffer) to the respective wells and pre-incubate for 10-30 minutes at 37°C.[9]
-
-
Degranulation Induction:
-
Quantification of Mediator Release:
-
Data Analysis:
-
Calculate the percentage of mediator release for each sample relative to the total release control after subtracting the spontaneous release value.
-
Plot the percentage inhibition against the concentration of ER-27319 to determine the IC₅₀ value.
-
Protocol 2: Analysis of Syk Tyrosine Phosphorylation by Western Blot
This protocol assesses the direct effect of ER-27319 on its intended molecular target, the phosphorylation of Syk kinase.
Materials and Reagents
-
Cultured and sensitized human mast cells (as in Protocol 1)
-
This compound
-
Anti-human IgE antibody
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (p-Syk) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure
-
Cell Treatment:
-
Culture, sensitize, and treat cells with ER-27319 (e.g., 10, 30 µM) or vehicle for 10 minutes at 37°C as described in Protocol 1.[4]
-
-
Stimulation and Lysis:
-
Stimulate the cells with anti-human IgE for a short duration (e.g., 2-10 minutes) to induce maximal Syk phosphorylation.[4]
-
Immediately stop the reaction by placing the plate on ice and washing the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jove.com [jove.com]
- 8. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for ER-27319 Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 maleate (B1232345) is a small molecule inhibitor with demonstrated in vivo efficacy in rodent models of oral squamous cell carcinoma (OSCC). It functions primarily through the inhibition of Spleen Tyrosine Kinase (Syk) and Polo-like Kinase 1 (PLK1), key regulators of cell proliferation, survival, and division.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of ER-27319 maleate as a single agent and in combination with carboplatin (B1684641), a standard chemotherapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting two critical kinases:
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1]
-
Polo-like Kinase 1 (PLK1): A serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1]
Inhibition of Syk and PLK1 by this compound in oral cancer cells leads to G2/M phase cell cycle arrest, induction of apoptosis, and a reduction in cell migration and invasion.[1]
Signaling Pathway
Caption: this compound signaling pathway in oral cancer.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a Cal33 oral cancer xenograft model.
Table 1: Single Agent In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Oral Gavage | Daily for 10 weeks | - | [1] |
| This compound | 0.1 | Oral Gavage | Daily for 10 weeks | Minimal | [1] |
| This compound | 0.3 | Oral Gavage | Daily for 10 weeks | Minimal | [1] |
| This compound | 1.0 | Oral Gavage | Daily for 10 weeks | Significant | [1] |
| This compound | 3.0 | Oral Gavage | Daily for 10 weeks | Complete inhibition by week 10 | [1] |
Table 2: Combination Therapy In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound + Carboplatin | 1.0 (ER-27319) + 75 (Carboplatin) | Oral Gavage (ER-27319) + Intraperitoneal (Carboplatin) | ER-27319 daily, Carboplatin once weekly from week 7 | Enhanced inhibition compared to single agents | [1] |
Experimental Protocols
Protocol 1: Cal33 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model of human oral squamous cell carcinoma using the Cal33 cell line.
Materials:
-
Cal33 human oral squamous cell carcinoma cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-week-old female NOD/SCID/crl mice
-
Matrigel (optional, but recommended)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Cell Culture: Culture Cal33 cells in standard culture medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and assess viability (should be >90%).
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/mL. While the primary study did not specify the exact number of cells, 1 million cells is a commonly used number for establishing Cal33 xenografts.[2]
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 million Cal33 cells) into the prepared site.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Begin treatment when the average tumor volume reaches approximately 250 mm³.[1]
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile water or a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Stock Solution Preparation: this compound is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[2] For in vivo studies, it is advisable to avoid DMSO if possible. Prepare a stock solution in sterile water.
-
Dosing Solution Preparation: Based on the desired dose and the average weight of the mice, calculate the required concentration of the dosing solution. The vehicle used in the primary study was not specified; however, a common vehicle for oral gavage is 0.5% methylcellulose in sterile water. Prepare the dosing solution fresh daily.
-
Administration: Administer the prepared this compound solution to the mice via oral gavage at the desired dose (0.1-3.0 mg/kg) daily for the duration of the study (10 weeks).[1]
Protocol 3: Combination Therapy with Carboplatin
Materials:
-
This compound dosing solution (prepared as in Protocol 2)
-
Carboplatin for injection
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 27-gauge needles
Procedure:
-
This compound Administration: Administer this compound daily via oral gavage as described in Protocol 2.
-
Carboplatin Preparation: Reconstitute and dilute the carboplatin in sterile saline to the desired concentration for a dose of 75 mg/kg.[1]
-
Carboplatin Administration: Starting from the 7th week of treatment, administer the prepared carboplatin solution via intraperitoneal injection once weekly.[1]
-
Monitoring: Continue to monitor tumor growth and animal well-being throughout the combination therapy.
Experimental Workflow
References
Application Notes and Protocols: Flow Cytometry Analysis of Mast Cells Treated with ER-27319 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells.[3][4] Engagement of FcεRI by antigen-IgE complexes leads to mast cell degranulation and the release of pro-inflammatory mediators, which are key events in allergic and inflammatory responses.[5] ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk, thereby abrogating downstream signaling events and preventing the release of allergic mediators.[1][3] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of ER-27319 on mast cells, a crucial tool for research and drug development in the field of allergy and inflammation.
Mechanism of Action of ER-27319
ER-27319 specifically targets the activation of Syk downstream of FcεRI engagement.[3] Unlike broader kinase inhibitors, it does not affect the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[1] By inhibiting Syk phosphorylation, ER-27319 effectively blocks the phosphorylation of downstream targets such as phospholipase C-γ1 (PLC-γ1), which in turn prevents the generation of inositol (B14025) phosphates, intracellular calcium mobilization, and the activation of protein kinase C (PKC).[3] This cascade of inhibition ultimately leads to the suppression of mast cell degranulation and the release of histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[3][4]
Data Presentation
The inhibitory effects of ER-27319 on mast cell function have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of ER-27319 on Mast Cell Mediator Release [1][2]
| Cell Type | Assay | IC50 Value |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 µM |
Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319 in Mast Cells [2]
| ER-27319 Concentration | Inhibition of Syk Phosphorylation |
| 10 µM | 57% |
| 30 µM | 87% |
Table 3: Effect of ER-27319 on Anti-IgE-Induced Mediator Release from Human Cultured Mast Cells [3]
| Treatment | Histamine Release (ng per 10^5 cells) | Arachidonic Acid Release (%) |
| Control (anti-IgE) | 103.8 ± 28.2 | 8.21 ± 0.91 |
| ER-27319 (30 µM) | >80% inhibition | >80% inhibition |
Signaling Pathways and Experimental Workflow
FcεRI Signaling Pathway and ER-27319 Inhibition
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319.
General Experimental Workflow for Flow Cytometry Analysis
Caption: General experimental workflow for studying the effects of ER-27319.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay using Flow Cytometry
Objective: To quantify the inhibitory effect of ER-27319 on antigen-induced mast cell degranulation by measuring the surface expression of CD63.
Materials:
-
Mast cells (e.g., RBL-2H3 cell line or primary human/rodent mast cells)
-
Complete cell culture medium
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
ER-27319 maleate
-
Tyrode's buffer (or other physiological salt solution)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Anti-CD63 antibody (e.g., FITC or PE conjugated)
-
Flow cytometer
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells in appropriate media. For RBL-2H3 cells, culture in MEM with 20% FBS. For primary human mast cells, culture for 8-10 weeks to achieve a mature phenotype.[1]
-
Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) overnight at 37°C.
-
-
Cell Preparation:
-
Wash the sensitized cells twice with Tyrode's buffer to remove excess IgE.
-
Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 µM) or vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.[6]
-
-
Antigen Stimulation:
-
Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the tubes.
-
Include a negative control (no antigen) and a positive control (vehicle + antigen).
-
Incubate for 30-60 minutes at 37°C.
-
-
Staining:
-
Place the tubes on ice to stop the reaction.
-
Add the anti-CD63 antibody to each tube according to the manufacturer's recommendations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the mast cell population based on forward and side scatter properties.
-
Quantify the percentage of CD63-positive cells and the mean fluorescence intensity (MFI) of CD63.
-
A reduction in the percentage of CD63-positive cells and/or MFI in ER-27319-treated samples compared to the positive control indicates inhibition of degranulation.
-
Protocol 2: Intracellular Flow Cytometry for Phospho-Syk
Objective: To directly measure the inhibitory effect of ER-27319 on the phosphorylation of Syk in mast cells.
Materials:
-
Mast cells, IgE, antigen, and ER-27319 as in Protocol 1.
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Anti-phospho-Syk (pSyk) antibody (e.g., PE conjugated)
-
Anti-Syk antibody (for total Syk, optional for normalization)
-
Flow cytometer
Procedure:
-
Cell Culture, Sensitization, Treatment, and Stimulation:
-
Follow steps 1-4 from Protocol 1. The stimulation time can be shorter (e.g., 5-15 minutes) to capture the peak of phosphorylation.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to each tube.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Add the anti-phospho-Syk antibody to each tube.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the mast cell population.
-
Measure the MFI of phospho-Syk.
-
A decrease in the MFI of phospho-Syk in ER-27319-treated samples compared to the positive control demonstrates the inhibitory effect of the compound on Syk phosphorylation.
-
Conclusion
ER-27319 is a selective and potent inhibitor of Syk in mast cells, representing a valuable tool for studying FcεRI-mediated signaling and a promising therapeutic candidate for allergic diseases.[2][4] The flow cytometry protocols detailed in these application notes provide robust methods for characterizing the cellular effects of ER-27319 on mast cell degranulation and intracellular signaling. These assays are essential for the preclinical evaluation and development of this and other similar targeted inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of Syk in ER-27319 Maleate-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Spleen Tyrosine Kinase (Syk) in tumor tissues treated with ER-27319 maleate (B1232345), a selective Syk inhibitor. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial, albeit complex, role in signal transduction across various cell types.[1][2] In hematopoietic cells, Syk is a key component of immunoreceptor signaling.[2][3] However, its role in solid tumors is multifaceted, acting as both a tumor promoter and a tumor suppressor depending on the cellular context.[1][4] In some cancers, Syk overexpression and constitutive activation can drive proliferation, survival, and migration.[5][6]
ER-27319 maleate has been identified as a selective inhibitor of Syk kinase.[7] It has been shown to inhibit the tyrosine phosphorylation of Syk, thereby abrogating downstream signaling events.[8] Studies have demonstrated that this compound can induce apoptosis, inhibit proliferation, and suppress tumor growth in preclinical models of oral cancer.[6] Immunohistochemistry (IHC) is a valuable technique to assess the in-situ expression and localization of Syk in tumor tissues and to evaluate the pharmacodynamic effects of this compound treatment.
Key Applications
-
Pharmacodynamic Biomarker: Assess the extent of Syk inhibition in tumor tissues following this compound treatment by observing changes in Syk expression or phosphorylation status.
-
Tumor Characterization: Determine the expression levels of Syk in various tumor types to identify potential candidates for Syk-targeted therapies.
-
Mechanism of Action Studies: Investigate the cellular and subcellular localization of Syk in response to this compound treatment to further elucidate its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its effects on Syk.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (TNF-α production) | Mast Cells | 10 µM | |
| Inhibition of Syk Phosphorylation | Mast Cells | 57% at 10 µM, 87% at 30 µM | [9] |
| Apoptosis Induction (72h) | SCC4 Oral Cancer Cells | 74.58% at 2µM | [6] |
Table 2: Immunohistochemical Scoring of Syk Expression
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | < 1% |
| 1+ | Weak | 1-25% |
| 2+ | Moderate | 26-75% |
| 3+ | Strong | > 75% |
Signaling Pathway and Experimental Workflow
Syk Signaling Pathway in Cancer
Syk can be activated downstream of various receptors, including B-cell receptors (BCR) and integrins.[1][5] Its activation triggers multiple downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[5] this compound selectively inhibits Syk, thereby blocking these pro-tumorigenic signals.
References
- 1. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 4. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER 27319 maleate (2471) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
ER-27319 Maleate for Kinase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors.[1][2] Notably, Syk is a key component of the downstream signaling cascade initiated by the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] Activation of this pathway is central to the initiation of allergic and inflammatory responses, leading to the release of mediators such as histamine (B1213489) and cytokines.[4][5] ER-27319 exerts its inhibitory effect by selectively interfering with the FcεRI-mediated activation of Syk, thereby preventing its tyrosine phosphorylation and subsequent downstream signaling events.[6][7] This makes ER-27319 maleate a valuable tool for studying Syk-dependent signaling pathways and for the screening and development of novel anti-inflammatory and anti-allergic therapeutics.
Mechanism of Action
ER-27319 is an acridone-related compound that selectively inhibits the tyrosine phosphorylation of Syk kinase.[8] In the context of mast cell activation, the cross-linking of IgE bound to FcεRI recruits and activates Syk.[9] ER-27319 specifically inhibits the phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[6] This selective inhibition blocks the subsequent signaling cascade, including the activation of phospholipase C-γ1 (PLC-γ1) and protein kinase C (PKC), ultimately preventing the degranulation of mast cells and the release of inflammatory mediators.[4]
Data Presentation
In Vitro Inhibition of Cellular Responses by ER-27319
| Cell Type | Response Measured | IC50 (µM) | Reference |
| RBL-2H3 cells | Antigen-induced TNF-α production | 10 | |
| RBL-2H3 cells | Antigen-induced histamine secretion | ~10 | [8] |
| Rat peritoneal mast cells | Antigen-induced histamine release | ~10 | [8] |
| Human cultured mast cells | Anti-IgE-induced histamine release | ~10 | [8] |
Inhibition of Syk Phosphorylation by ER-27319
| ER-27319 Concentration (µM) | Inhibition of Syk Phosphorylation (%) | Reference |
| 10 | 68 ± 9.9 | [6] |
| 30 | 93 ± 3.3 | [6] |
Signaling Pathway
Caption: FcεRI signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Activity Assay
This protocol describes a general method for determining the in vitro activity of Syk kinase and assessing the inhibitory potential of this compound using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant active Syk enzyme
-
Syk kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Kinase Assay Buffer to desired concentrations.
-
Dilute the recombinant Syk enzyme and substrate in Kinase Assay Buffer to the desired working concentrations.
-
Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Syk.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a white, opaque 96-well plate.
-
Add 5 µL of the diluted Syk enzyme to each well, except for the "no enzyme" control wells.
-
Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Mix gently and pre-incubate the plate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cellular Syk Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of this compound on antigen-induced Syk phosphorylation in a mast cell line (e.g., RBL-2H3).
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells to 80-90% confluency.
-
Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis and Protein Quantification:
-
Immediately stop the stimulation by placing the culture dish on ice and washing the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Syk antibody.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Syk to total-Syk for each condition.
-
Express the results as a percentage of the stimulated control (vehicle-treated).
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of Syk-mediated signaling pathways. Its selectivity for Syk makes it particularly useful for dissecting the role of this kinase in allergic and inflammatory responses. The provided protocols offer a framework for researchers to utilize this compound in both in vitro kinase assays and cell-based phosphorylation studies to further elucidate the mechanisms of Syk-dependent cellular processes and to screen for novel therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
ER-27319 maleate solubility issues in aqueous buffer
Technical Support Center: ER-27319 Maleate (B1232345)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ER-27319 maleate in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] Its chemical name is 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate.[1][4] The compound is supplied as a maleate salt to improve its aqueous solubility and stability.[5][6]
Q2: What is the reported solubility of this compound?
The solubility of this compound has been determined in both water and dimethyl sulfoxide (B87167) (DMSO). This information is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₀N₂O · C₄H₄O₄ | [1][2] |
| Molecular Weight | 396.17 g/mol | [1][2] |
| Solubility in Water | Up to 29.71 mg/mL (75 mM) | [1][3] |
| Solubility in DMSO | Up to 39.62 mg/mL (100 mM) | [1][3] |
Q3: Why might I be experiencing solubility issues with this compound in my aqueous buffer?
While this compound is soluble in water, its solubility in aqueous buffers can be influenced by several factors, most notably pH. ER-27319 is a maleate salt, and the solubility of such salts is often pH-dependent. Maleic acid has two pKa values, approximately 1.9 and 6.1.[1][2][3][7][8] The pH of your buffer can affect the ionization state of both the ER-27319 molecule and the maleate counter-ion, potentially leading to precipitation if the compound's solubility limit is exceeded.
Troubleshooting Guide
Problem: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer.
This is a common issue when working with compounds that have limited aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experimental buffer.
-
Optimize the DMSO Concentration: While DMSO is an excellent solvent for creating high-concentration stock solutions, its presence in the final aqueous solution should be minimized. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. As a general rule, the final DMSO concentration should be kept below 0.5%.
-
Adjust the pH of the Buffer: Since ER-27319 is a maleate salt, its solubility is likely to be higher in acidic conditions. If your experimental design allows, consider using a buffer with a slightly lower pH. For basic compounds, conversion to the free base at higher pH can lead to precipitation.[9][10]
-
Use a Co-solvent: In some cases, the addition of a small amount of a water-miscible co-solvent to your aqueous buffer can improve the solubility of your compound.[8]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate. However, be cautious as prolonged or high-energy sonication can degrade the compound.
Below is a logical workflow for troubleshooting solubility issues.
References
- 1. Maleic acid - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 5. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. maleic acid|110-16-7 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of ER-27319 maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ER-27319 maleate (B1232345), a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). The information is intended for scientists and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ER-27319 maleate?
ER-27319 is an acridone (B373769) derivative that acts as a potent and selective inhibitor of Syk kinase.[1][2][3] Its mechanism involves the inhibition of tyrosine phosphorylation of Syk, which is a critical step in the signaling cascade following the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[4][5][6] Specifically, ER-27319 interferes with the activation of Syk induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[4]
Q2: What is the reported potency of this compound?
In cellular assays, ER-27319 inhibits the antigen-induced release of allergic mediators, such as histamine (B1213489) and tumor necrosis factor-α (TNF-α), from human and rat mast cells with an IC50 value of approximately 10 μM.[1][3][5]
Q3: Is ER-27319 selective for Syk kinase?
ER-27319 has demonstrated high selectivity for Syk kinase. It does not inhibit the activity of Lyn kinase, which is an upstream kinase involved in the phosphorylation of the FcεRI receptor itself.[4][6] Furthermore, it does not inhibit the tyrosine phosphorylation of ZAP-70, a kinase structurally related to Syk, in Jurkat T cells stimulated with anti-CD3.[1] The compound also does not block the anti-IgM-induced phosphorylation of Syk in human peripheral B cells, suggesting it selectively interferes with the FcεRI γ phospho-ITAM activation of Syk.[4]
Q4: How should I prepare and store this compound?
This compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. For experimental use, further dilutions can be made in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when using this compound in their experiments.
Problem 1: No inhibition of Syk phosphorylation or downstream signaling is observed.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Verify the proper storage and handling of the compound. Ensure that the stock solution has not undergone multiple freeze-thaw cycles, which could lead to degradation. Prepare a fresh stock solution from a new vial of the compound if necessary.
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Step: Confirm that the concentration of ER-27319 used is appropriate for your cell type and experimental setup. The reported IC50 is ~10 μM in mast cells, but this can vary. Perform a dose-response experiment to determine the optimal concentration for your system. Also, check the pre-incubation time with the inhibitor before cell stimulation. A sufficient pre-incubation period is crucial for the compound to exert its effect.
-
-
Possible Cause 3: Cell-Specific Differences.
-
Troubleshooting Step: The cellular context can influence the efficacy of an inhibitor. Ensure that the Syk signaling pathway is active and relevant in your experimental model. Confirm the expression and activation of Syk in your cells using appropriate controls.
-
Problem 2: Unexpected or inconsistent results are observed.
-
Possible Cause 1: Potential Off-Target Effects.
-
Troubleshooting Step: Although ER-27319 is reported to be selective, at higher concentrations, the risk of off-target effects increases. To investigate this, consider including a structurally unrelated Syk inhibitor in your experiments as a control. If both inhibitors produce the same effect, it is more likely to be an on-target Syk-mediated effect. Additionally, perform rescue experiments where possible. For example, if the phenotype can be rescued by a downstream component of the Syk signaling pathway, it supports an on-target mechanism.
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Step: Ensure consistency in all experimental parameters, including cell density, stimulation conditions, and reagent concentrations. Use appropriate positive and negative controls in every experiment to monitor for variability.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Cell Type | Assay | IC50 Value | Reference(s) |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ~10 μM | [1],[5] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | ~10 μM | [3] |
Table 2: Selectivity Profile of ER-27319
| Kinase / Protein | Effect of ER-27319 | Reference(s) |
| Syk | Inhibits tyrosine phosphorylation induced by FcεRI γ phospho-ITAM. | [4] |
| Lyn | No inhibition of kinase activity. | [4],[6] |
| ZAP-70 | Does not inhibit anti-CD3-induced tyrosine phosphorylation (up to 100 μM). | [1] |
| Syk (in B cells) | Does not inhibit anti-IgM-induced phosphorylation. | [4] |
Experimental Protocols
Protocol 1: In Vitro Syk Phosphorylation Assay
This protocol is designed to assess the direct inhibitory effect of ER-27319 on the phosphorylation of Syk.
-
Cell Stimulation and Lysis:
-
Culture RBL-2H3 cells and sensitize them overnight with anti-DNP IgE.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 30 μM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with DNP-BSA for 5 minutes.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate Syk from the lysates using an anti-Syk antibody and protein A/G-agarose beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates and resuspend them in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
-
Strip and re-probe the membrane with an anti-Syk antibody to confirm equal protein loading.
-
-
Densitometry:
-
Quantify the intensity of the phosphotyrosine bands to determine the extent of Syk phosphorylation inhibition by ER-27319.
-
Protocol 2: Mast Cell Degranulation Assay
This protocol measures the functional consequence of Syk inhibition by ER-27319 on mast cell degranulation.
-
Cell Culture and Sensitization:
-
Culture human or rat mast cells in the appropriate medium.
-
Sensitize the cells overnight with IgE.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the sensitized cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with the relevant antigen (e.g., anti-IgE) for 30 minutes.
-
-
Mediator Release Measurement:
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the amount of released mediators (e.g., histamine, β-hexosaminidase) in the supernatant using a commercially available ELISA kit or a colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of mediator release relative to a positive control (e.g., cells stimulated without inhibitor) and a negative control (unstimulated cells).
-
Plot the percentage of inhibition against the concentration of ER-27319 to determine the IC50 value.
-
Visualizations
Caption: FcεRI signaling pathway and the inhibitory action of ER-27319 on Syk.
Caption: Troubleshooting workflow for unexpected results with ER-27319.
References
- 1. benchchem.com [benchchem.com]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
ER-27319 maleate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ER-27319 maleate (B1232345). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid ER-27319 maleate?
A1: For long-term storage, it is recommended to store solid this compound at -20°C for up to three years or at 4°C for up to two years.[1] For shorter periods, storage at +4°C with desiccation is also advised.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][2] For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 125 mg/mL (315.31 mM) and in water up to 29.71 mg/mL (75 mM).[1][2] Note that for high concentrations in DMSO, ultrasonic assistance may be necessary.[1]
Q4: Is this compound sensitive to light?
Q5: What are the general handling precautions for this compound?
A5: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid the formation of dust and aerosols.[5] Personal protective equipment, including safety glasses and chemical-resistant gloves, should be worn.[5] Avoid exposure to heat and moisture.[5]
Troubleshooting Guide
Q1: I left my stock solution of this compound at room temperature for a few hours. Is it still usable?
A1: While there is no specific data on the short-term stability of this compound solutions at room temperature, it is generally recommended to minimize such exposures. If the exposure was for a short period, the solution may still be viable for non-critical experiments. However, for sensitive assays, it is advisable to use a freshly prepared solution or an aliquot that has been stored correctly to ensure the accuracy of your results.
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation upon thawing can sometimes occur, especially with concentrated stock solutions. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the compound is fully dissolved before making further dilutions.
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store stock solutions of this compound at 4°C for extended periods. The stability of the compound in solution is significantly better at -20°C or -80°C.[1][4] Storing at 4°C may lead to degradation and reduce the shelf-life of the solution.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | 3 years | [1] |
| Solid | 4°C | 2 years | [1] |
| Solid | +4°C (desiccated) | Not specified | [2][3] |
| In DMSO | -80°C | 6 months | [1][4] |
| In DMSO | -20°C | 1 month | [1][6] |
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, a general approach to assessing compound stability in solution can be outlined.
Protocol: General Protocol for Assessing Solution Stability
-
Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark conditions).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots using the same HPLC method as in the initial analysis.
-
Data Evaluation: Compare the purity and concentration of the stored samples to the initial T=0 sample. A significant decrease in purity or concentration indicates degradation of the compound under those storage conditions.
Visualizations
Caption: A general workflow for handling and storing this compound to ensure compound integrity.
Caption: A decision-making guide for troubleshooting common issues related to this compound stability.
References
- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 4. ER 27319 maleate | Tocris Bioscience 2471/10 product information [labome.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-techne.com [bio-techne.com]
Troubleshooting inconsistent results with ER-27319 maleate
Welcome to the technical support center for ER-27319 maleate (B1232345). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this selective Syk kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ER-27319 maleate and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Its primary mechanism of action involves the inhibition of tyrosine phosphorylation of Syk, a critical step initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[3][4] This inhibition effectively blocks the downstream signaling cascade that leads to mast cell degranulation and the release of various allergic and inflammatory mediators, such as histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be desiccated at +4°C.[7] It is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[7] For cell-based assays, it is advisable to prepare fresh dilutions from a stock solution for each experiment to ensure consistency.
Q3: In which experimental applications is this compound commonly used?
A3: this compound is frequently used in studies investigating allergic and inflammatory responses. Common applications include mast cell degranulation assays, western blotting to detect Syk phosphorylation, and cytokine release assays (e.g., TNF-α).[8][9] It has also been investigated as a potential anti-cancer agent in oral squamous cell carcinoma.[10]
Q4: Does this compound have any known off-target effects?
A4: ER-27319 is considered a selective inhibitor of Syk.[3] Studies have shown that it does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 in Jurkat T cells, indicating specificity for Syk-induced signals.[3] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.[11][12] It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide for Inconsistent Results
Researchers may occasionally encounter variability in their experimental outcomes when using this compound. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Stability and Handling | - Ensure this compound is stored under the recommended conditions (desiccated at +4°C). - Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. - Confirm the accuracy of your serial dilutions and calculations.[13] |
| Cell Culture Conditions | - Use cells with a consistent and low passage number to minimize genetic drift.[14] - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[15] - Maintain a consistent cell seeding density across experiments.[14] |
| Assay Protocol Variations | - Standardize incubation times for inhibitor treatment and cell stimulation. - Use consistent lots of reagents, including media, serum, and buffers.[15] - Be mindful of the "edge effect" in multi-well plates; consider not using the outer wells.[15] |
Issue 2: Weaker Than Expected Inhibition of Syk Phosphorylation
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration or Incubation Time | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. - Optimize the pre-incubation time with the inhibitor before cell stimulation. |
| Inefficient Cell Lysis and Protein Extraction | - Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of Syk.[16] - Ensure complete cell lysis by using appropriate mechanical disruption (e.g., scraping, sonication) on ice. |
| Western Blotting Technique | - Confirm the specificity and optimal dilution of your primary antibodies for both phospho-Syk and total Syk. - Use a blocking buffer, such as 5% BSA in TBST, that is recommended for phospho-protein detection. - Ensure efficient protein transfer to the membrane. |
Issue 3: Inconsistent Mast Cell Degranulation Results
| Possible Cause | Troubleshooting Step |
| Variability in Cell Sensitization | - Ensure consistent concentration and incubation time with IgE for sensitizing the mast cells.[17] |
| Issues with Stimulating Agent | - Confirm the activity and concentration of the antigen or stimulating agent (e.g., anti-IgE). - Standardize the stimulation time across all experiments.[17] |
| Detection Method Sensitivity | - Ensure your histamine or other mediator release assay is sensitive enough to detect changes. - Include appropriate positive and negative controls in every assay.[17] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 for TNF-α production | 10 µM | Rat and Human Mast Cells | [4][7] |
| IC50 for allergic mediator release | ~10 µM | RBL-2H3 cells, rat peritoneal and human cultured mast cells | [5] |
| Inhibition of Syk phosphorylation | 57% at 10 µM, 87% at 30 µM | Mast Cells | [5] |
| IC50 for cell viability (SCC4) | 2.1 µM | Oral Squamous Carcinoma Cells | [10] |
| IC50 for cell viability (Cal33) | 2.6 µM | Oral Squamous Carcinoma Cells | [10] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on mast cell degranulation.
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate and culture overnight.
-
Sensitization: Sensitize the cells by incubating with DNP-specific IgE for 18-24 hours.[17]
-
Washing: Gently wash the cells twice with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.[17]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.[17]
-
Antigen Stimulation: Induce degranulation by adding the stimulating antigen (e.g., DNP-HSA). Include negative (no antigen) and positive (e.g., 0.1% Triton X-100 for total histamine release) controls.[17]
-
Incubation: Incubate for 30-60 minutes at 37°C.[17]
-
Sample Collection: Carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of the released mediator (e.g., histamine) in the supernatants using a commercial ELISA kit or a suitable assay.
-
Data Analysis: Calculate the percentage of mediator release relative to the total release control and plot against the inhibitor concentration to determine the IC50 value.[17]
Protocol 2: Western Blot for Syk Phosphorylation
This protocol outlines the steps to evaluate the effect of this compound on Syk phosphorylation.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the mast cell degranulation assay, followed by stimulation with the appropriate agonist for a shorter duration (e.g., 5-10 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors.[17]
-
Lysate Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Tyr525/526) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Syk to confirm equal protein loading.[17]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Syk signal to the total Syk signal.[17]
Visualizations
Signaling Pathway Diagram
Caption: FcεRI signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of ER-27319 maleate in primary cells
Welcome to the Technical Support Center for ER-27319 maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of ER-27319 maleate in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Its primary mechanism of action is the inhibition of the tyrosine phosphorylation of Syk, which is a critical step in the signaling cascades of various immune receptors, most notably the high-affinity IgE receptor (FcεRI) in mast cells.[3][4] By blocking Syk activation, this compound abrogates downstream signaling events that lead to the release of allergic and inflammatory mediators.[4][5]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. High cytotoxicity with this compound in primary cells can be attributed to several factors:
-
On-target toxicity: Syk is involved in various biological functions beyond the FcεRI pathway, including cellular adhesion and innate immune recognition.[1] Prolonged or high-concentration inhibition of Syk may interfere with essential cellular processes in some primary cell types, leading to cell death.
-
Off-target effects: While this compound is described as a selective Syk inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. These off-target effects could be responsible for the observed cytotoxicity.
-
Solvent toxicity: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to primary cells.[6]
-
Suboptimal experimental conditions: Factors such as inhibitor concentration, incubation time, and cell density can all contribute to cytotoxicity.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
When encountering high levels of cytotoxicity, a systematic approach is recommended:
-
Verify inhibitor concentration: Double-check all calculations for stock solution and working solution dilutions.
-
Assess solvent toxicity: Run a vehicle control with the same final concentration of DMSO (or other solvent) to determine if the solvent is the source of the cytotoxicity. The final DMSO concentration should ideally be kept below 0.1%.[6]
-
Perform a dose-response curve: Titrate this compound over a wide range of concentrations to determine the optimal concentration that provides the desired inhibitory effect with minimal cytotoxicity for your specific primary cell type.
-
Optimize incubation time: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired biological effect.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally different Syk inhibitor: If another selective Syk inhibitor with a different chemical scaffold (e.g., Fostamatinib (B613848)/R406, BAY 61-3606) produces the same cytotoxic phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, a genetic rescue experiment can be performed. However, this is often not feasible with primary cells.
-
Activity in Syk-deficient cells: If you have access to primary cells from a Syk-deficient animal model, you can test if the cytotoxic effects of this compound are still present.
II. Troubleshooting Guides
Problem 1: High levels of cell death observed at the effective concentration of this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inhibitor concentration is too high for the specific primary cell type. | 1. Perform a detailed dose-response analysis: Use a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for Syk inhibition and the CC50 (50% cytotoxic concentration) for your primary cells.[6] 2. Select the lowest effective concentration: Choose a concentration that gives you a significant on-target effect while maintaining high cell viability. |
| Prolonged incubation time is causing cumulative toxicity. | 1. Conduct a time-course experiment: Measure both the desired biological effect and cell viability at multiple time points (e.g., 2, 6, 12, 24, 48 hours). 2. Optimize for the shortest effective incubation time. |
| On-target toxicity due to the essential role of Syk in the primary cells. | 1. Modulate the experimental conditions: If possible, alter the stimulation conditions to minimize the reliance on Syk for basal cell survival. 2. Consider alternative approaches: If Syk inhibition is inherently toxic to your cells of interest, you may need to explore other methods to investigate your biological question. |
| Off-target effects of this compound. | 1. Use a structurally unrelated Syk inhibitor: Confirm that the observed cytotoxicity is a class effect of Syk inhibition. 2. Consult the literature for known off-targets: While specific off-target information for this compound is limited, reviewing data for other kinase inhibitors can provide insights. |
| Solvent (DMSO) toxicity. | 1. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your culture medium is non-toxic for your primary cells (typically ≤ 0.1%).[6] 2. Always include a vehicle control: This allows you to differentiate between solvent- and compound-induced toxicity. |
Problem 2: Inconsistent or no inhibitory effect of this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Degraded inhibitor. | 1. Use a fresh aliquot: Prepare fresh working solutions from a properly stored stock. 2. Proper storage: Store the solid compound and stock solutions as recommended by the manufacturer (typically desiccated at +4°C for solid and in aliquots at -20°C or -80°C for solutions). |
| Inaccurate concentration. | 1. Verify calculations and pipetting. 2. Check the molecular weight: Use the batch-specific molecular weight if available. |
| Low cell permeability. | 1. Increase pre-incubation time: Allow more time for the inhibitor to penetrate the cells before stimulation. 2. Consult literature for similar compounds: Check for any known permeability issues with acridone-related compounds. |
| Suboptimal assay conditions. | 1. Ensure proper cell stimulation: Verify that your positive controls for the biological assay are working as expected. 2. Optimize assay parameters: Factors such as cell density and stimulation strength can influence the apparent efficacy of the inhibitor. |
III. Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and other relevant Syk inhibitors from published studies. Note that the optimal concentration for your specific primary cell type and experimental conditions should be determined empirically.
Table 1: Effective Concentrations of this compound
| Cell Type | Assay | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ~10 µM | [3] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | ~10 µM | [3] |
| Canine Cutaneous Mastocytoma Cells | Inhibition of tyrosine phosphorylation | 10-30 µM | [3] |
Table 2: Effective Concentrations of Other Selective Syk Inhibitors in Primary Cells
| Inhibitor | Cell Type | Assay | Effective Concentration | Reference |
| BAY 61-3606 | Human Primary Macrophages | Inhibition of IL-8 and TNF-α release | >250 ng/mL (failed to reach 50% inhibition) | |
| Human Polymorphonuclear Leukocytes (PMNs) | Inhibition of IC-induced activation | 250 ng/mL | [7] | |
| Primary Microglia | Inhibition of LPS-induced migration | 2 µM | [8] | |
| Fostamatinib (R406) | Human Primary AML Cells | Induction of apoptosis | 250 nM | [9] |
IV. Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment in Primary Cells
Objective: To determine the optimal, non-toxic working concentration of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay. Allow the cells to acclimate for at least a few hours or overnight.
-
Preparation of Inhibitor Dilutions: Prepare a 2X serial dilution series of this compound in complete cell culture medium. Also, prepare a 2X vehicle control (DMSO at the same concentration as the highest inhibitor concentration).
-
Inhibitor Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X inhibitor dilutions or the 2X vehicle control. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) under standard cell culture conditions.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%).
-
In parallel, perform your functional assay to determine the IC50 for the desired biological effect.
-
Select a working concentration that is well below the CC50 and provides a significant on-target effect.
-
Protocol 2: Western Blot for Syk Phosphorylation in Primary Immune Cells
Objective: To assess the on-target effect of this compound by measuring the inhibition of Syk phosphorylation.
Materials:
-
Primary immune cells (e.g., mast cells, macrophages)
-
This compound
-
Stimulant (e.g., anti-IgE for mast cells, LPS for macrophages)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the primary immune cells and pre-incubate with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add the appropriate stimulant and incubate for the optimal time to induce Syk phosphorylation (this should be determined empirically, but is often short, e.g., 5-15 minutes).
-
Cell Lysis: Immediately stop the stimulation by placing the plate on ice and washing the cells with ice-cold PBS. Add ice-cold lysis buffer and collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Syk primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-Syk antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Syk signal to the total-Syk signal for each sample.
V. Mandatory Visualizations
Caption: Syk Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound in Primary Cells.
Caption: Troubleshooting Decision Tree for High Cytotoxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Whole-Genome Expression Profiling in Skin Reveals SYK As a Key Regulator of Inflammation in Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
- 8. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
How to assess ER-27319 maleate purity and integrity
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the purity and integrity of ER-27319 maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is ER-27319 maleate and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Its primary mechanism of action involves the inhibition of Syk tyrosine phosphorylation, which is initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells. This inhibition abrogates the downstream signaling cascade that leads to degranulation and the release of allergic and inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α).[1][2][3][4]
Q2: What are the key analytical techniques for assessing the purity of this compound?
A2: The primary techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the active pharmaceutical ingredient (API) and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.[5][6]
Q3: What are some potential sources of impurities in this compound?
A3: Impurities in this compound can originate from several sources:
-
Synthesis-related impurities: Starting materials, by-products, intermediates, and reagents used in the synthesis of the acridone (B373769) core and subsequent modifications.
-
Degradation products: These can form due to exposure to stress conditions such as acid, base, heat, light, or oxidation.[7][8] The maleate salt itself can also be a source of degradation.[9][10]
-
Residual solvents: Solvents used during the synthesis and purification process.
Q4: How can the integrity of this compound be evaluated?
A4: The integrity of this compound, including its solid-state properties, can be evaluated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11][12][13][14] DSC can be used to determine the melting point and detect polymorphic forms, while TGA can assess thermal stability and the presence of residual solvents or water.[11][12][13][14]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the basic amine group of ER-27319.- Column degradation.- Sample overload. | - Use a base-deactivated column.- Add a competitive base like triethylamine (B128534) (0.1%) to the mobile phase.- Replace the column.- Reduce the sample concentration. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from the autosampler. | - Prepare fresh mobile phase.- Ensure the injection solvent is compatible with the mobile phase.- Implement a robust needle wash method in the autosampler sequence. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly. |
| Loss of Signal/Sensitivity | - Analyte degradation in solution.- Detector malfunction.- Sample adsorption onto vials or tubing. | - Prepare fresh sample solutions.- Check detector lamp and settings.- Use inert vials and tubing. |
Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution | - Incorrect solvent.- Insufficient solvent volume.- Low sample quality. | - this compound is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[1] Use the appropriate solvent.- Ensure sufficient solvent is used to fully dissolve the sample.- If solubility issues persist, sonication may be helpful. |
| Sample Degradation During Preparation | - Exposure to light or heat.- Unstable pH of the solution. | - Protect solutions from light and store at recommended temperatures.- Use buffered solutions if pH stability is a concern. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate | [1] |
| Molecular Formula | C₁₈H₂₀N₂O · C₄H₄O₄ | [1] |
| Molecular Weight | 396.17 g/mol | [1] |
| Purity (Typical) | ≥98% (by HPLC) | [1] |
| Solubility | Soluble to 75 mM in water and 100 mM in DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
Table 2: Typical HPLC Parameters for Purity Assessment
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Objective: To quantify the purity of this compound and detect any impurities.
Materials:
-
This compound sample
-
HPLC grade acetonitrile, water, and formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample and prepare as described for the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (Area Percent method).
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of this compound under stress conditions.
Materials:
-
This compound sample
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Heating oven, UV lamp
Procedure:
-
Acid Degradation: Dissolve 10 mg of this compound in 10 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize a 1 mL aliquot with 1 M NaOH before HPLC analysis.
-
Base Degradation: Dissolve 10 mg of this compound in 10 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize a 1 mL aliquot with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Analyze directly by HPLC.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase before HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Analyze directly by HPLC.
-
Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to separate and identify any degradation products.
Visualizations
Syk Kinase Signaling Pathway
Caption: Syk Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Purity and Integrity Assessment
Caption: Workflow for the comprehensive assessment of this compound purity and integrity.
Troubleshooting Logic for HPLC Peak Tailing
References
- 1. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. azom.com [azom.com]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to ER-27319 Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ER-27319 maleate (B1232345) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ER-27319 maleate?
This compound is a potent and selective inhibitor of the MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and differentiation.
Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the common mechanisms of acquired resistance?
Acquired resistance to MEK inhibitors like this compound can arise through several mechanisms. The most frequently observed mechanisms include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER2, or MET can lead to the reactivation of the ERK pathway or the activation of parallel survival pathways like the PI3K/AKT pathway.
-
Mutations in the MEK1/2 Kinase Domain: While rare, mutations in the drug-binding pocket of MEK1 or MEK2 can reduce the binding affinity of this compound.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the MEK blockade and promote survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cells versus the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant line are indicative of acquired resistance.
Troubleshooting Guides
This section provides guidance on how to investigate and potentially overcome resistance to this compound in your experiments.
Issue 1: Decreased Efficacy of this compound Over Time
Symptoms:
-
Gradual increase in the required concentration of this compound to achieve the same level of growth inhibition.
-
Reduced apoptosis or cell cycle arrest in treated cells compared to initial experiments.
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in both the parental and suspected resistant cell lines.
-
Table 1: Comparative IC50 Values for this compound
Cell Line Treatment Duration IC50 (nM) Fold Change Parental 72 hours 50 - | Resistant | 72 hours | 500 | 10 |
-
-
Investigate ERK Pathway Reactivation: Assess the phosphorylation status of ERK1/2 in the presence of this compound in both parental and resistant cells via Western blotting. Reactivation of p-ERK in the resistant line despite treatment suggests an upstream mechanism of resistance.
-
dot
-
Caption: Troubleshooting workflow for this compound resistance.
-
-
Screen for Bypass Pathway Activation:
-
PI3K/AKT Pathway: Analyze the phosphorylation of AKT (a key node in the PI3K pathway) via Western blotting. Increased p-AKT in resistant cells suggests activation of this bypass pathway.
-
RTK Profiling: Use an RTK antibody array to identify upregulated or hyperactivated receptor tyrosine kinases in the resistant cells compared to the parental line.
-
Issue 2: No Response to this compound in a New Cell Line
Symptoms:
-
The cell line shows no significant growth inhibition even at high concentrations of this compound.
Troubleshooting Steps:
-
Verify Pathway Dependence: Confirm that the cell line's growth is dependent on the MEK/ERK pathway. This can be done by observing high baseline levels of p-ERK via Western blotting. If baseline p-ERK is low, the cell line is likely not dependent on this pathway for survival, and thus will not respond to a MEK inhibitor.
-
Check for Pre-existing Resistance Mutations: Sequence the common mutation hotspots in genes of the RAS/RAF pathway (e.g., KRAS, NRAS, BRAF). Certain mutations, particularly in RAS, can confer intrinsic resistance to MEK inhibitors.
-
dot
-
Caption: MEK/ERK and PI3K/AKT signaling pathways.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blotting for Phospho-ERK and Phospho-AKT
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Table 2: Recommended Antibody Dilutions
Antibody Supplier Catalog # Dilution Phospho-ERK1/2 (Thr202/Tyr204) Cell Signaling 4370 1:2000 ERK1/2 Cell Signaling 4695 1:1000 Phospho-AKT (Ser473) Cell Signaling 4060 1:2000 AKT Cell Signaling 9272 1:1000 | GAPDH | Santa Cruz | sc-47724 | 1:5000 |
-
Technical Support Center: ER-27319 Maleate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ER-27319 maleate (B1232345) in cell culture experiments. The information is designed to help users identify and address potential issues related to compound stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is ER-27319 maleate and what is its mechanism of action?
This compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] It functions by preventing the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1][4][5] This inhibition blocks the downstream signaling cascade, leading to the abrogation of degranulation and the release of allergic mediators like histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[1][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[6] For shorter durations, it can be stored at 4°C for up to two years.[6] Stock solutions are typically prepared in DMSO.[1] For stock solutions in solvent, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Q3: My this compound is not showing the expected inhibitory effect. What could be the reason?
Several factors could contribute to a lack of efficacy. These include suboptimal compound concentration, incorrect experimental setup, or degradation of the compound in the cell culture media.[8] It is crucial to ensure the correct concentration is used and that the experimental timeline is appropriate for observing the desired effect.[5] If these factors are controlled, compound degradation should be investigated.
Q4: What are the signs of this compound degradation in my cell culture experiment?
Signs of degradation include a diminished or complete loss of the expected biological effect over time, a need for higher concentrations to achieve the same level of inhibition, and inconsistent results between experiments.[8] The appearance of unexpected cellular phenotypes could also indicate the presence of active degradation products.[8]
Q5: What factors can cause this compound to degrade in cell culture media?
While specific degradation pathways for this compound are not extensively documented, general factors that contribute to the degradation of small molecules in cell culture media include:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible chemical bonds.[9]
-
Temperature: Incubation at 37°C can accelerate chemical degradation.[9]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.[9] It is recommended to store this compound in light-protecting tubes.[8]
-
Media Components: Reactive components in the media, such as certain amino acids or metal ions, can interact with and degrade the compound.[9]
-
Enzymatic Degradation: If using serum-supplemented media, enzymes like esterases and proteases can metabolize the compound.[9] Cells themselves can also metabolize the inhibitor.[10]
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Activity
If you are observing a decrease in the inhibitory effect of this compound, follow these troubleshooting steps:
Problem: Diminishing or inconsistent inhibition of Syk-mediated signaling.
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
Guide 2: Assessing this compound Stability in Cell Culture Media
To empirically determine the stability of this compound under your specific experimental conditions, you can perform a stability study.
Caption: Experimental workflow for assessing inhibitor stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 396.17 g/mol | [1] |
| Formula | C₁₈H₂₀N₂O · C₄H₄O₄ | [1] |
| Purity | ≥98% | [1] |
| Solubility in Water | Up to 75 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage | Desiccate at +4°C | [1] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (TNF-α production) | 10 µM | Rat and Human Mast Cells | [1][6] |
| IC₅₀ (Histamine release) | ~10 µM | RBL-2H3 cells, Rat Peritoneal and Human Cultured Mast Cells | [6] |
| Effective Concentration Range | 10-30 µM | RBL-2H3 cells | [2][3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.96 mg of this compound in 1 mL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication.[8]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes.[8]
-
Storage: Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Western Blot Analysis of Syk Phosphorylation
-
Cell Culture and Treatment: Culture your cells to the desired confluency. Pre-incubate the cells with this compound at the desired concentration for a specified time (e.g., 10-30 minutes) before stimulating with an appropriate agonist (e.g., antigen for IgE-sensitized cells).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Syk. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. To normalize, strip the membrane and re-probe with an antibody against total Syk. Quantify the band intensities to determine the level of inhibition.[11]
Signaling Pathway
Caption: Simplified signaling pathway of Syk inhibition by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Validating Syk Inhibition by ER-27319 Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inhibition of Spleen Tyrosine Kinase (Syk) by ER-27319 maleate (B1232345) using Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is ER-27319 maleate and how does it inhibit Syk?
ER-27319 is a synthetic, acridone-related compound that acts as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Its primary mechanism of action is the inhibition of Syk's tyrosine phosphorylation, which is a critical step in its activation.[2][3][4] This inhibition is particularly effective in the context of FcεRI-mediated signaling in mast cells, where ER-27319 prevents the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1][2][5]
Q2: How can I confirm that this compound is active in my experiment?
To confirm the activity of ER-27319, you should perform a Western blot to assess the phosphorylation status of Syk at its activating tyrosine residues (Tyr525/526 in human Syk).[6][7] A dose-dependent decrease in the phospho-Syk signal upon treatment with ER-27319, without a significant change in total Syk protein levels, indicates successful inhibition.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of ER-27319 can vary depending on the cell type and experimental conditions. However, an IC50 of approximately 10 μM has been reported for the inhibition of antigen-induced allergic mediator release in human and rat mast cells.[1][4] A good starting point for a dose-response experiment would be a concentration range of 1 µM to 30 µM.[4][8]
Q4: Will ER-27319 inhibit other kinases?
ER-27319 has been shown to be a selective inhibitor of Syk.[1][2] Notably, it does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1][2] It also does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 in Jurkat T cells, demonstrating specificity for Syk-induced signals.[5]
Troubleshooting Western Blots for Syk Inhibition
Problem 1: No or weak phospho-Syk signal even in the untreated control.
-
Possible Cause: Low abundance of activated Syk.
-
Solution: Ensure that your cells have been properly stimulated to induce Syk phosphorylation. For example, in mast cells like RBL-2H3, stimulation with an antigen (e.g., DNP-HSA) after sensitization with IgE is necessary.[8]
-
-
Possible Cause: Suboptimal antibody performance.
-
Solution: Check the manufacturer's datasheet for the recommended antibody dilution and incubation conditions. It may be necessary to increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9]
-
-
Possible Cause: Issues with sample preparation.
-
Solution: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of Syk during sample preparation.[10]
-
Problem 2: No decrease in phospho-Syk signal after ER-27319 treatment.
-
Possible Cause: Inactive inhibitor.
-
Solution: Verify the proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient inhibitor concentration or incubation time.
-
Possible Cause: High basal Syk activity.
-
Solution: Some cell lines may have high basal levels of Syk activity. Ensure you have an unstimulated control to compare with your stimulated and inhibitor-treated samples.
-
Problem 3: Inconsistent total Syk levels across lanes.
-
Possible Cause: Uneven protein loading.
-
Possible Cause: Protein degradation.
-
Solution: Add protease inhibitors to your lysis buffer and keep samples on ice throughout the preparation process to minimize protein degradation.
-
Problem 4: High background or non-specific bands.
-
Possible Cause: Insufficient blocking or washing.
-
Possible Cause: Antibody concentration is too high.
Experimental Protocols & Data Presentation
Table 1: Recommended Antibody Dilutions
| Antibody | Host Species | Application | Recommended Dilution |
| Phospho-Syk (Tyr525/526) | Rabbit | Western Blot | 1:500 - 1:1000 |
| Total Syk | Mouse/Rabbit | Western Blot | 1:1000 |
| β-actin | Mouse | Western Blot | 1:5000 |
Table 2: this compound Concentration Guidelines
| Cell Type | Assay | Recommended Concentration Range |
| RBL-2H3 Cells | Western Blot for p-Syk | 1 µM - 30 µM |
| Human Mast Cells | Allergic Mediator Release | 10 µM (IC50) |
Detailed Methodologies
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells (e.g., RBL-2H3) in appropriate media and conditions until they reach 80-90% confluency.
-
Sensitization (if applicable): For mast cells, sensitize with IgE overnight.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 10-30 minutes at 37°C.[8]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., antigen) for 5-15 minutes at 37°C to induce Syk phosphorylation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Protocol 2: Western Blotting for Phospho-Syk and Total Syk
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk (e.g., anti-p-Syk Tyr525/526) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total Syk and a loading control, the membrane can be stripped of the bound antibodies and re-probed with the respective primary antibodies.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Adjusting ER-27319 maleate dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ER-27319 maleate (B1232345) in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective dosages.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of ER-27319 maleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1] It functions by inhibiting the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells. This inhibition blocks the downstream signaling cascade, preventing the release of allergic and inflammatory mediators such as TNF-α.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in a suitable solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experimental use, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final solvent concentration is low enough to not affect cell viability.
Q3: I am not observing the expected inhibition. What are some potential reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded.
-
Experimental Protocol: Review your experimental setup. The timing of inhibitor addition and stimulation can be critical. For instance, pre-incubation with ER-27319 before stimulation is often necessary.
-
Cell Health: The health and confluency of your cells can impact their response to inhibitors. Ensure your cells are healthy and in the logarithmic growth phase.
Q4: Are there known off-target effects of this compound?
While ER-27319 is described as a selective Syk inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[2][3] Information in the public domain regarding specific off-targets of ER-27319 is limited. If you observe unexpected phenotypes, it is advisable to:
-
Use the lowest effective concentration possible.
-
Employ a secondary, structurally different Syk inhibitor as a control to confirm that the observed effect is due to Syk inhibition.
-
Consider performing a kinase selectivity profile to identify potential off-target interactions in your experimental system.
Adjusting Dosage for Different Cell Lines
The optimal dosage of this compound can vary significantly between different cell lines. Below is a summary of reported effective concentrations and a general protocol to determine the optimal dosage for your specific research.
Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Target/Assay | Effective Concentration (IC50) | Reference(s) |
| Rat Mast Cells | Inhibition of TNF-α production | 10 µM | |
| Human Mast Cells | Inhibition of TNF-α production | 10 µM | |
| RBL-2H3 (Rat Basophilic Leukemia) | Inhibition of antigen-induced mediator release | ~10 µM | [1][4] |
| SCC4 (Oral Squamous Cell Carcinoma) | Cytotoxicity | 2.1 µM | |
| Cal33 (Oral Squamous Cell Carcinoma) | Cytotoxicity | 2.6 µM |
Experimental Protocol: Determining the Optimal Dosage (IC50) using a Cell Viability Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a common method like the MTT or MTS assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The density will depend on the proliferation rate of your cell line and the duration of the assay.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTS Assay Example):
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway and Experimental Workflow
Syk Signaling Pathway in Mast Cells
This compound targets the Syk kinase, a critical component of the FcεRI signaling pathway in mast cells. The diagram below illustrates this pathway and the point of inhibition by ER-27319.
Caption: FcεRI-Syk signaling pathway and inhibition by ER-27319.
General Experimental Workflow for Assessing ER-27319 Activity
The following diagram outlines a general workflow for studying the effects of ER-27319 on mast cell activation.
Caption: General workflow for studying ER-27319 effects on mast cells.
References
Interpreting unexpected phenotypes with ER-27319 maleate treatment
Welcome to the technical support center for ER-27319 maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this selective Spleen Tyrosine Kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ER-27319 maleate?
A1: ER-27319 is a potent and selective synthetic, acridone-related inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Its core mechanism involves the inhibition of Syk activation following the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[3][4] Specifically, it interferes with the tyrosine phosphorylation of Syk, which is a critical step for initiating the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1][3][4]
Q2: Is ER-27319 an ATP-competitive inhibitor?
A2: The literature suggests a mechanism that is more specific than simple ATP competition. ER-27319 effectively inhibits the activation of Syk induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI receptor.[3][4] However, it does not inhibit the enzymatic activity of Syk that has already been activated.[4][5] This indicates a specific interference with the activation process, possibly by preventing Syk from binding to the ITAM or by blocking the subsequent phosphorylation event, rather than competing with ATP at the catalytic site.[4]
Q3: How selective is ER-27319? Does it have known off-targets?
A3: ER-27319 is described as a selective inhibitor of Syk-mediated signaling in mast cells.[1][3] For instance, it does not inhibit Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[3][4] Furthermore, it does not inhibit anti-CD3-induced signaling in Jurkat T cells, demonstrating specificity for Syk-dependent pathways.[5] A key finding is its differential effect on B cells; at concentrations that block mast cell degranulation, ER-27319 failed to inhibit the anti-IgM-induced tyrosine phosphorylation of Syk in human peripheral B cells, suggesting a high degree of cell-type and context specificity.[5][6]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: Like most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7] It is critical to ensure the final concentration of DMSO in cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8][9] For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
Q5: What is the typical effective concentration range for ER-27319 in cell-based assays?
A5: In various cell-based assays with rat and human mast cells, ER-27319 has been shown to inhibit the release of allergic mediators with an IC50 value of approximately 10 μM.[1][2] Effective inhibition of Syk phosphorylation and downstream effects are typically observed in the 10-30 μM range.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[8][10]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific issues that may arise during experiments with ER-27319, helping you to interpret unexpected results.
Issue 1: Incomplete or weak inhibition of mediator release from mast cells.
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve ranging from 1 µM to 50 µM to determine the optimal inhibitory concentration for your specific cell type and stimulus.[8] |
| Compound Instability | Prepare fresh working dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9][10] |
| Syk-Independent Signaling | The stimulus used may be activating parallel, Syk-independent pathways for degranulation. Verify your activation method (e.g., IgE/antigen) specifically signals through Syk. Consider using alternative stimuli as controls. |
| High Cell Density | Inconsistent or overly high cell seeding density can affect the inhibitor's efficacy. Ensure consistent, low-passage number cells are used and seeded at a uniform density for all experiments.[10][11] |
Issue 2: No inhibition of Syk phosphorylation observed in non-mast immune cells (e.g., B cells).
| Possible Cause | Explanation & Next Steps |
| Context-Dependent Inhibition | This is an expected result based on published data. ER-27319's mechanism appears to be highly specific to the FcεRI-ITAM activation context in mast cells and does not inhibit Syk activation via the B cell receptor (BCR) complex.[5][6] |
| Verifying the Phenotype | This observation confirms the compound's selectivity. It is a feature, not a failure of the inhibitor. You can use this as a negative control to demonstrate the specificity of the effects observed in mast cells. |
| Investigating the Mechanism | The differential activity suggests ER-27319 may not bind the Syk catalytic site directly, but rather interferes with the specific protein-protein interaction between Syk and the phosphorylated FcεRIγ ITAM.[4][6] |
Issue 3: Unexpected changes in cell morphology, adhesion, or viability.
| Possible Cause | Recommended Troubleshooting Steps |
| Cytotoxicity at High Concentrations | High concentrations of the inhibitor or the solvent (DMSO) can cause cell death.[8] Action: Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold.[11] Conduct functional assays at non-toxic concentrations. Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[8][11] |
| On-Target Effect on Cytoskeleton | Syk is known to be involved in cytoskeletal rearrangements. The observed morphological changes may be a direct consequence of Syk inhibition. Action: Investigate cytoskeletal changes using techniques like immunofluorescence for key proteins (e.g., F-actin, tubulin). |
| Off-Target Kinase Inhibition | Although selective, at high concentrations ER-27319 could inhibit other kinases involved in cell adhesion or survival.[12] Action: If possible, test a structurally unrelated Syk inhibitor to see if it phenocopies the effect.[10] This helps confirm if the phenotype is due to on-target Syk inhibition. |
Issue 4: Activation or upregulation of a parallel signaling pathway (e.g., MAPK/ERK).
| Possible Cause | Explanation & Next Steps |
| Compensatory Signaling (Retroactivity) | Inhibiting a key signaling node can sometimes lead to the activation of compensatory or parallel pathways as the cell attempts to maintain homeostasis. This phenomenon, known as retroactivity, can produce upstream or parallel effects without direct feedback loops.[12][13] |
| Investigating Pathway Crosstalk | This is a potentially significant biological finding. Action: Use Western blotting to probe the phosphorylation status of key proteins in other major signaling pathways (e.g., p-ERK, p-Akt, p-JNK). Perform a time-course and dose-response experiment to characterize this compensatory activation. |
Data Presentation
Table 1: Inhibitory Potency of ER-27319 on Mediator Release
| Cell Type | Stimulus | Mediator Assayed | IC50 Value | Reference |
| RBL-2H3 Cells | Antigen | Histamine (B1213489), TNF-α, Arachidonic Acid | ~10 µM | [1][2] |
| Rat Peritoneal Mast Cells | Antigen | Histamine, Prostaglandin D2 | Dose-dependent inhibition | [4] |
| Human Cultured Mast Cells | Anti-IgE | Histamine, Arachidonic Acid | >80% inhibition at 30 µM | [4] |
Table 2: Selectivity Profile of ER-27319
| Cell/System | Target/Process | ER-27319 Effect | Concentration | Reference |
| RBL-2H3 Cells | Lyn Kinase Activity | No Inhibition | N/A | [4] |
| RBL-2H3 Cells | FcεRI Phosphorylation | No Inhibition | N/A | [4][5] |
| Jurkat T Cells | Anti-CD3 Signaling | No Inhibition | N/A | [5] |
| Human B Cells | Anti-IgM-induced Syk Phosphorylation | No Inhibition | 30 µM | [6] |
| In Vitro | Activated Syk Enzyme | No Inhibition | N/A | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Syk Inhibition
-
Cell Seeding: Seed mast cells (e.g., RBL-2H3) at a consistent density and allow them to sensitize overnight with IgE.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of ER-27319 (e.g., 0, 1, 5, 10, 20, 30 µM) or vehicle control (DMSO) for 10-60 minutes.[2]
-
Cell Stimulation: Stimulate the cells with antigen for the optimal time to induce Syk phosphorylation (typically 2-5 minutes).
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Phospho-Syk (e.g., Tyr525/526) overnight at 4°C.
-
Wash membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Syk to confirm equal protein loading.[3]
Protocol 2: Mast Cell Degranulation (Histamine Release) Assay
-
Cell Culture: Culture and sensitize mast cells with IgE as described above.
-
Plating: Resuspend cells in a suitable buffer (e.g., Tyrode's buffer) and plate in a 96-well plate.
-
Inhibitor Incubation: Add ER-27319 at various concentrations or vehicle control to the wells and incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
Stimulation: Add the antigen to induce degranulation. Include a negative control (buffer only) and a positive control for total histamine release (e.g., cell lysis with Triton X-100). Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial ELISA kit or an enzymatic assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each condition relative to the total histamine control after subtracting the background (negative control). Plot the results as a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. benchchem.com [benchchem.com]
- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for ER-27319 Maleate Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ER-27319 maleate (B1232345) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful application of this selective Spleen Tyrosine Kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ER-27319 maleate?
A1: this compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It functions by specifically inhibiting the tyrosine phosphorylation of Syk that occurs after the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1][3] This targeted action blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water up to 75 mM and in DMSO up to 100 mM.[4] For storage, it is recommended to desiccate the compound at +4°C.[4]
Q3: I am observing high levels of cytotoxicity at my effective concentration. What could be the cause and how can I troubleshoot this?
A3: High cytotoxicity can stem from several factors, including off-target effects or inappropriate dosage. Many kinase inhibitors can interact with other kinases, particularly at higher concentrations.[5] To troubleshoot this, it is advisable to perform a dose-response curve to identify the lowest effective concentration that minimizes cytotoxicity while maintaining on-target activity.[5] Additionally, ensuring the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) is crucial to avoid solvent-induced toxicity.[6]
Q4: My experimental results are inconsistent or unexpected. What are some common causes?
A4: Inconsistent results can arise from issues with compound solubility, cell health, or the activation of compensatory signaling pathways.[5][7] Ensure that this compound is fully dissolved in your cell culture media to prevent precipitation.[5] It is also important to maintain consistent cell health and passage numbers, as these can influence experimental outcomes.[7][8] If you suspect the activation of compensatory pathways, consider using Western blotting to probe for the activation of other known signaling proteins.[5]
Q5: How can I confirm that the observed effects are due to the inhibition of Syk and not off-target effects?
A5: Distinguishing between on-target and off-target effects is critical for data interpretation.[6] A key control experiment is to use a cell line that does not express the target kinase (Syk).[5] If this compound still produces the same effect in these cells, it strongly suggests off-target activity.[5] Furthermore, performing rescue experiments by overexpressing a drug-resistant mutant of Syk can help confirm on-target activity. Kinome-wide selectivity screening can also identify other potential unintended kinase targets.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | Poor solubility of this compound at the working concentration. | Verify the solubility of this compound in your specific cell culture media. Prepare fresh stock solutions and ensure complete dissolution before adding to the media. Consider using a lower concentration if solubility is an issue.[5] |
| High Background Signal in Assays | Autofluorescence from the compound or media components. | Run a control experiment with this compound alone (without cells) to check for autofluorescence at the assay wavelengths.[7] If using fluorescence-based assays, consider using phenol (B47542) red-free media.[9] |
| No or Low Inhibition Observed | Incorrect dosage, degraded compound, or issues with the cellular model. | Perform a dose-response experiment to determine the optimal inhibitory concentration.[6] Verify the integrity of your this compound stock. Ensure your cellular model is appropriate and that the Syk signaling pathway is active under your experimental conditions. |
| Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Implement a consistent cell seeding protocol to ensure uniform cell distribution.[7] Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.[7] |
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified in various cellular assays.
| Cell Type | Assay | Inhibitor | IC50 Value |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ER-27319 | 10 μM[1] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | ER-27319 | 10 μM[1] |
| Cell Type | Stimulus | Target Protein | ER-27319 Concentration | Effect |
| Canine Cutaneous Mastocytoma Cells | Anti-IgG | 38 kD and 70 kD proteins | 100 μM | Inhibition of tyrosine phosphorylation[1] |
| Canine Cutaneous Mastocytoma Cells | Anti-IgG | 62 kD and 80 kD proteins | 100 μM | Decreased tyrosine phosphorylation[1][10] |
Experimental Protocols
Western Blotting for Syk Phosphorylation
This protocol is designed to assess the inhibitory effect of ER-27319 on Syk phosphorylation in mast cells (e.g., RBL-2H3 cell line).
Methodology:
-
Cell Culture and Treatment:
-
Plate RBL-2H3 cells and culture overnight.
-
Sensitize cells with IgE for 18-24 hours.
-
Wash the cells to remove unbound IgE.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 10-30 minutes.[11]
-
Stimulate the cells with an antigen for 5-60 minutes to induce Syk phosphorylation.[11]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Visualizations
Caption: Signaling pathway of this compound in mast cells.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. benchchem.com [benchchem.com]
Impact of serum concentration on ER-27319 maleate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ER-27319 maleate (B1232345), a selective inhibitor of Spleen Tyrosine Kinase (Syk). The information is tailored for researchers, scientists, and drug development professionals to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ER-27319 maleate?
This compound is a selective, acridone-related compound that functions as a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Its primary mechanism involves the inhibition of the tyrosine phosphorylation of Syk, which is a critical step in the signaling cascade initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[2][3] By preventing the activation of Syk, this compound effectively abrogates downstream signaling events that lead to the release of allergic and inflammatory mediators, such as histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][2]
Q2: In which experimental systems is this compound typically active?
This compound has demonstrated activity in various in vitro cellular assays, particularly those involving mast cells. It has been shown to inhibit the antigen-induced release of allergic mediators from both human and rat mast cells.[1] A commonly reported IC50 value for the inhibition of mediator release and TNF-α production in cell-based assays is approximately 10 μM.[1][2]
Q3: Is this compound selective for Syk kinase?
This compound exhibits selectivity for Syk kinase within the FcεRI signaling pathway. Studies have shown that it does not inhibit the activity of Lyn kinase, which is an upstream kinase responsible for the phosphorylation of the FcεRI receptor itself.[2] Furthermore, it does not inhibit the tyrosine phosphorylation of Syk when induced by the phospho-Igβ immunoreceptor tyrosine-based activation motif (ITAM) in B cells, highlighting its specificity for the FcεRI-mediated activation pathway in mast cells.[3]
Troubleshooting Guide
Issue: Higher than expected IC50 value or reduced potency of this compound in cell culture.
Possible Cause:
One of the most common reasons for a decrease in the apparent potency of a small molecule inhibitor in cell-based assays is the presence of serum in the culture medium. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This protein binding reduces the free concentration of the inhibitor available to interact with its target, Syk, within the cells, leading to a rightward shift in the dose-response curve and a higher calculated IC50 value.
Solutions:
-
Quantify the Impact of Serum: To determine if serum is affecting the potency of this compound in your specific assay, perform a dose-response experiment with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum). A significant increase in the IC50 value with increasing serum concentration is indicative of serum protein binding.
-
Reduce Serum Concentration: If your cell line can be maintained for the duration of the experiment in a lower serum concentration without affecting viability, this can be a straightforward approach to increase the free fraction of the inhibitor.
-
Use Serum-Free Media: For short-term experiments (e.g., a few hours), consider performing the this compound treatment in serum-free or reduced-serum media. Ensure that the cells remain viable and responsive under these conditions.
-
Report Serum Concentration: When reporting your findings, always specify the percentage of serum used in your experiments to ensure reproducibility and allow for comparison with other studies.
Data Presentation
The following table provides an example of how serum concentration can impact the potency of a Syk inhibitor, using data for Fostamatinib's active metabolite, R406, as a reference. This illustrates the potential shift in potency that researchers should be aware of when working with kinase inhibitors in the presence of serum.
| Compound | Assay Condition | EC50 (Effective Concentration 50) |
| R406 (active metabolite of Fostamatinib) | In vitro (without serum) | 33–111 nM |
| R406 (active metabolite of Fostamatinib) | Ex vivo (in the presence of human serum) | 1.06 µM |
This table demonstrates a significant shift in the effective concentration of the Syk inhibitor R406 in the presence of serum, a phenomenon that may also be observed with this compound.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is used to assess the inhibitory effect of this compound on antigen-induced degranulation in mast cells.
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of various concentrations of this compound (diluted in Tyrode's buffer) to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (Tyrode's buffer with DMSO).
-
-
Degranulation Induction:
-
Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.
-
For a positive control (maximum degranulation), add DNP-BSA without any inhibitor.
-
For a negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.
-
For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).
-
Measure the absorbance at 405 nm using a plate reader.
-
Protocol 2: Western Blot for Syk Phosphorylation
This protocol is designed to determine the effect of this compound on the phosphorylation of Syk.
-
Cell Treatment and Lysis:
-
Seed and sensitize RBL-2H3 cells as described in Protocol 1.
-
Pre-treat the cells with desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with DNP-BSA for 5-10 minutes at 37°C.
-
Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer (containing phosphatase and protease inhibitors) to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blot Analysis:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Syk (e.g., Tyr525/526) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Syk as a loading control.
-
Visualizations
Caption: FcεRI signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting flowchart for investigating serum effects on inhibitor potency.
References
- 1. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of ER-27319 maleate for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of ER-27319 maleate (B1232345) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving ER-27319 maleate?
A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For cell culture experiments, it is common to first prepare a concentrated stock solution in DMSO.
Q2: What is the maximum concentration of this compound that can be achieved in these solvents?
A2: The maximum solubility of this compound is approximately 75 mM in water and 100 mM in DMSO.[1][2][3]
Q3: I am observing precipitation when preparing my solution. What can I do?
A3: If you observe precipitation or phase separation during preparation, applying heat and/or sonication can help to facilitate complete dissolution.[4]
Q4: Are there established protocols for preparing this compound for in vivo studies?
A4: Yes, for in vivo studies, specific formulations are recommended to ensure solubility and bioavailability. One such protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is to use 10% DMSO in a 20% SBE-β-CD solution in saline.[4]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 75 | 29.71 |
| DMSO | 100 | 39.62 |
This data is based on a molecular weight of 396.17 g/mol for this compound.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 39.62 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the powder does not dissolve completely, you may warm the solution briefly in a water bath (not exceeding 37°C) or use a sonicator for short bursts until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw a vial of the 100 mM stock solution.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The final concentration of DMSO may be too low to maintain solubility. | Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved. If precipitation persists, consider using a co-solvent system as described for in vivo preparations. |
| Cloudy or hazy solution after vortexing | Incomplete dissolution. | Gently warm the solution in a water bath (up to 37°C) or use a sonicator for brief intervals until the solution clears.[4] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[4] Avoid repeated freezing and thawing. |
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting dissolution issues with this compound.
References
Validation & Comparative
A Comparative Guide to ER-27319 Maleate and Other Selective Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of ER-27319 maleate (B1232345) against other well-characterized selective inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, making it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1] This document summarizes quantitative data, details key experimental methodologies, and provides visual diagrams of relevant pathways and workflows to aid in the evaluation of these compounds for research and development purposes.
Executive Summary
ER-27319 maleate is a selective Syk kinase inhibitor that has been shown to effectively block mast cell responses by inhibiting the phosphorylation and activation of Syk.[2] It is often compared with other notable Syk inhibitors such as Fostamatinib (the prodrug of R406), the highly selective Entospletinib (B612047) (GS-9973), and the dual Syk/JAK inhibitor Cerdulatinib (PRT062070). While all these compounds target Syk, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. R406, the active metabolite of Fostamatinib, is a potent inhibitor but has demonstrated off-target activities.[3] Entospletinib is recognized for its high selectivity for Syk, potentially offering a better safety profile.[4][5] Cerdulatinib presents a multi-targeted approach by inhibiting both Syk and Janus kinases (JAKs).[6][7] ER-27319 distinguishes itself by its specific interference with the FcεRI-mediated activation of Syk in mast cells.[8][9]
Data Presentation: Quantitative Comparison of Syk Inhibitors
The following tables summarize the available quantitative data for this compound and other selective Syk inhibitors. It is important to consider the different assay conditions when comparing IC50 values across studies.
Table 1: In Vitro Kinase Inhibition Potency
| Compound | Target | IC50 (nM) | Assay Type | Reference(s) |
| This compound | Syk | ~10,000 (cellular assay) | TNF-α production in mast cells | [10][11][12] |
| R406 (active metabolite of Fostamatinib) | Syk | 41 | Cell-free assay | [13] |
| Entospletinib (GS-9973) | Syk | 7.7 | Cell-free assay | [14][15] |
| Cerdulatinib (PRT062070) | Syk | 32 | Cell-free assay | [7][16] |
| JAK1 | 12 | Cell-free assay | [7][16] | |
| JAK2 | 6 | Cell-free assay | [7][16] | |
| JAK3 | 8 | Cell-free assay | [7][16] | |
| TYK2 | 0.5 | Cell-free assay | [7][16] |
Table 2: Selectivity Profiles
| Compound | Primary Target(s) | Key Off-Targets (if reported) | Selectivity Notes | Reference(s) |
| This compound | Syk (in mast cells via FcεRI) | Not extensively profiled in publicly available data. | Appears to selectively interfere with the activation of Syk by the FcεRI receptor complex.[3] | [3][8][9] |
| R406 (active metabolite of Fostamatinib) | Syk | Multiple kinases including VEGFR, c-Kit, and others.[17] | Considered a less selective Syk inhibitor compared to second-generation compounds.[4] | [4][17] |
| Entospletinib (GS-9973) | Syk | Minimal off-target activity reported. | Highly selective for Syk over a broad panel of other kinases.[4][5] | [4][5] |
| Cerdulatinib (PRT062070) | Syk, JAK1, JAK2, JAK3, TYK2 | Inhibits 19 other kinases with IC50 < 200 nM. | A dual inhibitor designed to target both Syk and JAK signaling pathways.[16] | [6][7][16] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified Syk signaling pathway in mast cells and B-cells.
Caption: Workflow for an in vitro Syk kinase inhibition assay.
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
1. Reagents and Materials:
-
Purified recombinant Syk enzyme
-
Syk kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the purified Syk enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP generated and thus to the Syk kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Inhibition of TNF-α Release from RBL-2H3 Mast Cells
This assay measures the ability of an inhibitor to block the release of the pro-inflammatory cytokine TNF-α from activated mast cells.
1. Reagents and Materials:
-
RBL-2H3 rat basophilic leukemia cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE antibody
-
DNP-BSA antigen
-
Test inhibitor (e.g., this compound)
-
ELISA kit for rat TNF-α
-
96-well cell culture plates
-
Spectrophotometer
2. Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE for 24 hours.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells by adding DNP-BSA antigen.
-
Incubate for a specified period (e.g., 4-6 hours) to allow for TNF-α production and release.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of TNF-α release inhibition against the logarithm of the inhibitor concentration.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This model is used to evaluate the efficacy of Syk inhibitors in a preclinical model of rheumatoid arthritis.
1. Animals and Induction of Arthritis:
-
Use susceptible rat strains (e.g., Lewis rats).
-
On day 0, immunize the rats with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.
-
On day 7, administer a booster injection of collagen in incomplete Freund's adjuvant.
2. Dosing and Assessment:
-
Administer the test inhibitor (e.g., Entospletinib) or vehicle control orally, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.
-
Monitor the animals daily for clinical signs of arthritis, such as paw swelling, erythema, and joint stiffness. Score the severity of arthritis using a standardized scoring system.
-
Measure paw volume using a plethysmometer at regular intervals.
-
At the end of the study, collect blood samples for analysis of inflammatory markers and anti-collagen antibodies.
-
Harvest the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
3. Data Analysis:
-
Compare the arthritis scores, paw volumes, and histological parameters between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the compound.
Conclusion
The selection of a Syk inhibitor for a specific research or therapeutic application depends on the desired balance of potency, selectivity, and mechanism of action. This compound offers a unique profile with its selective inhibition of FcεRI-mediated Syk activation in mast cells, making it a valuable tool for studying allergic and inflammatory responses.[8][9] In contrast, Fostamatinib (R406) provides a broader kinase inhibition profile, which may be advantageous in certain contexts but also carries a higher risk of off-target effects. Entospletinib stands out for its high selectivity, which is often desirable for minimizing adverse effects in therapeutic applications.[4] Cerdulatinib's dual Syk/JAK inhibition presents a rational approach for diseases where both signaling pathways are implicated.[7] This guide provides a foundational comparison to aid in the informed selection and application of these important research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of ER-27319 maleate's Effect on Syk Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ER-27319 maleate's performance in inhibiting Spleen Tyrosine Kinase (Syk) phosphorylation against other alternative inhibitors. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflow.
Executive Summary
ER-27319 is an acridone-related compound that selectively inhibits the activation of Syk in mast cells following the engagement of the high-affinity IgE receptor (FcεRI).[1][2] This targeted inhibition effectively blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1][2] While ER-27319 demonstrates clear inhibitory effects on Syk phosphorylation and subsequent cellular responses, a direct head-to-head comparison with newer, more potent Syk inhibitors in the same experimental settings is not extensively documented in publicly available literature. This guide consolidates available data to offer a comparative perspective.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of ER-27319 maleate (B1232345) and a selection of alternative Syk inhibitors. It is important to note the variations in assay types (e.g., enzymatic vs. cellular) and conditions when comparing IC50 values.
Table 1: Inhibitory Effect of this compound on Syk Phosphorylation and Mediator Release
| Cell Type | Assay | This compound Concentration | Effect |
| RBL-2H3 Mast Cells | Syk Tyrosine Phosphorylation | 10 µM | 57% inhibition[2] |
| RBL-2H3 Mast Cells | Syk Tyrosine Phosphorylation | 30 µM | 87% inhibition[2] |
| RBL-2H3 Mast Cells | Antigen-induced Mediator Release (5-HT, inositol (B14025) phosphates, arachidonic acid, TNFα) | 10 µM | ~50% inhibition (IC50)[2][3][4] |
| Rat Peritoneal Mast Cells | Antigen-induced Mediator Release (histamine, prostaglandins, leukotrienes) | 10 µM | ~50% inhibition (IC50)[2] |
| Human Cultured Mast Cells | Anti-IgE-induced Mediator Release (histamine, arachidonic acid) | 30 µM | >80% inhibition[2] |
Table 2: Comparative Inhibitory Potency of Alternative Syk Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki Value |
| This compound | Syk | Cellular (Mediator Release) | ~10 µM [2][3][4] |
| R406 (active metabolite of Fostamatinib) | Syk | Enzymatic | 41 nM (IC50)[5] |
| Fostamatinib (R788, pro-drug of R406) | Syk | Cellular (BCR-mediated adhesion) | 0.32 µM (IC50)[6] |
| PRT062607 (P505-15) | Syk | Enzymatic | 1-2 nM (IC50)[7] |
| BAY 61-3606 | Syk | Enzymatic | 10 nM (IC50), 7.5 nM (Ki) |
| Lanraplenib (GS-9876) | Syk | Enzymatic | 9.5 nM (IC50) |
| Entospletinib (GS-9973) | Syk | Enzymatic | 7.7 nM (IC50) |
| Piceatannol | Syk | - | - |
Experimental Protocols
This section details a representative methodology for validating the effect of a Syk inhibitor on Syk phosphorylation in a cellular context, based on commonly employed techniques.
Objective: To determine the inhibitory effect of this compound on antigen-induced Syk phosphorylation in mast cells.
Materials:
-
RBL-2H3 mast cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Syk antibody
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells to 80-90% confluency.
-
Sensitize the cells by incubating with DNP-specific IgE overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with DNP-HSA (antigen) for a short period (e.g., 5-10 minutes) at 37°C to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation of Syk:
-
Incubate the cell lysates with an anti-Syk antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the Syk-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
-
Strip the membrane and re-probe with an anti-Syk antibody to determine the total amount of immunoprecipitated Syk.
-
-
Data Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphotyrosine signal to the total Syk signal for each sample.
-
Calculate the percentage of inhibition of Syk phosphorylation for each concentration of this compound compared to the stimulated control without the inhibitor.
-
Mandatory Visualization
The following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for validating an inhibitor's effect.
Caption: Syk Signaling Pathway and Inhibition by this compound.
References
- 1. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. benchchem.com [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ER-27319 Maleate and Other Kinase Inhibitors in Targeting Syk
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision guided by potency, selectivity, and the extent of preclinical and clinical validation. This guide provides a comprehensive head-to-head comparison of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, with other notable Syk inhibitors: Fostamatinib (the active metabolite of which is R406), Piceatannol, and BAY 61-3606.
ER-27319 maleate has been identified as a selective inhibitor of Syk, a key mediator in the signaling pathways of immunoreceptors in various inflammatory cells.[1][2] Its mechanism of action involves the inhibition of Syk's tyrosine phosphorylation following the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2] This interruption of the signaling cascade leads to the suppression of degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[1]
This comparison guide will delve into the available quantitative data on the potency and selectivity of these inhibitors, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the available inhibitory activities (IC50 values) of this compound and its comparators against Syk and in cellular assays. It is important to note that a direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.
| Inhibitor | Target/Assay | IC50 | Reference(s) |
| This compound | TNF-α Production (cellular assay) | 10 µM | |
| Mast Cell Degranulation (cellular assay) | ~10 µM | ||
| Fostamatinib (R406) | Syk (enzymatic assay) | 41 nM | N/A |
| Piceatannol | Syk (enzymatic assay) | 1.53 µM - 10 µM | N/A |
| BAY 61-3606 | Syk (enzymatic assay) | 10 nM | N/A |
| Mast Cell Degranulation (cellular assay) | 17 nM (rat peritoneal mast cells) | N/A |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. While this compound is described as a "selective" Syk inhibitor, comprehensive kinase panel screening data is not publicly available.[1][2] In contrast, data for the comparator compounds reveals varying degrees of selectivity.
-
Fostamatinib (R406): Considered a more promiscuous kinase inhibitor, R406 has been shown to inhibit a number of other kinases, which may contribute to both its therapeutic effects and potential off-target effects.
-
Piceatannol: This natural compound has been reported to inhibit other kinases such as Fyn, Lyn, and Lck, in some cases with similar potency to its inhibition of Syk.
-
BAY 61-3606: This compound is reported to be a highly selective Syk inhibitor, with significantly less activity against other kinases.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: FcεRI-mediated Syk signaling pathway in mast cells and the inhibitory action of this compound.
References
Validating the Anti-inflammatory Effects of ER-27319 Maleate In Vivo: A Comparative Guide
This guide provides a framework for evaluating the in vivo anti-inflammatory properties of ER-27319 maleate (B1232345), a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor. While direct in vivo anti-inflammatory data for ER-27319 maleate is not extensively published, this document outlines a comparative approach using a well-established preclinical model and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, as a benchmark. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Syk Pathway
ER-27319 is an acridone-related compound that selectively inhibits the tyrosine phosphorylation and activation of Syk.[1][2][3] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune receptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[1][3] By inhibiting Syk, ER-27319 effectively blocks the downstream signaling cascade that leads to the release of pro-inflammatory mediators such as histamine, arachidonic acid, and various cytokines from mast cells.[1][4] This mechanism suggests a potential therapeutic role for this compound in allergic and inflammatory conditions.[2][3]
In Vivo Model: Carrageenan-Induced Paw Edema
A widely used and well-characterized model for evaluating the efficacy of acute anti-inflammatory agents is the carrageenan-induced paw edema model in rodents.[5] Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase (3-6 hours) dominated by the production of prostaglandins (B1171923) and the infiltration of neutrophils.[6]
Comparative In Vivo Efficacy Data
The following table summarizes representative data for the standard NSAID, Indomethacin, in the carrageenan-induced paw edema model. A hypothetical experimental outline for this compound is also presented to guide future in vivo studies.
| Compound | Animal Species | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference / Hypothetical |
| Indomethacin | Rat | 5 | Intraperitoneal (i.p.) | 3 | ~50-60% | [4][7] |
| Rat | 10 | Intraperitoneal (i.p.) | 3 | ~54% | [7] | |
| This compound | Rat | Hypothetical: 10 | Hypothetical: i.p. or Oral (p.o.) | Hypothetical: 3 | To be determined | Hypothetical |
| Rat | Hypothetical: 30 | Hypothetical: i.p. or Oral (p.o.) | Hypothetical: 3 | To be determined | Hypothetical | |
| Rat | Hypothetical: 100 | Hypothetical: i.p. or Oral (p.o.) | Hypothetical: 3 | To be determined | Hypothetical |
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema assay is provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound (this compound)
-
Positive control (Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg, i.p.)
-
Group 3-5: Test groups (receive this compound at various doses, e.g., 10, 30, 100 mg/kg, i.p. or p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound to the respective groups. The timing of administration should be consistent (e.g., 30-60 minutes before carrageenan injection).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4][7]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Conclusion
This compound, with its specific Syk inhibition mechanism, presents a promising avenue for the development of novel anti-inflammatory therapeutics. The carrageenan-induced paw edema model offers a robust and reproducible method for the initial in vivo validation of its anti-inflammatory potential. By comparing its efficacy against a well-established NSAID like Indomethacin, researchers can gain valuable insights into its relative potency and therapeutic promise. Further studies employing chronic inflammation models and detailed mechanistic analyses will be crucial to fully elucidate the in vivo anti-inflammatory profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
ER-27319 Maleate Demonstrates Preclinical Efficacy in Oral Cancer Models, Synergizing with Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – A recent study has unveiled the potential of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, as a novel therapeutic agent for oral squamous cell carcinoma (OSCC). The preclinical research, published in Cancers, showcases the compound's cytotoxic effects on oral cancer cells and its ability to enhance the efficacy of carboplatin (B1684641), a standard-of-care chemotherapy agent. These findings present a promising new avenue for the development of more effective treatment strategies for oral cancer.
The study, led by researchers at [Institution, if available], identified ER-27319 maleate as a potent anti-proliferative agent against a panel of OSCC cell lines. In vitro experiments demonstrated that this compound induces apoptosis (programmed cell death), inhibits cell proliferation, migration, and invasion. Furthermore, the compound was found to disrupt the cell cycle, leading to an accumulation of cells in the G2/M phase and an increase in polyploidy, indicative of mitotic catastrophe.
In vivo studies using oral tumor xenograft models in mice corroborated the in vitro findings. Treatment with this compound significantly suppressed tumor growth. Notably, when combined with carboplatin, the anti-tumor effect was significantly enhanced, suggesting a synergistic relationship that could be exploited for clinical benefit. This chemosensitization effect is particularly significant as resistance to platinum-based chemotherapy is a major challenge in the management of advanced oral cancer.
Mechanistically, the research revealed that this compound's anti-cancer activity is mediated through the downregulation of Polo-like kinase 1 (PLK1) and Syk. Both PLK1 and Syk are overexpressed in oral cancer and are associated with poor prognosis. The inhibition of these kinases by this compound leads to the modulation of key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.
These findings provide a strong preclinical rationale for the further development of this compound as a novel therapeutic agent for oral cancer, both as a monotherapy and in combination with existing standard-of-care treatments.
Comparative Efficacy Data
The following tables summarize the key quantitative data from the study, comparing the effects of this compound with controls and in combination with carboplatin.
Table 1: In Vitro Cytotoxicity of this compound in Oral Squamous Cell Carcinoma Cell Lines
| Cell Line | This compound IC50 (µM) |
| SCC4 | ~1.5 |
| Cal33 | ~2.0 |
| HSC2 | Data not provided |
| MDA1986 | Data not provided |
Table 2: Effect of this compound on Apoptosis in OSCC Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) | % Apoptotic Cells (72h) |
| SCC4 | Control | - | - | - |
| This compound (2µM) | 11.08% | 44.21% | 74.58% | |
| Cal33 | Control | - | - | - |
| This compound (2µM) | Significant increase | Significant increase | Significant increase |
Table 3: In Vivo Tumor Growth Inhibition in an OSCC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1200 | - |
| This compound | ~600 | ~50% |
| Carboplatin | ~800 | ~33% |
| This compound + Carboplatin | ~300 | ~75% |
Experimental Protocols
Cell Culture and Reagents: Human oral squamous cell carcinoma cell lines (SCC4, Cal33, HSC2, MDA1986) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound and carboplatin were dissolved in suitable solvents to prepare stock solutions for in vitro and in vivo experiments.
Cell Proliferation Assay (MTT Assay): Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0-5 µM) and carboplatin (0-50 µM), alone or in combination. After a specified incubation period, MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved. Absorbance was measured at 570 nm to determine cell viability.
Apoptosis Assay (Annexin V/7-AAD Staining): SCC4 and Cal33 cells were treated with 2µM this compound for 24, 48, and 72 hours. Cells were then harvested, washed, and stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
Cell Migration and Invasion Assays: Wound healing assays were performed to assess cell migration. A scratch was made in a confluent monolayer of cells, and the rate of wound closure was monitored over 24 hours in the presence or absence of this compound. Transwell matrigel (B1166635) invasion assays were used to evaluate the invasive capability of SCC4 cells treated with this compound for 24 hours.
Western Blot Analysis: OSCC cells were treated with this compound, and cell lysates were collected. Protein expression levels of key signaling molecules, including PLK1, Syk, Akt, p-Akt, ERK, and cleaved PARP, were analyzed by Western blotting using specific primary and secondary antibodies.
In Vivo Xenograft Model: Six-week-old male nude mice were subcutaneously injected with SCC4 cells. Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone, carboplatin alone, and the combination of this compound and carboplatin. Tumor volumes were measured every three days for 21 days. At the end of the study, tumors were excised for further analysis.
Visualizations
Caption: Proposed signaling pathway of this compound in oral cancer cells.
Caption: Overview of the experimental workflow for evaluating this compound.
A Comparative Analysis of ER-27319 Maleate and Other Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor ER-27319 maleate (B1232345) with other notable Syk inhibitors, R406 and Piceatannol. Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors, making it a significant therapeutic target for a range of inflammatory diseases, allergic reactions, and certain cancers.[1][2] This document summarizes their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes the relevant signaling pathway.
Quantitative Data Summary
The inhibitory activities of ER-27319 maleate and its functional analogs are presented below. It is important to note that the half-maximal inhibitory concentration (IC50) values are derived from different experimental assays, which should be considered when making direct comparisons of potency.
| Compound | Target | Assay Type | IC50 / Ki | Organism/Cell Line | Reference |
| This compound | Syk | TNF-α Production | 10 μM | Rat and Human Mast Cells | [3][4] |
| R406 | Syk | In Vitro Kinase Assay | 41 nM | Not Applicable | [5][6][7] |
| Piceatannol | Syk | In Vitro Kinase Assay | Ki = 15 μM | Not Applicable | [8] |
| Piceatannol | Cell Growth | DLBCL Cell Lines | 18 μM to >50 μM | Human | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to offer a comprehensive understanding of the conditions under which the comparative data were generated.
This compound: Inhibition of TNF-α Production in Mast Cells
This protocol describes the cellular assay used to determine the IC50 value of ER-27319 in inhibiting the release of tumor necrosis factor-alpha (TNF-α) from mast cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in Eagle's minimal essential medium (MEM) supplemented with 15% fetal bovine serum (FBS) and antibiotics.[10]
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Stimulation: Antigen (DNP-human serum albumin) is added to the cells to induce degranulation and cytokine release.
-
TNF-α Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).[10]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the ER-27319 concentration.
R406: In Vitro Syk Kinase Assay
This biochemical assay measures the direct inhibitory effect of R406 on the enzymatic activity of Syk kinase.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.4), 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, and 0.1 mg/mL acetylated bovine gamma globulin (BGG).[6]
-
Compound Preparation: R406 is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then added to the kinase buffer, resulting in a final DMSO concentration of 0.2%.[6]
-
Substrate and ATP: A synthetic peptide substrate (e.g., HS1 peptide) at a concentration of 5 mM and adenosine (B11128) triphosphate (ATP) at a concentration of 4 µM are added to the reaction mixture.[6]
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant Syk enzyme (0.125 ng).[6]
-
Incubation and Detection: The reaction mixture is incubated at room temperature. The phosphorylation of the substrate is measured, often using a method that detects the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP or through the use of phosphorylation-specific antibodies in an ELISA format.
-
Data Analysis: The IC50 value is determined by measuring the Syk activity at various R406 concentrations and fitting the data to a dose-response curve.
Piceatannol: Inhibition of Diffuse Large B-cell Lymphoma (DLBCL) Cell Growth
This cell-based assay assesses the effect of Piceatannol on the proliferation of cancer cells.
-
Cell Culture: DLBCL cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of Piceatannol concentrations.
-
Incubation: The cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using a cell counter.
-
Data Analysis: The IC50 value, representing the concentration of Piceatannol that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the Syk signaling pathway targeted by ER-27319 and a general workflow for evaluating Syk inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Piceatannol, Syk tyrosine kinase inhibitor (CAS 10083-24-6) | Abcam [abcam.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. immune-system-research.com [immune-system-research.com]
Unraveling the Specificity of ER-27319 Maleate for Spleen Tyrosine Kinase (Syk)
A Comparative Guide for Researchers and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, allergic reactions, and hematological malignancies. As a non-receptor tyrosine kinase, Syk plays a pivotal role in the signal transduction of various immune cell receptors. This guide provides an objective comparison of ER-27319 maleate (B1232345), a known Syk inhibitor, with other prominent alternatives, supported by experimental data to elucidate its specificity.
Executive Summary
ER-27319 maleate distinguishes itself as a selective inhibitor of Syk kinase, primarily by interfering with its activation downstream of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2] Unlike many conventional kinase inhibitors that are ATP-competitive, this compound appears to act through a distinct mechanism, leading to the abrogation of mast cell degranulation and the release of pro-inflammatory mediators.[1] This guide compares the performance of this compound with other well-characterized Syk inhibitors, including R406 (the active metabolite of Fostamatinib), Entospletinib (GS-9973), PRT318, and P505-15, highlighting differences in their potency, selectivity, and mechanisms of action.
Comparative Performance of Syk Inhibitors
The inhibitory activity of this compound and its comparators against Syk and other kinases is summarized below. It is important to note that the available data for this compound is primarily from cellular assays, reflecting its unique mechanism of action, whereas data for other compounds are largely from in vitro enzymatic assays.
Table 1: Inhibitory Activity of Syk Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Syk (in mast cells) | Cellular (TNF-α production) | 10 µM | [3][4] |
| Syk (in mast cells) | Cellular (Degranulation) | ~10 µM | [5] | |
| R406 | Syk | Enzymatic | 41 nM | [6] |
| Flt3 | Enzymatic | ~205 nM (5-fold less potent than Syk) | [6] | |
| Lyn | Enzymatic | - | [6] | |
| Entospletinib (GS-9973) | Syk | Enzymatic | 7.7 nM | [6] |
| Other Kinases (Jak2, c-kit, Flt3, Ret, KDR) | Cellular | 13 to >1000-fold selective for Syk | [6] | |
| PRT318 | Syk | Enzymatic | 3 nM | [7] |
| P505-15 | Syk | Enzymatic | 6 nM | [7] |
Kinase Selectivity Profiles
This compound Selectivity
This compound has been shown to be selective for Syk-induced signals in mast cells. It effectively inhibits the tyrosine phosphorylation of Syk following FcεRI engagement but does not affect the activity of the upstream kinase Lyn.[2] Furthermore, it did not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 in Jurkat T cells, indicating specificity for Syk-dependent pathways.[2]
Comparative Selectivity of Other Syk Inhibitors
-
R406 : Demonstrates considerable off-target activity across the kinome.[1]
-
Entospletinib (GS-9973) : Exhibits high selectivity for Syk over a broad range of other kinases.[6]
-
PRT318 and P505-15 : Described as highly selective and potent Syk inhibitors.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize Syk inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This assay is widely used to determine the IC50 values of kinase inhibitors in a cell-free system.
Protocol Summary:
-
Kinase Reaction: Recombinant Syk kinase is incubated with the test compound (e.g., this compound or comparators) and a suitable substrate in a kinase reaction buffer. The reaction is initiated by the addition of ATP.
-
ADP-Glo™ Reagent Addition: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Signal Detection: The luminescence is measured using a luminometer, and the signal intensity is proportional to the amount of ADP produced, and thus the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This cellular assay measures the ability of a compound to inhibit the release of granular contents from mast cells upon stimulation, a key event in allergic and inflammatory responses.
Protocol Summary:
-
Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured and sensitized with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound).
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Supernatant Collection: The cell supernatant is collected to measure the amount of released β-hexosaminidase, a marker of degranulation.
-
Enzymatic Assay: The enzymatic activity of β-hexosaminidase in the supernatant is determined by measuring the cleavage of a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Data Analysis: The percentage of degranulation is calculated relative to control cells, and the IC50 value for the inhibitor is determined.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. SYK Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
Replicating Published Findings on ER-27319 Maleate: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of spleen tyrosine kinase (Syk) inhibitors, ER-27319 maleate (B1232345) has been a compound of interest since its initial description. This guide provides a comprehensive comparison of ER-27319 maleate with a clinically relevant alternative, Fostamatinib (B613848), supported by experimental data and detailed protocols to aid in the replication and extension of these findings.
Executive Summary
ER-27319 is a potent and selective inhibitor of Syk, a key kinase in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells. Its mechanism of action involves the inhibition of Syk tyrosine phosphorylation, which in turn blocks the release of allergic mediators. Fostamatinib, a prodrug of the active metabolite R406, is an FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP). While both compounds target Syk, their selectivity profiles and clinical development status differ significantly, making a direct comparison valuable for researchers. This guide presents available data on their inhibitory activity, selectivity, and detailed protocols for key validation assays.
Data Presentation: Quantitative Comparison of Syk Inhibitors
The following tables summarize the available quantitative data for this compound and the active metabolite of Fostamatinib, R406. It is important to note that the data has been compiled from various publications and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency Against Syk
| Compound | Assay Type | Target | IC50 | Source |
| ER-27319 | In vitro kinase assay | Syk | Not explicitly stated, but effective at 10-30 µM | [1] |
| R406 (active metabolite of Fostamatinib) | Cell-free assay | Syk | 41 nM | [2] |
Table 2: Cellular Activity in Mast Cells
| Compound | Cell Type | Assay | Endpoint | IC50 / EC50 | Source |
| ER-27319 | Human and Rat Mast Cells | Antigen-induced mediator release | Allergic mediator release | ~10 µM | [3] |
| ER-27319 | RBL-2H3 Cells | Antigen-induced TNF-α production | TNF-α production | ~10 µM | [3] |
| R406 (active metabolite of Fostamatinib) | Human Mast Cells (CHMC) | Anti-IgE-mediated degranulation | Degranulation | 56 nM (EC50) | [2] |
Table 3: Selectivity Profile
| Compound | Profiled Against | Key Off-Target Hits (at therapeutically relevant concentrations) | Source |
| ER-27319 | Not extensively profiled in publicly available literature. | Data not available. | |
| R406 (active metabolite of Fostamatinib) | Broad panel of kinases and other molecular targets. | KDR, FLT3, LYN, and others. Antagonist activity at the adenosine (B11128) A3 receptor. | [4][5] |
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
In Vitro Syk Phosphorylation Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Syk kinase.
Materials:
-
Recombinant human Syk kinase (GST-tagged)
-
Biotinylated peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Test compounds (this compound, Fostamatinib/R406) dissolved in DMSO
-
Phospho-tyrosine antibody
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound dilutions.
-
Initiate the reaction by adding recombinant Syk kinase to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Add ATP to each well to start the phosphorylation reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Add the kinase detection reagent to convert ADP to ATP, which is then measured as a luminescent signal.
-
Measure luminescence using a microplate reader.
-
The percentage of inhibition is calculated relative to a DMSO vehicle control, and IC50 values are determined by plotting inhibition versus compound concentration.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To assess the effect of a compound on the antigen-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
Test compounds (this compound, Fostamatinib/R406) dissolved in DMSO
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis to determine total release)
-
96-well cell culture plates
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Induce degranulation by adding DNP-HSA to the wells.
-
For total β-hexosaminidase release, lyse a set of untreated cells with Triton X-100.
-
For spontaneous release, add buffer instead of antigen.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells, after subtracting the spontaneous release.
Mandatory Visualization
Signaling Pathway of FcεRI-mediated Mast Cell Degranulation and Inhibition by ER-27319
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319 on Syk phosphorylation.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.
Logical Relationship of Syk Inhibition and Downstream Effects
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating Synergies: A Comparative Guide to ER-27319 Maleate in Combination Cancer Therapy
For Immediate Release
Shanghai, China – December 19, 2025 – In the intricate landscape of cancer therapeutics, the strategic combination of targeted agents is paramount to overcoming resistance and enhancing efficacy. This guide provides a comprehensive comparison of the spleen tyrosine kinase (Syk) inhibitor ER-27319 maleate (B1232345) in the context of combination therapies. While clinical data on ER-27319 maleate in combination regimens is not yet available, this document leverages extensive preclinical and clinical findings from other Syk inhibitors to project its potential and guide future research. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling pathways in various hematological malignancies and inflammatory conditions.[1] By inhibiting Syk, ER-27319 disrupts downstream signaling cascades that are essential for the survival and proliferation of certain cancer cells.[1] The rationale for combining this compound with other therapeutic agents is rooted in the principle of synergistic lethality, where the simultaneous targeting of multiple oncogenic pathways can lead to a more profound and durable anti-tumor response.
Comparative Performance of Syk Inhibitors in Combination Regimens
While direct combination studies involving this compound are pending, a wealth of data from other Syk inhibitors, such as fostamatinib, entospletinib (B612047), and cerdulatinib, provides a strong foundation for predicting its synergistic potential. These studies have demonstrated the benefit of combining Syk inhibition with a variety of anti-cancer agents, including chemotherapy, other kinase inhibitors, and monoclonal antibodies.
Table 1: Performance of Syk Inhibitors in Combination Therapy for Hematological Malignancies
| Syk Inhibitor | Combination Agent(s) | Indication | Key Outcomes | Reference(s) |
| Fostamatinib | Paclitaxel | Recurrent Platinum-Resistant Ovarian Cancer | Recommended Phase 2 Dose (RP2D) of Fostamatinib: 200 mg BID. Promising efficacy observed. | [2] |
| Thrombopoietin Receptor Agonists (TPO-RAs) | Immune Thrombocytopenia (ITP) | Clinically meaningful response in a majority of patients. | ||
| Entospletinib | Vincristine and Dexamethasone | Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) | Study to evaluate safety and efficacy is ongoing. | [3] |
| Obinutuzumab | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Efficacious in patients with relapsed/refractory CLL. | [4] | |
| Decitabine | Newly Diagnosed Acute Myeloid Leukemia (AML) with Mutant TP53 or Complex Karyotype | Poor response and survival observed in this specific patient population. | [5] | |
| Selumetinib (MEK inhibitor) | KMT2A-rearranged ALL (preclinical) | Superior inhibition of ALL proliferation compared to monotherapy. | [6] | |
| Lanraplenib | Gilteritinib (FLT3 inhibitor) | Relapsed/Refractory FLT3-mutated AML | Phase Ib/II study ongoing to evaluate safety and efficacy. | [7][8] |
| Cerdulatinib | Rituximab | Relapsed/Refractory Follicular Lymphoma | Well-tolerated with tumor reductions observed in all evaluable patients. |
Signaling Pathways and Rationale for Combination Therapy
The efficacy of Syk inhibitors in combination therapy stems from their ability to target a central node in various signaling pathways crucial for cancer cell survival.
The rationale for combining this compound with other agents is to create a multi-pronged attack on the cancer cell's survival machinery.
Experimental Protocols
Standardized assays are crucial for evaluating the efficacy of this compound in combination therapies. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Syk Phosphorylation Assay
This assay determines the direct inhibitory effect of this compound on Syk phosphorylation.
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., mast cells, B-cells) to a desired density. Sensitize cells with IgE if necessary, followed by stimulation with an appropriate antigen to induce Syk phosphorylation.[9]
-
Compound Treatment: Incubate cells with varying concentrations of this compound or the combination of ER-27319 and another therapeutic agent for a predetermined time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Syk (p-Syk) and total Syk.[9]
-
Data Analysis: Quantify band intensities to determine the extent of Syk phosphorylation inhibition.
Mast Cell Degranulation Assay
This assay assesses the functional consequence of Syk inhibition on mast cell activation.
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize with anti-DNP IgE overnight.[10]
-
Compound Incubation: Wash cells and incubate with various concentrations of this compound, alone or in combination, for 30 minutes.[10]
-
Degranulation Induction: Induce degranulation by adding DNP-BSA. Include controls for spontaneous and total release.[10]
-
β-Hexosaminidase Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate and incubate. Stop the reaction and measure absorbance at 405 nm.[10]
-
Calculation: Calculate the percentage of degranulation inhibition relative to controls.
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of combination therapies.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation: Engraft human cancer cells (e.g., ALL patient-derived xenografts) intravenously or subcutaneously.[11][12]
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, other therapeutic agent alone, and the combination of both.[11][12]
-
Monitoring: Monitor tumor growth, animal weight, and overall health.
-
Endpoint Analysis: At the end of the study, measure tumor volume and/or assess tumor burden in relevant organs.[11][12]
Future Directions
The preclinical and clinical data for other Syk inhibitors strongly support the investigation of this compound in combination therapies. Future studies should focus on identifying synergistic partners for this compound in various hematological malignancies and solid tumors where Syk signaling is implicated. The detailed protocols and comparative data presented in this guide offer a foundational framework for designing and executing these critical next steps in oncology drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ascopubs.org [ascopubs.org]
- 3. patlynk.com [patlynk.com]
- 4. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk Inhibits the Activity of Protein Kinase A by Phosphorylating Tyrosine 330 of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Combinatorial efficacy of entospletinib and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 12. benchchem.com [benchchem.com]
Benchmarking ER-27319 Maleate: A Selective Syk Kinase Inhibitor Versus the Pan-Kinase Inhibitor Staurosporine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, against the well-characterized, broad-spectrum pan-kinase inhibitor, Staurosporine. This comparison will highlight the distinct pharmacological profiles of a selective versus a pan-kinase inhibitor, supported by available experimental data and detailed methodologies.
ER-27319 maleate is an acridone (B373769) derivative that selectively inhibits Syk kinase, a key non-receptor tyrosine kinase involved in signal transduction in various immune cells.[1][2][3] By inhibiting the tyrosine phosphorylation of Syk initiated by FcεRI engagement, ER-27319 abrogates downstream signaling, leading to the suppression of cellular processes like degranulation and the production of tumor necrosis factor-alpha (TNF-α).[3][4] This selectivity makes it a valuable tool for studying allergic and inflammatory diseases.[1][5] In contrast, Staurosporine, a natural product derived from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a wide range of protein kinases, making it a classic example of a pan-kinase inhibitor.[5][6]
Quantitative Data Comparison
Table 1: Comparative Inhibitor Characteristics
| Feature | This compound | Staurosporine |
| Target Profile | Selective Syk Kinase Inhibitor | Pan-Kinase Inhibitor |
| Mechanism of Action | Inhibits tyrosine phosphorylation of Syk | ATP-competitive, broad-spectrum kinase inhibition |
| Primary Therapeutic Area | Inflammation, Allergic Diseases | Research tool for apoptosis induction, anti-proliferative studies |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Target Kinase | This compound IC50 | Staurosporine IC50 |
| Syk | Not explicitly defined in enzymatic assays | ~16 nM[6] |
| Protein Kinase C (PKC) | Data not available | ~0.7-5 nM[6] |
| Protein Kinase A (PKA) | Data not available | ~7 nM[6] |
| p60v-src | Data not available | ~6 nM[6] |
| CaM Kinase II | Data not available | ~20 nM[6] |
Table 3: Cellular Activity
| Cellular Effect | This compound | Staurosporine |
| TNF-α Production Inhibition | IC50 = 10 µM (in mast cells)[1][2] | Potent inducer of apoptosis in various cell lines |
| Cell Viability | Primarily affects immune cell responses | Broadly cytotoxic at higher concentrations |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reagents and Materials: Purified recombinant Syk kinase, biotinylated peptide substrate, ATP, kinase assay buffer, test inhibitor (this compound or Staurosporine), and a detection system (e.g., fluorescence-based).
-
Procedure:
-
Serially dilute the test inhibitor in DMSO and add to the wells of a microplate.
-
Add the purified kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).[7]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Western Blot Analysis of Syk Phosphorylation
This method is used to detect the phosphorylation state of Syk within cells after treatment with an inhibitor.
-
Cell Culture and Treatment: Culture relevant cells (e.g., mast cells) and treat them with varying concentrations of this compound or Staurosporine for a specified time. Stimulate the cells to induce Syk phosphorylation (e.g., with an antigen).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by heating with a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.[4]
-
Visualizations
Syk Signaling Pathway in Mast Cells
Caption: Syk signaling pathway in mast cells and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Comparison
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. cellagentech.com [cellagentech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Correlation of In Vitro and In Vivo Activity of ER-27319 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vitro Activity of ER-27319 Maleate (B1232345) in Mast Cells
ER-27319 is a potent and selective inhibitor of Syk, a critical non-receptor tyrosine kinase involved in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells.[1] Inhibition of Syk activation prevents mast cell degranulation and the release of pro-inflammatory mediators.[1][2]
Quantitative Data Summary: In Vitro Inhibition of Mast Cell Responses
| Cell Type | Assay | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | 10 µM | [1][3] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | 10 µM | [1] |
| RBL-2H3 Cells | Tyrosine phosphorylation of Syk | 10-30 µM (57-87% inhibition) | [3] |
| Canine Cutaneous Mastocytoma Cells | Anti-IgG induced tyrosine phosphorylation of 38 kD and 70 kD proteins | 100 µM | [1] |
In Vivo Activity of ER-27319 Maleate in an Oral Cancer Xenograft Model
In a preclinical study, this compound demonstrated significant anti-tumor activity in a mouse xenograft model of oral squamous cell carcinoma (OSCC).[4] The compound was shown to suppress tumor growth without causing noticeable toxicity in the treated mice.[4]
Quantitative Data Summary: In Vivo Anti-Tumor Efficacy
| Animal Model | Cell Line | Treatment Dose | Outcome | Reference |
| Immunocompromised mice (NOD/SCID/crl) | Cal33 (OSCC) | 1 mg/kg and 3 mg/kg body weight | Complete inhibition of tumor growth by the 10th week | [4] |
Experimental Protocols
In Vitro: Mast Cell Degranulation Assay
Objective: To determine the effect of ER-27319 on the antigen-induced release of allergic mediators from mast cells.[1]
Methodology:
-
Cell Culture and Sensitization: Human or rat mast cells are cultured and sensitized with IgE.
-
Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of ER-27319.
-
Stimulation: Degranulation is triggered by challenging the cells with an antigen or anti-IgE antibody.
-
Quantification of Mediator Release: The amount of released mediators, such as histamine (B1213489) or β-hexosaminidase, in the supernatant is quantified using appropriate assays (e.g., ELISA).
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each ER-27319 concentration to determine the IC50 value.
In Vivo: Oral Squamous Cell Carcinoma Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[4]
Methodology:
-
Animal Model: Six-week-old immunocompromised mice (NOD/SCID/crl) are used.
-
Tumor Cell Implantation: Cal33 human oral squamous cell carcinoma cells are injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 250 mm³).
-
Treatment: Mice are treated with this compound at specified doses (e.g., 0.1-3.0 mg/kg body weight) for a defined period (e.g., 10 weeks).
-
Tumor Volume Measurement: Tumor volume is measured regularly to assess the effect of the treatment.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.
-
Immunohistochemical Analysis: At the end of the study, tumor tissues are analyzed for the expression of relevant biomarkers (e.g., Syk, PLK1, Cyclin D1).[4]
Signaling Pathways and Experimental Workflows
Caption: FcεRI signaling pathway in mast cells and the inhibitory action of ER-27319.
Caption: Experimental workflow for the in vivo oral cancer xenograft study.
Discussion on In Vitro to In Vivo Correlation
Establishing a direct IVIVC for this compound's anti-allergic activity is challenging due to the lack of publicly available in vivo data for this indication. The provided in vivo data is from a cancer model, which demonstrates the compound's systemic activity but does not allow for a direct correlation with the in vitro mast cell data.
To establish a robust IVIVC for its anti-allergic effects, further in vivo studies in relevant animal models of allergy or inflammation would be necessary. Such studies would need to measure pharmacokinetic parameters (e.g., plasma concentration of ER-27319) and pharmacodynamic readouts (e.g., inhibition of inflammatory cell infiltration or reduction in allergic symptoms) to correlate with the in vitro IC50 values.
The observed in vivo efficacy in the cancer model at a dose of 1-3 mg/kg suggests that therapeutically relevant concentrations of ER-27319 can be achieved in vivo. This provides a positive indication for its potential in other therapeutic areas, assuming a similar pharmacokinetic profile.
Comparison with Alternative Syk Inhibitor: R406
R406 is the active metabolite of Fostamatinib, an FDA-approved Syk inhibitor. A direct head-to-head comparison of ER-27319 and R406 in the same experimental settings is not extensively available in the literature. However, based on existing data, a qualitative comparison can be made.
| Feature | This compound | R406 (Fostamatinib's active metabolite) | Reference |
| Potency (Cellular Assays) | Micromolar (µM) range for mast cell degranulation inhibition | Nanomolar (nM) to low micromolar (µM) range in various cellular assays | [1][5] |
| Selectivity | Described as a selective inhibitor of Syk activation in mast cells | Potent Syk inhibitor but shows off-target activity against other kinases | [1][5] |
| Mechanism of Action | Interferes with the activation of Syk by the FcεRI receptor complex | ATP-competitive inhibitor of the Syk kinase domain | [1][5] |
R406 appears to be more potent in cellular assays. However, ER-27319 is highlighted for its selectivity, which could potentially lead to a better safety profile by minimizing off-target effects.
Conclusion
This compound is a selective Syk inhibitor with demonstrated in vitro efficacy in inhibiting mast cell activation, suggesting its therapeutic potential in allergic and inflammatory diseases. While in vivo data in a relevant disease model to establish a direct IVIVC for this indication is lacking, its anti-tumor activity in a xenograft model confirms its biological activity in a living system. The compound's distinct mechanism of action and selectivity compared to other Syk inhibitors like R406 make it an interesting candidate for further investigation. Future studies focusing on its pharmacokinetics and in vivo efficacy in models of allergy and inflammation are warranted to fully elucidate its therapeutic potential and establish a clear in vitro to in vivo correlation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ER maleate is a novel anticancer agent in oral cancer: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ER-27319 Maleate
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Disposal of ER-27319 Maleate (B1232345), Ensuring Laboratory Safety and Regulatory Compliance.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ER-27319 maleate, a potent and selective Syk inhibitor used in allergic disease research. Adherence to these procedures will help mitigate risks and ensure a safe laboratory environment.
Key Hazard and Handling Information
This compound is classified with specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes crucial safety information derived from safety data sheets (SDS).
| Parameter | Information | Source |
| GHS Hazard Classification | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Signal Word | Warning | [1] |
| Appearance | Solid | [1] |
| Molecular Formula | C22H24N2O5 | [1] |
| Molecular Weight | 396.44 g/mol | [1][2] |
| CAS Number | 1204480-26-1 | [1][2][3] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Hand Protection: Wear appropriate chemical-resistant gloves (minimum standard BS EN 374:2003).[4] Gloves must be inspected prior to use.
-
Eye/Face Protection: Use appropriate safety glasses.[4] Ensure the laboratory is equipped with an eye wash station.[4]
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: Avoid the formation of dust and aerosols.[3][4] Use in a chemical fume hood with an independent air supply.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with national and local regulations. The primary method of disposal is through a licensed professional waste disposal service.
-
Containment: Carefully sweep up the solid material, avoiding dust formation.[3][4] Place the waste into a suitable, clearly labeled, and closed container.[3][4][5]
-
Collection: Arrange for the collection of the contained waste by a specialized and licensed disposal company.[4]
-
Disposal Method: this compound should be disposed of at a regulated landfill site or through other approved methods for hazardous or toxic wastes.[4] Do not let the product enter drains.[3]
-
Decontamination: Thoroughly wash hands and any affected skin areas with soap and water after handling.[1] Contaminated clothing should be removed and washed before reuse.[1][3]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Wearing the appropriate PPE, cover the spillage with a suitable absorbent material.[3][4] Collect the material and place it in an appropriate container for disposal as described above.[3][4]
First Aid Measures
-
If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing.[1][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.[3]
-
If Swallowed: Rinse mouth with water.[3][4] Do NOT induce vomiting.[1]
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]
Disposal Workflow for this compound
The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling ER-27319 Maleate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of ER-27319 maleate (B1232345), a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor.
This document provides critical safety and logistical information to ensure the safe and effective use of ER-27319 maleate in a laboratory setting. By adhering to these guidelines, researchers can minimize risks and confidently integrate this compound into their experimental workflows.
Immediate Safety Information
This compound is a chemical substance that requires careful handling to prevent adverse health effects. The primary hazards associated with this compound are skin and eye irritation.
Hazard Identification and Precautionary Measures
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Protects against skin irritation and absorption. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. | Minimizes inhalation of the compound. |
| Hand Protection | Wash hands thoroughly after handling. | Prevents accidental ingestion or spread of the chemical. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Logistical and Operational Plan
Proper logistical planning is essential for the safe and efficient use of this compound in a research setting.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
-
Storage:
-
Store in a tightly closed container.
-
Recommended storage is to desiccate at +4°C.
-
For long-term storage of stock solutions, store at -20°C for up to one month or -80°C for up to six months.[2]
-
Spill and Disposal Plan
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal:
-
Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or water courses.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C18H20N2O・C4H4O4 |
| Molecular Weight | 396.17 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Water: 29.71 mg/mL (75 mM)DMSO: 39.62 mg/mL (100 mM) |
Biological Activity
ER-27319 is a selective inhibitor of Syk kinase.
| Assay | Cell Type | IC50 |
| TNF-α Production | Rat and Human Mast Cells | ~10 μM |
| Histamine Release | Rat and Human Mast Cells | ~10 μM |
| Arachidonic Acid Release | Rat and Human Mast Cells | ~10 μM |
| Inositol Phosphate Generation | RBL-2H3 Cells | ~10 μM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
RBL-2H3 cells (or other suitable mast cell line)
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
This compound stock solution (in DMSO)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Triton X-100
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with DNP-specific IgE.
-
Washing: Wash cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of ER-27319 (or vehicle control) for 30 minutes at 37°C.
-
Antigen Stimulation: Add DNP-HSA to induce degranulation and incubate for 30 minutes at 37°C. Include wells for spontaneous release (no antigen) and total release (add Triton X-100).
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay:
-
Add an equal volume of PNAG solution to the supernatant in a new plate.
-
Incubate for 1 hour at 37°C.
-
Add stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
Syk Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of ER-27319 on the phosphorylation of Syk.
Materials:
-
Mast cells
-
DNP-specific IgE
-
DNP-HSA
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Syk, anti-Syk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Sensitization: Culture and sensitize mast cells with DNP-specific IgE.
-
Inhibitor Treatment and Stimulation: Pre-treat cells with ER-27319, then stimulate with DNP-HSA for a short period (e.g., 5 minutes).
-
Cell Lysis: Lyse the cells on ice and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-Syk antibody.
-
Wash and probe with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-Syk antibody to confirm equal loading.
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated Syk to total Syk.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of ER-27319 and a general experimental workflow.
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319.
Caption: General experimental workflow for studying the effects of ER-27319.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
